molecular formula C7H5ClFNO4S B1367073 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid CAS No. 4793-22-0

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B1367073
CAS No.: 4793-22-0
M. Wt: 253.64 g/mol
InChI Key: FDPTZONHYRXKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO4S and its molecular weight is 253.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-fluoro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPTZONHYRXKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499224
Record name 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4793-22-0
Record name 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Decoding the Molecular Architecture: A Technical Guide to the SMILES Notation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the Simplified Molecular-Input Line-Entry System (SMILES) notation for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a key intermediate in modern drug discovery. We will dissect its SMILES string to understand its structural representation and delve into the physicochemical properties, synthesis, and applications that make this molecule a valuable building block for researchers and pharmaceutical professionals.

The Language of Structure: Deciphering the SMILES Notation

The canonical SMILES for this compound is C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O [1]. This compact string is a powerful representation of the molecule's two-dimensional structure. Let's break it down to understand the language of SMILES.

  • The Aromatic Core: The string begins and ends with C1=C...C1, which denotes a cyclic structure. The lowercase 'c' could also be used to represent aromatic carbons, but the explicit single and double bonds are also correct. The numbers indicate the start and end of the ring.

  • Substituents on the Ring: The parentheses (...) indicate branches from the main chain, which in this case is the benzene ring. Each substituent is placed in parentheses immediately after the atom to which it is attached.

    • C(=O)O: This represents the carboxylic acid group (-COOH). The carbon is double-bonded to one oxygen and single-bonded to another.

    • F: The fluoro group.

    • Cl: The chloro group.

    • S(=O)(=O)N: This is the sulfamoyl group (-SO2NH2). The sulfur is double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

The SMILES string can be read as a traversal of the molecular graph. The specific arrangement in the string reflects the connectivity of the atoms.

Caption: Atomic connectivity of this compound.

Physicochemical Profile

The unique arrangement of functional groups in this compound dictates its chemical and physical properties, which are crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C7H5ClFNO4S[1][2]
Molecular Weight 253.64 g/mol [1][2]
CAS Number 4793-22-0[1][3]
Density 1.7 g/cm³[2][3]
Boiling Point 474.8 °C at 760 mmHg[2][3]
Melting Point 242-245 °C[4]
pKa 2.51 (Predicted)[4]

The presence of the carboxylic acid and sulfamoyl groups, which can participate in hydrogen bonding, influences the molecule's solubility and melting point. The halogen atoms, chlorine and fluorine, modulate the electronic distribution within the aromatic ring, impacting its reactivity.

Synthesis and Chemical Reactivity

This compound is typically synthesized through a multi-step process starting from simpler substituted benzene derivatives. The synthetic strategy often involves key reactions such as sulfonation, chlorination or fluorination, and the introduction of the carboxylic acid group via methods like Grignard reactions or oxidation of a side chain. Careful control of reaction conditions is essential to achieve high yields and purity.

G Start Substituted Fluorobenzene/Chlorobenzene Step1 Sulfonation Start->Step1 Intermediate1 Sulfonated Intermediate Step1->Intermediate1 Step2 Halogenation (Chlorination/Fluorination) Intermediate1->Step2 Intermediate2 Halogenated & Sulfonated Intermediate Step2->Intermediate2 Step3 Introduction of Carboxylic Acid Group Intermediate2->Step3 End 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid Step3->End

Caption: A generalized synthetic workflow for this compound.

The reactivity of the aromatic ring is significantly influenced by its substituents. The electron-withdrawing nature of the chloro, fluoro, sulfamoyl, and carboxylic acid groups deactivates the ring towards electrophilic substitution, while directing incoming electrophiles to specific positions. Conversely, these groups can activate the ring for nucleophilic aromatic substitution.

A Cornerstone in Drug Discovery

The structural complexity of this compound makes it a highly valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility stems from the diverse chemical functionalities it possesses:

  • The Sulfamoyl Group: This group is a common feature in many antibacterial agents, where it can act as a structural mimic of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis[5]. It also serves as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

  • The Halogen Substituents: The chlorine and fluorine atoms play a crucial role in modulating the electronic properties and metabolic stability of drug candidates. Halogenation can enhance the binding affinity of a molecule to its target protein and improve its pharmacokinetic profile by blocking sites of metabolic degradation.

  • The Carboxylic Acid Group: This acidic moiety can participate in salt formation, which is often used to improve the solubility and bioavailability of a drug. It can also be converted into other functional groups like esters or amides to fine-tune the properties of the final compound.

The scaffold of this compound has been utilized in the development of various therapeutic agents. For instance, it is a key precursor in the synthesis of certain diuretics and has been investigated for its potential in developing novel carbonic anhydrase inhibitors for the treatment of conditions like glaucoma and cancer[6][7]. Its derivatives have also been explored as potential anti-HIV-1 agents[].

Conclusion

The SMILES notation C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O provides a concise and machine-readable representation of the complex structure of this compound. A thorough understanding of this notation is the first step towards appreciating the molecule's rich chemistry and its significant role in the pharmaceutical sciences. Its unique combination of functional groups offers a versatile platform for the design and synthesis of novel therapeutics, making it an indispensable tool in the arsenal of medicinal chemists and drug development professionals.

References

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (Furosemide)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, widely known by its non-proprietary name Furosemide, is a potent loop diuretic integral to the clinical management of edema and hypertension.[1][2] This technical guide provides a comprehensive examination of its biological activity, beginning with its fundamental chemical properties and extending to its primary mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols for its evaluation. The narrative emphasizes the causality behind its pharmacological effects, focusing on its interaction with the Na+-K+-2Cl- cotransporter (NKCC2). Furthermore, this guide explores off-target effects, therapeutic applications, and the structure-activity relationships that define its class. Detailed, step-by-step methodologies for critical assays are provided to ensure scientific integrity and reproducibility for professionals in drug discovery and development.

Introduction and Chemical Identity

This compound, or Furosemide, is a derivative of sulfamoyl benzoic acid and a cornerstone of diuretic therapy.[3][4] It is clinically utilized to manage fluid overload in conditions such as congestive heart failure, liver cirrhosis, and renal disease.[2] The compound's efficacy is rooted in its ability to induce rapid and potent diuresis.[5]

Chemical and Physical Properties:

  • IUPAC Name: this compound[6]

  • CAS Number: 54-31-9

  • Molecular Formula: C₁₂H₁₁ClN₂O₅S

  • Molecular Weight: 330.74 g/mol

  • Solubility: Low solubility and permeability are notable characteristics that can influence its bioavailability.[7] The carboxylic acid group provides acidic properties, while the sulfamoyl group is polar and capable of hydrogen bonding.

Primary Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

Furosemide's principal therapeutic effect is achieved through the potent and competitive inhibition of the Na+-K+-2Cl- cotransporter, specifically the NKCC2 isoform.[1][8][9]

  • The Molecular Target (NKCC2): The NKCC2 symporter is located on the apical (luminal) membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2][9][10] This region of the nephron is responsible for reabsorbing approximately 20-25% of the filtered sodium chloride (NaCl), making NKCC2 a critical site for regulating salt and water balance.[9][10][11]

  • Molecular Interaction: Furosemide is actively secreted into the proximal tubule via organic anion transporters to reach its site of action in the tubular lumen.[12][13] It then binds to the chloride-binding site of the NKCC2 transporter, preventing the conformational changes necessary for ion translocation.[13][14] This inhibition blocks the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid into the renal interstitial fluid.[1][14]

  • Physiological Cascade:

    • Inhibition of Ion Reabsorption: By blocking NKCC2, Furosemide causes a significant increase in the luminal concentrations of Na+, K+, and Cl-.[14]

    • Disruption of Osmotic Gradient: The thick ascending limb is crucial for generating the hypertonic medullary interstitium required for water reabsorption in the collecting ducts.[10] Furosemide's action disrupts this process, impairing the kidney's ability to concentrate urine.[10][13]

    • Diuresis and Natriuresis: The increased solute concentration within the tubules leads to an osmotic retention of water, resulting in a powerful diuretic (increased urine volume) and natriuretic (increased sodium excretion) effect.[2][13]

    • Electrolyte Excretion: The blockade also leads to increased urinary excretion of potassium, calcium, and magnesium.[2]

Signaling Pathway of Furosemide Action

Furosemide_Mechanism cluster_blood Bloodstream cluster_proximal_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Thick Ascending Limb) cluster_tal_cell TAL Epithelial Cell Furosemide_Blood Furosemide (Albumin-Bound) OAT Organic Anion Transporter (OAT) Furosemide_Blood->OAT Secretion Furosemide_Lumen Furosemide (Active) OAT->Furosemide_Lumen NKCC2 Na-K-2Cl Cotransporter (NKCC2) Furosemide_Lumen->NKCC2 Inhibition Ions_Cell Reduced Ion Reabsorption NKCC2->Ions_Cell Transport Blocked Ions_Lumen Na+, K+, 2Cl- Ions_Lumen->NKCC2 Urine Increased Excretion of Water, Na+, K+, Cl- Ions_Lumen->Urine Osmotic Diuresis

Caption: Furosemide's mechanism of action via NKCC2 inhibition.[11]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) and dose-response relationship of Furosemide is critical for its effective clinical use.

Pharmacokinetics:

  • Absorption: Oral bioavailability is highly variable, averaging around 50-60% but ranging from 10% to 100%.[10][12] Food can delay absorption.[15]

  • Distribution: Furosemide is extensively bound to plasma proteins (>95%), primarily albumin, which limits its glomerular filtration.[10][12]

  • Metabolism: Approximately 50% of a dose is metabolized, primarily in the kidney, to an active glucuronide conjugate.[13]

  • Excretion: The majority of the drug (about 85%) is eliminated by the kidneys through both glomerular filtration and active tubular secretion.[10] The elimination half-life is short, typically around 1-2 hours.[5]

Pharmacodynamics:

  • Onset and Duration: When administered intravenously, the diuretic effect begins within 5 minutes.[1] Orally, the onset is within an hour, with peak effects at 1-2 hours.[1][12] The duration of action is typically 4-6 hours.[10]

  • Dose-Response: The dose-response curve for Furosemide is sigmoidal, with a ceiling effect.[10] Doses above a certain threshold (e.g., 40mg IV in healthy individuals) do not produce a significantly greater diuretic response.[10]

PK/PD Parameter Value / Description Source(s)
Oral Bioavailability 10-100% (highly variable)[10]
Protein Binding >95% (primarily albumin)[10]
Elimination Half-life ~1-2 hours[5]
Time to Peak Effect (Oral) 1-2 hours[12]
Duration of Action (Oral) 4-6 hours[10]
Primary Route of Excretion Renal (tubular secretion)[1][10]

Experimental Protocols for Characterizing Biological Activity

To validate the biological activity of Furosemide or its analogs, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: NKCC2 Inhibition via ⁸⁶Rb⁺ Uptake

Principle: This assay quantitatively measures a compound's ability to inhibit NKCC2 function.[11] Genetically engineered cells expressing NKCC2 are used, and the uptake of radioactive Rubidium (⁸⁶Rb⁺), a surrogate for K⁺, is measured.[11]

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in a suitable culture medium (e.g., DMEM with 10% FBS).

  • Cell Plating: Seed cells into 96-well plates and allow them to grow to confluence.

  • Pre-incubation: Wash cells with a chloride-free medium to stimulate NKCC2 activity. Then, pre-incubate the cells for 15-20 minutes with various concentrations of Furosemide (or test analogs). Include a positive control (e.g., 100 µM Furosemide) and a vehicle control (e.g., DMSO).

  • Ion Uptake: Initiate the uptake by adding a flux buffer containing ⁸⁶Rb⁺, Na⁺, K⁺, and Cl⁻. Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold wash buffer. Lyse the cells to release the intracellular ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro NKCC2 Inhibition Assay

InVitro_Workflow A 1. Culture & Plate HEK293-NKCC2 Cells B 2. Pre-incubate with Furosemide Analogs A->B C 3. Initiate Uptake with Flux Buffer + ⁸⁶Rb⁺ B->C D 4. Stop Uptake & Lyse Cells C->D E 5. Measure Radioactivity (Scintillation Counter) D->E F 6. Calculate % Inhibition & Determine IC₅₀ E->F

Caption: Standard workflow for an in vitro ⁸⁶Rb⁺ uptake assay.

In Vivo Model: Diuretic Response in Rodents (Lipschitz Test)

Principle: The Lipschitz test is a standard in vivo method to assess the diuretic, natriuretic, and kaliuretic activity of a test compound in rats.[11][16][17]

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).[11][16] House them individually in metabolic cages designed for urine collection.

  • Acclimatization and Fasting: Acclimatize the animals for several days. Fast them overnight (18 hours) before the experiment, with free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Control (Vehicle, e.g., normal saline)

    • Group II: Standard (Furosemide, e.g., 20 mg/kg, p.o.)

    • Group III-V: Test Compound at low, medium, and high doses.

  • Hydration and Dosing: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and promote urine flow. Thirty minutes later, administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Urine Collection: Collect urine cumulatively at regular intervals (e.g., 1, 2, 4, 6, and 24 hours). Record the total volume for each animal.

  • Electrolyte Analysis: Analyze the urine samples for Na⁺ and K⁺ concentrations using a flame photometer.

  • Data Analysis: Calculate the total urine output, Na⁺ excretion, and K⁺ excretion for each group. Compare the results from the test groups to the control and standard groups using appropriate statistical tests (e.g., ANOVA).

Other Biological Activities and Off-Target Effects

While Furosemide's primary action is on NKCC2, it exhibits other biological activities that contribute to its overall profile and side effects.

  • Inhibition of NKCC1: Furosemide also inhibits NKCC1, an isoform found in various tissues, including the inner ear.[8][18] This action is believed to be the basis of its ototoxic (hearing loss) side effects.[19]

  • Ototoxicity: At high doses or with rapid intravenous infusion, Furosemide can cause reversible or permanent hearing loss and tinnitus.[20][21][22] The mechanism involves altering the ionic composition of the endolymph in the inner ear by inhibiting NKCC1 in the stria vascularis.[20][23]

  • GABA-A Receptor Antagonism: Furosemide can act as an antagonist at GABA-A receptors, with some selectivity for specific subunits.[8][18] The clinical significance of this interaction is not fully established but may relate to central nervous system effects.

  • Vasodilation: Furosemide can induce vasodilation, which contributes to its antihypertensive effect.[2] This may be mediated by the production of prostaglandins.[10]

  • Carbonic Anhydrase Inhibition: A very weak inhibitory effect on carbonic anhydrase has been noted, but it does not significantly contribute to its diuretic action.[1]

Structure-Activity Relationships (SAR)

The diuretic activity of Furosemide and related loop diuretics is highly dependent on their chemical structure, which is based on a 5-sulfamoyl-2- or 3-aminobenzoic acid scaffold.[3][24]

  • Acidic Group at C-1: A carboxylic acid or other acidic group at the C-1 position is essential for optimal activity.[24][25] This group is believed to facilitate binding to the transporter.[13]

  • Sulfamoyl Group at C-5: The unsubstituted sulfamoyl (-SO₂NH₂) group at the C-5 position is critical for high-ceiling diuretic activity.[3][25]

  • Activating Group at C-4: An electron-withdrawing group, such as chlorine (Cl), at the C-4 position enhances diuretic potency.[3][24][25]

Therapeutic Applications and Conclusion

Primary Clinical Uses:

  • Treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome.[1][3]

  • Management of hypertension, often in cases where other diuretics are not effective, such as in patients with renal impairment.[1][26]

Conclusion: this compound (Furosemide) is a powerful pharmacological agent whose biological activity is dominated by its potent inhibition of the NKCC2 cotransporter in the Loop of Henle. This targeted action results in significant diuresis, making it an indispensable tool in clinical medicine. A thorough understanding of its mechanism, PK/PD profile, and potential off-target effects, grounded in robust experimental validation, is paramount for its safe and effective use and for the development of next-generation diuretics with improved therapeutic profiles. Future research may focus on designing analogs with greater selectivity for NKCC2 over NKCC1 to minimize ototoxicity or with more predictable pharmacokinetic properties.

References

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Executive Summary

This compound represents a core chemical scaffold that is fundamental to the activity of a powerful class of pharmaceuticals known as loop diuretics. While often utilized as a building block in the synthesis of more complex molecules, its intrinsic structure contains the essential pharmacophore responsible for potent diuretic effects.[1][2] The mechanism of action is best understood through the archetypal loop diuretic, furosemide, which features a closely related chemical moiety. This guide provides a detailed exploration of the molecular mechanism, focusing on the interaction with the Na-K-2Cl cotransporter (NKCC2), the downstream physiological consequences, and the experimental methodologies employed to elucidate this action. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important diuretic scaffold.

Introduction to the this compound Scaffold

This compound is an aromatic compound characterized by a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups.[3] This specific arrangement of functional groups is the cornerstone of the pharmacological activity of loop diuretics, a class of drugs that produce a profound and rapid increase in urine output (diuresis).[4][5] These agents are critical in the management of fluid overload (edema) associated with heart failure, liver cirrhosis, and kidney disease, as well as for treating high blood pressure.[5] The primary therapeutic effect is achieved by targeting a specific ion transporter in the kidneys, leading to a significant increase in the excretion of salt and water.[6]

The Molecular Target: Na-K-2Cl Cotransporter Isoform 2 (NKCC2)

The principal molecular target for the this compound pharmacophore is the Na-K-2Cl Cotransporter Isoform 2 (NKCC2) .

  • Location and Function: NKCC2 is an integral membrane protein located on the apical (luminal) membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle in the kidney.[7][8]

  • Physiological Significance: The TAL is a critical segment of the nephron responsible for reabsorbing approximately 20-25% of the filtered sodium and chloride.[9] NKCC2 facilitates the electroneutral transport of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl−) from the tubular fluid into the cell.[6][8] This process is a key driver for establishing the hypertonic medullary interstitium, an osmotic gradient essential for the kidney's ability to concentrate urine and conserve water.[9]

Core Mechanism of Action: Competitive Inhibition of NKCC2

The diuretic action stems from the direct, competitive inhibition of the NKCC2 transporter from the luminal side of the nephron.[8][10]

  • Delivery to Site of Action: Being highly protein-bound, loop diuretics are not readily filtered at the glomerulus. Instead, they are actively secreted into the tubular fluid of the proximal tubule by organic anion transporters (OATs).[7][11]

  • Binding and Inhibition: Upon reaching the TAL, the molecule binds to the chloride-binding site of the NKCC2 transporter.[7][10] This binding event physically obstructs the transporter's ability to bind and translocate its substrate ions (Na+, K+, 2Cl−).

  • Resulting Natriuresis and Diuresis: The inhibition of ion reabsorption leads to a significant increase in the concentration of these solutes within the tubular lumen. This increased luminal osmolarity retains water within the tubule, preventing its reabsorption and leading to a powerful diuretic effect.[4][6][9]

The diagram below illustrates the cellular mechanism of NKCC2 inhibition.

cluster_cell Thick Ascending Limb Cell NKCC2 Na-K-2Cl Cotransporter (NKCC2) Site of Inhibition ROMK ROMK K+ Channel K_ion_intra K+ Na_ion_intra Na+ Cl_ion_intra 2Cl- NaK_ATPase Na+/K+ ATPase 3 Na+ out 2 K+ in K_ion_lumen K+ Lumen_Potential Lumen-Positive Potential (Abolished) Interstitium Blood / Interstitium Na_ion_inter Na+ NaK_ATPase->Na_ion_inter K_ion_intra->ROMK K+ Recycling Na_ion_intra->NaK_ATPase Lumen Tubular Lumen Na_ion_lumen Na+ Na_ion_lumen->NKCC2:f0 Normal Reabsorption K_ion_lumen->NKCC2:f0 Normal Reabsorption Cl_ion_lumen 2Cl- Cl_ion_lumen->NKCC2:f0 Normal Reabsorption CaMg_ions Ca2+ Mg2+ CaMg_ions->Interstitium Paracellular Reabsorption (Driven by +ve potential) - BLOCKED - K_ion_inter K+ K_ion_inter->NaK_ATPase Furosemide 4-Chloro-2-fluoro- 5-sulfamoylbenzoic acid Furosemide->NKCC2:f1 Inhibition

Caption: Inhibition of the NKCC2 transporter in the thick ascending limb.

Downstream Physiological & Electrochemical Consequences

The inhibition of NKCC2 initiates a cascade of effects beyond simple diuresis.

  • Increased Excretion of Divalent Cations: Under normal conditions, the recycling of K+ back into the lumen via ROMK channels creates a net positive electrical potential in the tubular fluid. This lumen-positive potential is the driving force for the paracellular reabsorption of divalent cations, namely calcium (Ca2+) and magnesium (Mg2+). By inhibiting NKCC2, loop diuretics abolish this potential, leading to a significant increase in the urinary excretion of Ca2+ and Mg2+.[4]

  • Disruption of the Counter-Current Mechanism: The reabsorption of NaCl in the TAL is fundamental to creating the hypertonic environment in the renal medulla. By blocking this step, loop diuretics diminish the medullary osmotic gradient.[9] This impairs the ability of the collecting ducts to reabsorb water under the influence of antidiuretic hormone (ADH), further contributing to the diuretic effect and reducing the kidney's maximum urine concentrating ability.

  • Prostaglandin Synthesis: A secondary effect of loop diuretics is the enhancement of prostaglandin production within the kidney.[9] Prostaglandins are vasodilators, and their increased synthesis can lead to increased renal blood flow. This effect can be blunted by non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis, potentially reducing the diuretic's efficacy.

Pharmacokinetic Profile of Representative Loop Diuretics

While this compound is a foundational structure, its pharmacokinetic properties can be understood by examining clinically used derivatives. Key parameters differ among agents like furosemide, bumetanide, and torsemide, affecting their clinical application.

ParameterFurosemideBumetanideTorsemide
Oral Bioavailability 10-90% (highly variable)80-100%80-100%
Protein Binding >95%>95%>99%
Metabolism Primarily glucuronidation[12][13]Cytochrome P450 pathways[12]Cytochrome P450 (CYP2C9)[12][13]
Half-life 1.5 - 2 hours (prolonged in renal failure)[13]~1 hour3 - 4 hours[12]
Duration of Action ~6 hours4 - 6 hours12 - 16 hours
Relative Potency 1402-4

Data compiled from multiple sources.[12][13]

Key Experimental Protocols for Mechanistic Studies

The mechanism of NKCC2 inhibitors is validated through a series of established in vitro and in vivo protocols.

Protocol 1: In Vitro NKCC Activity Assessment via Thallium Flux Assay

This is a widely used, fluorescence-based method to measure the activity of K+ transporters and channels, using thallium (Tl+) as a surrogate for K+.

Objective: To quantify the inhibitory effect of a compound on NKCC2 activity in a controlled cellular environment.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK-293) engineered to express the human NKCC2 transporter. Culture cells to confluence in appropriate multi-well plates.

  • Dye Loading: Wash the cells with a chloride-free buffer. Incubate the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) which becomes fluorescent upon binding Tl+.

  • Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., furosemide) and a negative control (vehicle).

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the transport by adding a stimulus buffer containing Na+, Cl-, and Tl+.

  • Data Acquisition: Measure the change in fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx via NKCC2.

  • Analysis: Calculate the rate of Tl+ influx for each condition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

cluster_workflow Thallium Flux Assay Workflow A 1. Culture HEK-293 cells expressing NKCC2 B 2. Load cells with Tl+-sensitive fluorescent dye A->B C 3. Incubate with Test Compound (e.g., Furosemide) B->C D 4. Add Stimulus Buffer (containing Na+, Cl-, Tl+) C->D E 5. Measure Fluorescence Increase Over Time D->E F 6. Calculate Rate of Influx & Determine IC50 E->F

Caption: Workflow for the in vitro Thallium Flux Assay.

Protocol 2: In Vivo Diuresis and Natriuresis in a Rodent Model

Objective: To assess the diuretic and natriuretic efficacy of the compound in a living organism.

Methodology:

  • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats in metabolic cages for 24-48 hours. Provide free access to food and water.

  • Hydration: Administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a hydrated state and promote a baseline urine flow.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Urine Collection: Collect urine at specified intervals (e.g., every hour for 6 hours) using the metabolic cages.

  • Measurement: Record the total urine volume for each collection period.

  • Electrolyte Analysis: Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output (mL/kg) and total electrolyte excretion (mmol/kg) for each treatment group. Compare the results from the compound-treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Broader Implications and Future Directions

While the primary action of the 4-chloro-5-sulfamoylbenzoic acid scaffold is on NKCC2 in the kidney, related transporters like NKCC1 are expressed in various other tissues. Research has explored the inhibition of NKCC1, which is expressed in tissues like the inner ear and certain cancer cells.

  • Ototoxicity: The inhibition of NKCC1 in the stria vascularis of the inner ear is believed to contribute to the potential ototoxic (hearing loss) side effects of high-dose loop diuretic therapy.[14]

  • Oncology: Some studies have shown that furosemide can inhibit the proliferation of certain cancer cells that overexpress NKCC1, suggesting potential, though not yet clinically established, applications beyond diuresis.[15]

Future research may focus on developing more selective NKCC2 inhibitors to minimize off-target effects or on understanding the complex regulatory pathways, such as cGMP-dependent protein kinase I signaling, that modulate NKCC2 activity in response to diuretic administration.[16]

Conclusion

The this compound structure is a highly effective pharmacophore that achieves its potent diuretic effect through the competitive inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This primary action disrupts the reabsorption of a substantial portion of filtered sodium chloride, leading to a powerful diuresis and natriuresis. The downstream consequences include the abolition of the lumen-positive potential, which increases the excretion of calcium and magnesium, and the impairment of the kidney's urine concentrating ability. The principles of its mechanism, thoroughly characterized through the study of drugs like furosemide, provide a robust framework for the continued development and understanding of diuretic therapies.

References

Potential therapeutic applications of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Keystone Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide delves into the technical intricacies of this compound, a molecule of significant interest not as a direct therapeutic agent, but as a highly versatile and critical starting material in the synthesis of potent pharmaceuticals. We will explore its chemical properties, its pivotal role in the development of established drugs like furosemide, and its untapped potential for generating novel therapeutics targeting a range of diseases.

Molecular Profile and Physicochemical Characteristics

This compound is an aromatic compound featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups. This specific arrangement of electron-withdrawing and hydrogen-bonding groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

PropertyValue
CAS Number 4793-22-0[1]
Molecular Formula C₇H₅ClFNO₄S[1]
Molecular Weight 253.64 g/mol [1]
IUPAC Name This compound[1]
Appearance White solid (typical)
Solubility Varies depending on the solvent; the carboxylic acid and sulfamoyl groups allow for solubility in certain polar organic solvents and aqueous basic solutions.

The presence of the carboxylic acid allows for reactions like esterification and amidation, while the sulfamoyl group offers a site for hydrogen bonding, influencing the solubility and biological interactions of its derivatives. The halogen atoms, chlorine and fluorine, modulate the electronic distribution of the aromatic ring, which can enhance the metabolic stability and binding affinity of the final drug molecules.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that typically starts with simpler substituted benzene derivatives. While various specific pathways exist, a general conceptual workflow involves the sequential introduction of the functional groups onto the aromatic ring.

G cluster_synthesis Conceptual Synthesis Workflow start Substituted Fluorobenzene/Chlorobenzene Precursor step1 Sulfonation start->step1 Introduce -SO3H step2 Halogenation (Cl/F) step1->step2 Introduce additional halogen step3 Introduction of Carboxylic Acid Group (e.g., via Grignard or side-chain oxidation) step2->step3 Introduce -COOH step4 Amination of Sulfonyl Chloride step3->step4 Convert -SO2Cl to -SO2NH2 end_product This compound step4->end_product

Caption: Generalized synthetic pathway for this compound.

Each step in the synthesis requires meticulous control of reaction conditions to ensure high yield and purity, which is critical for its use in the development of Active Pharmaceutical Ingredients (APIs).

Therapeutic Applications as a Precursor

The primary therapeutic relevance of this compound lies in its role as a key intermediate for the synthesis of a class of drugs known as loop diuretics.

Furosemide and the Inhibition of the Na-K-2Cl Cotransporter

Furosemide, a potent loop diuretic, is a prominent example of a drug synthesized from a sulfamoylbenzoic acid core. Loop diuretics act on the thick ascending limb of the Loop of Henle in the kidneys to inhibit the Na-K-2Cl (NKCC2) cotransporter. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion (diuresis). This mechanism is fundamental to the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.

G cluster_moa Mechanism of Action of Loop Diuretics furosemide Furosemide (derived from sulfamoylbenzoic acid) nkcc2 Na-K-2Cl Cotransporter (NKCC2) in Thick Ascending Limb furosemide->nkcc2 Inhibits reabsorption Decreased Reabsorption of Na+, K+, 2Cl- nkcc2->reabsorption Leads to diuresis Increased Excretion of Water and Electrolytes (Diuresis) reabsorption->diuresis Results in

Caption: Mechanism of action of furosemide and other loop diuretics.

Structure-Activity Relationship (SAR) of Loop Diuretics

The specific structural features of this compound are crucial for the diuretic activity of its derivatives. SAR studies have established several key principles for 5-sulfamoylbenzoic acid-based diuretics:[2][3]

  • Carboxylic Acid Group (C1): An acidic group at this position is essential for diuretic activity.[2][3]

  • Sulfamoyl Group (C5): The -SO₂NH₂ moiety is critical for binding to the target and is a hallmark of this class of diuretics.[2][3]

  • Activating Group (C4): An electron-withdrawing group, such as chlorine (Cl), at this position enhances the diuretic potency.[3]

The synthesis of furosemide involves the amination of the carboxylic acid of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, with furfurylamine.[4] The core structure provided by the sulfamoylbenzoic acid is the pharmacophore responsible for the diuretic effect.

Emerging Therapeutic Frontiers Beyond Diuresis

The versatility of the this compound scaffold extends beyond diuretics. Researchers are exploring its use in developing novel therapeutics for a variety of diseases by modifying the core structure to interact with different biological targets.

Alzheimer's Disease: Targeting Neuroinflammation and Amyloid Aggregation

Recent studies have investigated furosemide analogs for the treatment of Alzheimer's disease.[5] Furosemide itself has been shown to modulate the inflammatory response of microglia, the primary immune cells of the brain.[5] By synthesizing a series of analogs based on the anthranilate platform (structurally related to sulfamoylbenzoic acid), researchers have developed compounds that not only reduce the production of pro-inflammatory markers like TNF-α and IL-6 but also inhibit the aggregation of β-amyloid oligomers and fibrils, two key pathological hallmarks of Alzheimer's.[5]

Anti-HIV-1 Agents: CCR5 Antagonists

The related compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, serves as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives that act as CCR5 antagonists.[6] The CCR5 receptor is a co-receptor used by the HIV-1 virus to enter host cells. By blocking this receptor, these compounds can prevent viral entry, representing a promising strategy for anti-HIV therapy.

Experimental Protocol: Amide Coupling

A common and critical step in derivatizing this compound is the formation of an amide bond at the carboxylic acid position. This is a standard procedure in medicinal chemistry to link the core scaffold to various other chemical moieties to explore new biological activities.

Objective: To synthesize an N-substituted amide derivative of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A primary or secondary amine (R-NH₂)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

    • Remove the excess solvent and activating agent under reduced pressure to yield the crude acyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in a fresh portion of the anhydrous solvent.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of the non-nucleophilic base in the same solvent.

    • Slowly add the amine solution to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of foundational molecules in drug discovery. While not a therapeutic agent in its own right, its unique chemical architecture provides the essential framework for a range of potent drugs, from life-saving diuretics to promising new treatments for neurodegenerative and infectious diseases. The continued exploration of derivatives built upon this scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and novel mechanisms of action. The strategic modification of its functional groups offers a rich field of investigation for medicinal chemists aiming to address unmet medical needs.

References

A Comprehensive Technical Guide on 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Cornerstone Precursor for Loop Diuretics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a pivotal chemical intermediate in the synthesis of potent loop diuretics. We will delve into its chemical characteristics, established synthesis protocols, its crucial role in the production of Furosemide, the mechanism of action of the resulting pharmaceuticals, and the critical structure-activity relationships that govern their efficacy.

Core Characteristics of the Precursor

This compound (CAS 4793-22-0) is a highly functionalized aromatic compound. Its molecular architecture, featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl groups, makes it an exceptionally versatile building block for creating complex Active Pharmaceutical Ingredients (APIs). The interplay of these functional groups dictates its reactivity and suitability as a precursor. The carboxylic acid group provides a reactive site for amidation, the sulfamoyl group is essential for diuretic activity, and the halogen atoms modulate the electronic properties and metabolic stability of the final drug molecule.

PropertyValue
CAS Number 4793-22-0[1]
IUPAC Name This compound[1]
Molecular Formula C₇H₅ClFNO₄S[1]
Molecular Weight 253.64 g/mol [1]
Appearance White to slightly yellow solid[2][3]

Synthesis of this compound

The industrial synthesis of this key intermediate is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. A widely adopted and patented route begins with 4-chloro-2-fluorotoluene.[2][3][4][5]

G cluster_0 Step A: Photochlorination cluster_1 Step B: Chlorosulfonylation & Ammonolysis 4-chloro-2-fluorotoluene 4-Chloro-2-fluoro-toluene benzotrichloride 4-Chloro-2-fluoro-benzotrichloride 4-chloro-2-fluorotoluene->benzotrichloride  Cl₂ (gas)  85-95°C  UV Light chlorosulfonyl_acid 4-Chloro-2-fluoro-5- chlorosulfonyl-benzoic acid benzotrichloride->chlorosulfonyl_acid  1. H₂SO₄  2. Chlorosulfonic Acid  ~150°C sulfamoyl_acid 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid chlorosulfonyl_acid->sulfamoyl_acid  NH₄OH (aq)  <10°C G Precursor 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid Furosemide Furosemide Precursor->Furosemide Furfurylamine Furfurylamine Furfurylamine->Furosemide G cluster_0 Thick Ascending Limb Cell cluster_1 Tubular Lumen cluster_2 Interstitial Fluid Cell NKCC2 Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2) Na_out Na⁺ NKCC2->Na_out K_out K⁺ NKCC2->K_out Cl_out 2Cl⁻ NKCC2->Cl_out Diuretic Loop Diuretic (e.g., Furosemide) Inhibition Na_in Na⁺ Na_in->NKCC2 K_in K⁺ K_in->NKCC2 Cl_in 2Cl⁻ Cl_in->NKCC2 Lumen Interstitium

References

The Pivotal Role of the Sulfamoyl Group in 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide explores the critical functions of the sulfamoyl group in the chemical architecture and pharmacological activity of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. As a key starting material for a multitude of potent pharmaceuticals, a comprehensive understanding of this moiety is paramount for researchers, scientists, and drug development professionals in the pursuit of novel therapeutics. We will delve into the nuanced interplay of its electronic properties, steric influences, and its role as a pharmacophore, providing a holistic view grounded in established scientific principles and experimental evidence.

The Sulfamoyl Group: A Functional Cornerstone

The sulfamoyl group (-SO₂NH₂) is a powerful and versatile functional group in medicinal chemistry. Its significance in this compound stems from its profound impact on the molecule's physicochemical properties and its direct involvement in biological target interactions. This moiety is not merely a passive structural element but an active participant in defining the molecule's therapeutic potential.

Electronic and Physicochemical Contributions

The sulfamoyl group is a strong electron-withdrawing group, a characteristic that significantly influences the acidity of the adjacent carboxylic acid. This increased acidity is often crucial for the molecule's solubility and its ability to engage in ionic interactions with biological targets. Furthermore, the nitrogen and oxygen atoms of the sulfamoyl group are excellent hydrogen bond donors and acceptors, respectively. This capacity for hydrogen bonding is a recurring theme in its mechanism of action, enabling precise and stable binding to enzyme active sites and transporter proteins.

A Key Pharmacophore in Diuretic Agents

This compound is a well-established precursor in the synthesis of high-ceiling loop diuretics, with furosemide being a prime example. The sulfamoyl group is an indispensable component of the pharmacophore responsible for the potent diuretic effect of these drugs. Its primary target is the Na-K-Cl cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys. The interaction of the sulfamoyl group with this transporter is a classic example of structure-activity relationships in drug design.

Mechanism of Action: The Sulfamoyl Group at the Biological Target

The diuretic action of compounds derived from this compound is intricately linked to the precise orientation and interaction of the sulfamoyl group within the binding pocket of the NKCC2 transporter.

Competitive Inhibition of Chloride Binding

Current models suggest that the sulfamoyl group of furosemide and related loop diuretics acts as a competitive antagonist at the chloride-binding site of the NKCC2 transporter. The structural and electronic mimicry of the sulfamoyl group to the chloride ion, coupled with its ability to form strong hydrogen bonds, allows it to occupy this site and prevent the transport of chloride ions. This inhibition of ion transport disrupts the generation of the interstitial osmotic gradient in the kidney, leading to a significant increase in water and electrolyte excretion.

Visualizing the Interaction: A Proposed Binding Model

The following diagram illustrates a simplified model of the interaction between a sulfamoyl-containing diuretic and the NKCC2 transporter.

cluster_NKCC2 NKCC2 Transporter Binding Pocket Binding Pocket Amino Acid Residues Amino Acid Residues Binding Pocket->Amino Acid Residues formed by Diuretic Sulfamoyl-Containing Diuretic Sulfamoyl Group -SO2NH2 Diuretic->Sulfamoyl Group possesses Sulfamoyl Group->Binding Pocket Binds to Chloride Ion Cl- Chloride Ion->Binding Pocket Competes for

Caption: Proposed interaction of a sulfamoyl-containing diuretic with the NKCC2 transporter binding pocket.

Structure-Activity Relationship (SAR) Studies: The Indispensable Nature of the Sulfamoyl Group

Extensive SAR studies have unequivocally demonstrated the critical nature of the sulfamoyl group for the diuretic activity of this class of compounds.

Modification to Sulfamoyl GroupEffect on Diuretic ActivityReference
Removal of the sulfamoyl groupComplete loss of activity
Monosubstitution on the nitrogen atomGenerally reduces activity
Disubstitution on the nitrogen atomAbolishes activity
Replacement with other acidic groups (e.g., -COOH, -SO₃H)Significantly diminished or altered activity

These findings underscore the stringent structural requirements for optimal interaction with the NKCC2 transporter. The unsubstituted sulfamoyl group appears to provide the ideal combination of acidity, hydrogen bonding capability, and steric profile for high-affinity binding.

Experimental Protocols for Evaluating Sulfamoyl Group Function

To assess the functional role of the sulfamoyl group in novel derivatives of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Assay: NKCC2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the NKCC2 transporter.

Principle: The assay utilizes a cell line stably expressing the NKCC2 transporter. The transport activity is measured by monitoring the uptake of a radioactive tracer, such as ⁸⁶Rb⁺ (as a congener for K⁺), in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably transfected with the human NKCC2 gene in appropriate media.

  • Cell Plating: Seed the cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate with the test compound at various concentrations for 15 minutes.

  • Initiation of Uptake: Add the uptake buffer containing ⁸⁶Rb⁺ and incubate for a defined period (e.g., 5 minutes).

  • Termination of Uptake: Rapidly wash the cells with ice-cold stop buffer to remove extracellular tracer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of ⁸⁶Rb⁺ uptake at each concentration of the test compound and determine the IC₅₀ value.

In Vivo Assay: Diuretic Activity in Rodent Models

This assay evaluates the diuretic, natriuretic, and kaliuretic effects of a test compound in a living organism.

Principle: The test compound is administered to rats or mice, and urine output and electrolyte excretion are measured over a specific time period.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. Furosemide is typically used as a positive control.

  • Metabolic Cages: Place the animals in individual metabolic cages for urine collection.

  • Urine Collection and Measurement: Collect urine over a defined period (e.g., 6 hours) and measure the total volume.

  • Electrolyte Analysis: Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the urine volume and electrolyte excretion in the test group to the vehicle control and positive control groups.

Conclusion: A Versatile and Indispensable Moiety

The sulfamoyl group in this compound is far more than a simple substituent. It is a finely tuned functional group that dictates the molecule's electronic properties, its interactions with biological targets, and ultimately, its therapeutic efficacy. A thorough understanding of its multifaceted role is essential for the rational design and development of new and improved pharmaceuticals. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to advancing the field of medicinal chemistry.

An In-depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid: A Cornerstone Intermediate in Diuretic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern medicinal chemistry, 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS No: 4793-22-0) holds significant importance, primarily as the pivotal intermediate in the synthesis of Furosemide and other related loop diuretics.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in the development of potent diuretic agents, tailored for researchers and drug development professionals. We will delve into the causal chemistry of its synthesis and the pharmacological mechanism it enables in its final active pharmaceutical ingredient (API) form.

Physicochemical and Structural Characteristics

This compound is an aromatic compound distinguished by a benzoic acid core functionalized with three key substituents: a chlorine atom, a fluorine atom, and a sulfamoyl group (-SO₂NH₂). This specific arrangement of functional groups is not accidental; it is meticulously designed to facilitate subsequent reactions and to impart the necessary electronic properties for the biological activity of the final drug molecule. The fluorine and chlorine atoms modify the electronic distribution of the aromatic ring, while the sulfamoyl and carboxylic acid groups are essential for the diuretic action.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4793-22-0[4][5]
Molecular Formula C₇H₅ClFNO₄S[4][5]
Molecular Weight 253.64 g/mol [5]
IUPAC Name This compound[5]
Density 1.7 ± 0.1 g/cm³[4][6]
Boiling Point 474.8 ± 55.0 °C at 760 mmHg[4]
Flash Point 240.9 ± 31.5 °C[4][6]
PSA (Polar Surface Area) 106 Ų[5][6]
XLogP3 0.7[5][6]

Synthesis Pathway: A Process Chemistry Perspective

The industrial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A well-documented and patented route begins with 4-chloro-2-fluoro-toluene, illustrating a common strategy of building complexity on a simpler, functionalized aromatic scaffold.[1][2]

G A 4-Chloro-2-fluoro-toluene B 4-Chloro-2-fluoro-benzotrichloride A->B Step A: Photochlorination C 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid intermediate B->C Step B1: Chlorosulfonylation D This compound C->D Step B2: Ammonolysis G cluster_0 Thick Ascending Limb Epithelial Cell cluster_1 Mechanism of Ion Transport Lumen Tubular Lumen (Urine Side) Na_lumen Na⁺ K_lumen K⁺ Cl_lumen 2Cl⁻ Diuretic Loop Diuretic (e.g., Furosemide) Blood Interstitial Fluid (Blood Side) Membrane Apical Membrane Basolateral Membrane NaK_ATPase Na⁺/K⁺ ATPase ROMK ROMK K⁺ Channel ClC_Kb ClC-Kb Cl⁻ Channel NKCC2 Na⁺/K⁺/2Cl⁻ Cotransporter (NKCC2) Na_lumen->NKCC2 K_lumen->NKCC2 Cl_lumen->NKCC2 Diuretic->NKCC2 INHIBITS

References

The Genesis of a Potent Diuretic: A Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role of a Keystone Pharmaceutical Intermediate

Introduction: The Unseen Architect of a Diuretic Revolution

In the landscape of pharmaceutical chemistry, some molecules, while not therapeutic agents themselves, are the unsung heroes behind blockbuster drugs. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a prime example of such a pivotal intermediate. This structurally complex aromatic compound is the cornerstone in the synthesis of furosemide, a powerful loop diuretic that has been a mainstay in the treatment of edema and hypertension for decades.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and synthetic methodologies of this compound, offering insights into the chemical ingenuity that paved the way for a new class of diuretics.

Part 1: Discovery and Historical Context - A Step Towards Potent Diuresis

The story of this compound is intrinsically linked to the quest for more effective diuretics in the mid-20th century. Following the success of the thiazide diuretics in the late 1950s, researchers sought compounds with even greater potency and a different mechanism of action.[3][4] This pursuit led a team of scientists at Hoechst AG in Germany, namely K. Sturm, R. Muschaweck, and P. Hajdu, to investigate a series of sulfamoylbenzoic acid derivatives in the early 1960s.[1]

Their research culminated in the synthesis of furosemide, a highly effective diuretic that acts on the loop of Henle in the kidneys.[1][2] The successful and high-yield synthesis of furosemide was made possible by the strategic use of this compound. A key breakthrough was documented in French patent 1,396,621, which detailed the condensation of this compound with furfurylamine to produce furosemide in practically quantitative yields.[5] This efficient final step underscored the importance of its precursor, this compound, establishing it as a critical component in the commercial production of this life-saving medication.

The development of this intermediate was a testament to the structure-activity relationship studies of the time, where the strategic placement of chloro, fluoro, and sulfamoyl groups on the benzoic acid scaffold was meticulously explored to achieve the desired pharmacological activity in the final drug product.

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and quality control.

PropertyValueSource
Chemical Formula C₇H₅ClFNO₄S[6]
Molecular Weight 253.64 g/mol [6]
CAS Number 4793-22-0[6]
Appearance White to slightly yellow crystalline powder[7]
IUPAC Name This compound[6]

The presence of the carboxylic acid, sulfamoyl, chloro, and fluoro functional groups imparts a unique combination of reactivity and electronic properties to the molecule, making it a versatile building block in organic synthesis.[8]

Part 3: Synthesis Methodologies - A Journey of Chemical Innovation

The synthesis of this compound has evolved, with various routes developed to improve yield, purity, and economic viability. The core of the synthesis generally involves the introduction of the sulfamoyl group onto a substituted benzoic acid backbone.

Early Synthesis Route: From Substituted Benzoic Acid

An early and fundamental approach involves the chlorosulfonylation of 4-chloro-2-fluorobenzoic acid, followed by ammonolysis.

Early_Synthesis start 4-Chloro-2-fluorobenzoic acid step1 Chlorosulfonylation (Chlorosulfonic acid) start->step1 intermediate 4-Chloro-2-fluoro-5- (chlorosulfonyl)benzoic acid step1->intermediate step2 Ammonolysis (Ammonia) intermediate->step2 end 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid step2->end

Caption: Early synthetic pathway to this compound.

Experimental Protocol:

  • Chlorosulfonylation: 4-chloro-2-fluorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is typically heated to facilitate the electrophilic substitution of the chlorosulfonyl group onto the aromatic ring, ortho to the fluorine and meta to the chlorine and carboxylic acid groups.

  • Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice to hydrolyze the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

  • Ammonolysis: The isolated 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid is then treated with aqueous ammonia. The nucleophilic attack of ammonia on the sulfonyl chloride group replaces the chlorine with an amino group, forming the desired sulfamoylbenzoic acid.

  • Purification: The product is then isolated by filtration and can be further purified by recrystallization.

While effective, this route can present challenges in handling the highly reactive and corrosive chlorosulfonic acid.

Improved Synthesis Route: From Toluene Derivative

To enhance the efficiency and safety of the synthesis, an alternative route starting from 4-chloro-2-fluorotoluene was developed, as detailed in several patents.[5][7][9] This multi-step process involves the formation of a benzotrichloride intermediate.

Improved_Synthesis start 4-Chloro-2-fluorotoluene step1 Photochlorination start->step1 intermediate1 4-Chloro-2-fluoro- benzotrichloride step1->intermediate1 step2 Chlorosulfonylation (Chlorosulfonic acid) intermediate1->step2 intermediate2 2-Chloro-4-fluoro-5- (chlorosulfonyl)benzotrichloride step2->intermediate2 step3 Hydrolysis & Ammonolysis intermediate2->step3 end 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid step3->end

Caption: An improved, multi-step synthesis starting from a toluene derivative.

Experimental Protocol:

  • Photochlorination: 4-chloro-2-fluorotoluene is subjected to photochlorination, typically using chlorine gas and UV light, to convert the methyl group into a trichloromethyl group, yielding 4-chloro-2-fluorobenzotrichloride.

  • Chlorosulfonylation: The benzotrichloride intermediate is then chlorosulfonylated using chlorosulfonic acid.

  • Hydrolysis and Ammonolysis: The resulting product is then subjected to hydrolysis to convert the trichloromethyl group into a carboxylic acid and ammonolysis to form the sulfamoyl group. These steps can often be performed in a one-pot fashion. The hydrolysis is typically achieved by treatment with water or acid, followed by the addition of ammonia for the ammonolysis step.

  • Isolation and Purification: The final product is isolated and purified as in the previous method.

This route offers advantages in terms of starting material availability and can provide better overall yields.

Part 4: The Crucial Role in Furosemide Synthesis

The paramount importance of this compound lies in its role as the immediate precursor to furosemide. The condensation reaction with furfurylamine is a highly efficient and clean reaction, which was a significant improvement over previous methods for synthesizing similar diuretic compounds.[5]

Furosemide_Synthesis start 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid step Condensation start->step reactant Furfurylamine reactant->step end Furosemide step->end

Caption: The final, efficient condensation step in the synthesis of Furosemide.

This nucleophilic aromatic substitution reaction, where the amino group of furfurylamine displaces the fluorine atom on the benzoic acid ring, proceeds smoothly and with high specificity, leading to the formation of furosemide in excellent yields. This efficiency was a key factor in the economic viability and widespread adoption of furosemide as a therapeutic agent.

Conclusion: A Legacy in Medicinal Chemistry

This compound stands as a testament to the intricate dance of organic synthesis and medicinal chemistry. While not a therapeutic agent itself, its discovery and the development of its synthesis were critical milestones that enabled the creation of furosemide, a drug that has had a profound impact on the management of cardiovascular and renal diseases. The study of its history and synthesis provides valuable lessons in the rational design of pharmaceutical intermediates and the continuous innovation required to bring life-changing medicines to patients.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. This molecule is a key aromatic intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method is designed to be accurate, precise, and specific, capable of separating the main compound from its potential degradation products. This document provides detailed protocols for method development, validation in accordance with ICH guidelines, and forced degradation studies, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic compound characterized by a benzoic acid core functionalized with chlorine, fluorine, and a sulfamoyl group. Its molecular formula is C7H5ClFNO4S, and it has a molecular weight of approximately 253.64 g/mol .[1] The presence of the carboxylic acid and sulfamoyl functional groups imparts acidic and polar characteristics to the molecule, influencing its chromatographic behavior.

Given its role as a crucial building block in medicinal chemistry, a robust and reliable analytical method is paramount to ensure its quality and purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note details a systematic approach to developing and validating a stability-indicating HPLC method for this compound.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.

  • Structure: The presence of a benzene ring, a carboxylic acid, a sulfonamide, and halogens dictates the molecule's polarity and UV absorbance.

  • pKa: The carboxylic acid is the most acidic functional group, with an estimated pKa similar to that of the structurally related compound furosemide (pKa ≈ 3.9).[3] To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa of the carboxylic acid. This suppresses the ionization of the carboxylate group, rendering the molecule less polar and more retained on a non-polar stationary phase.

  • UV Absorbance: Aromatic compounds like this compound are chromophoric, making UV detection a suitable choice. Based on data from the closely related compound furosemide, significant UV absorbance is expected around 235 nm and 272 nm.[4][5][6] A UV scan of a standard solution of this compound is recommended to determine the optimal wavelength for maximum sensitivity.

Recommended HPLC Method

Based on the analysis of structurally similar compounds and general principles of reversed-phase chromatography, the following starting conditions are recommended.

Table 1: HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized (start with 70% A, 30% B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 272 nm
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a working concentration of 0.1 mg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent.

  • Further dilute with the diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PVDF syringe filter before injection.

Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Diluent weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC filter->inject Prepared Sample/Standard separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9]

Table 2: ICH Q2(R1) Validation Parameters
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies.The peak for the analyte should be pure and free from interference from the blank, placebo, and degradation products.
Linearity Prepare at least five concentrations of the standard solution (e.g., 50% to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a known amount of standard into a placebo or sample at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision - Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).The system suitability parameters should remain within acceptable limits.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.

Stress Conditions
  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions start Drug Substance/Product Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by Validated HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Mass Balance analysis->evaluation

Caption: Protocol for forced degradation studies.

Conclusion

The HPLC method and protocols outlined in this application note provide a robust framework for the reliable and accurate analysis of this compound. By following the detailed steps for method development, validation, and forced degradation studies, researchers and drug development professionals can ensure the quality and stability of this important pharmaceutical intermediate. The provided methodologies are grounded in established scientific principles and adhere to international regulatory guidelines, ensuring data integrity and compliance.

References

Application & Protocol Guide: Leveraging 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Overview

Introduction to a Key Pharmaceutical Intermediate

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the synthesis of potent pharmaceuticals. Its structural features, including a carboxylic acid, a sulfamoyl group, and halogen atoms, make it a versatile scaffold for medicinal chemists. This compound is most renowned as the direct precursor to Furosemide, a powerful loop diuretic widely used in the management of edema and hypertension.[1][2][3] The strategic placement of its functional groups is critical for the biological activity of the resulting drugs, which primarily target ion transport systems in the kidneys. Understanding the properties and reactivity of this intermediate is therefore essential for researchers in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and formulation considerations. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 4793-22-0[4][5]
Molecular Formula C₇H₅ClFNO₄S[4][5]
Molecular Weight 253.64 g/mol [5]
Appearance White to slightly yellow crystalline powder[6][7]
Boiling Point 474.8 ± 55.0 °C at 760 mmHg[4]
Density 1.7 ± 0.1 g/cm³[4]
Reactivity The carboxylic acid group allows for esterification, while the halogen atoms influence the aromatic ring's reactivity in nucleophilic substitution reactions.
Biological Target & Mechanism of Action of Derived Drugs

Drugs synthesized from this scaffold, such as Furosemide, are classified as loop diuretics . Their primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (specifically the NKCC2 isoform) located in the thick ascending limb of the loop of Henle within the kidney's nephrons.[8][9][10]

Causality of Action: By binding to the chloride site on the NKCC2 transporter, these drugs block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[9][11][12] This inhibition disrupts the generation of a hypertonic renal medulla, which is the osmotic driving force for water reabsorption in the collecting ducts.[9] Consequently, a greater volume of water is retained within the tubules and excreted as urine, leading to a potent diuretic effect.[9][11] This reduction in overall fluid volume is beneficial in treating conditions characterized by fluid overload.[12]

Mechanism_of_Action Figure 1: Mechanism of Action of Loop Diuretics cluster_Lumen Tubular Lumen cluster_Cell Thick Ascending Limb Cell cluster_Blood Blood (Interstitium) Lumen_Ions Na⁺ | K⁺ | 2Cl⁻ NKCC2 Na-K-Cl Cotransporter (NKCC2) Lumen_Ions->NKCC2:f0 Normal Ion Flow Blood_Ions Reabsorption of Na⁺, K⁺, Cl⁻ NKCC2:f0->Blood_Ions Drug Furosemide Derivative Drug->NKCC2 Inhibition

Caption: Figure 1: Inhibition of the NKCC2 transporter by Furosemide derivatives.

Section 2: Synthesis & Characterization Protocols

Protocol: Synthesis of Furosemide

This protocol details the synthesis of Furosemide via the condensation of this compound with furfurylamine. This reaction is a cornerstone example of nucleophilic aromatic substitution, where the amine displaces the fluorine atom, which is activated by the adjacent electron-withdrawing groups.

Rationale: The use of this compound is advantageous as the fluorine atom is a better leaving group than the chlorine atom in this context, leading to higher yields and fewer by-products compared to syntheses starting from di-chloro analogs.[2][3]

Materials & Reagents
This compound
Furfurylamine
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
Acid binding agent (e.g., Sodium bicarbonate)
Hydrochloric acid (10-15%) for acidification
Ethanol and Water for recrystallization
Activated carbon for decolorizing
Step-by-Step Procedure:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound and an acid-binding agent (e.g., sodium bicarbonate) to the solvent (e.g., dimethyl sulfoxide).[1]

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen, to prevent side reactions.[1]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 130°C).[1]

  • Addition of Amine: Slowly add furfurylamine dropwise to the heated mixture.[1]

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 3-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up & Precipitation: After the reaction is complete, cool the mixture to approximately 30°C.[1] Carefully adjust the pH to 3-4 with hydrochloric acid to precipitate the crude product.[1]

  • Isolation: Isolate the crude Furosemide by filtration and wash the solid with water.

  • Purification (Recrystallization):

    • Transfer the crude product to a new flask and add a mixed solvent system (e.g., ethanol and water).[1]

    • Adjust the pH to alkaline (e.g., with sodium hydroxide) and heat to dissolve the solid completely.[1]

    • Add activated carbon to decolorize the solution and heat for a short period.[1]

    • Perform a hot filtration to remove the activated carbon.

    • Cool the filtrate and re-acidify with hydrochloric acid to a pH of 3-4 to precipitate the pure Furosemide.[1]

    • Filter the purified product, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow Figure 2: Synthetic Workflow for Furosemide Start 4-Chloro-2-fluoro- 5-sulfamoylbenzoic acid Reaction Condensation Reaction (DMSO, ~130°C, 3-6h) Start->Reaction Reagent Furfurylamine + Acid Binder (e.g., NaHCO₃) Reagent->Reaction Workup 1. Cooling 2. Acidification (HCl, pH 3-4) 3. Filtration Reaction->Workup Crude Crude Furosemide Workup->Crude Purify Recrystallization (Ethanol/Water, pH adjustment) Crude->Purify Final Pure Furosemide Purify->Final

Caption: Figure 2: General workflow for the synthesis of Furosemide.

Protocol: Analytical Characterization

Rationale for Quality Control: It is imperative to validate the identity, purity, and quality of the synthesized Furosemide. Impurities can affect the drug's efficacy, safety, and stability.[13][14] HPLC is the method of choice for quantitative analysis and impurity profiling due to its high resolution and sensitivity.[15]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized Furosemide and quantify any process-related impurities.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[13]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 1% glacial acetic acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[14][16] The composition can be run in isocratic or gradient mode to achieve optimal separation.

  • Flow Rate: A standard flow rate is 1.0 mL/min.[16]

  • Detection: UV detection at a wavelength of approximately 272 nm is suitable for Furosemide.[16]

  • Procedure:

    • Prepare a standard solution of known concentration using a Furosemide reference standard.

    • Prepare the sample solution by dissolving a precisely weighed amount of the synthesized product in the mobile phase or a suitable solvent.

    • Inject both the standard and sample solutions into the HPLC system.

    • Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity.

    • Calculate the purity by the area percentage method, and identify and quantify any impurities by comparing them to known impurity standards if available.[13]

Section 3: Biological Evaluation Protocols

In Vitro Protocol: Assessing NKCC2 Inhibition

Principle: An in vitro assay is essential for determining the direct inhibitory effect of the synthesized compound on its molecular target, NKCC2, and for calculating its potency (e.g., IC₅₀ value). A common method is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) which can quantify NKCC2 in biological samples, or functional assays that measure ion flux.[17][18][19]

Example Assay: Competitive ELISA for Target Binding
  • Objective: To measure the ability of the synthesized compound to compete with a known ligand for binding to the NKCC2 transporter.

  • Materials:

    • Microtiter plate pre-coated with an antibody specific to NKCC2.[18]

    • Tissue homogenates or cell lysates containing NKCC2.[17][20]

    • Synthesized compound (test inhibitor) at various concentrations.

    • A known, labeled ligand for NKCC2 (e.g., biotin-conjugated).

    • Enzyme-conjugated avidin (e.g., HRP).[18]

    • Substrate solution (e.g., TMB).[18]

    • Stop solution (e.g., sulfuric acid).[18]

  • Procedure:

    • Add the NKCC2-containing sample (e.g., tissue homogenate) to the antibody-coated wells and incubate.

    • Wash the plate to remove unbound material.

    • Add serial dilutions of the synthesized compound along with a fixed concentration of the biotin-conjugated ligand to the wells. Incubate to allow for competitive binding.

    • Wash the plate thoroughly.

    • Add Avidin-HRP conjugate to each well, which will bind to the biotinylated ligand that is attached to NKCC2. Incubate.[19]

    • Wash the plate again.

    • Add the TMB substrate. A color change will develop in wells where the enzyme is present.[19]

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.[18]

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of the synthesized compound. A lower absorbance indicates stronger inhibition. Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Protocol: Evaluating Diuretic Efficacy in a Rodent Model

Principle: The Lipschitz test is a standard in vivo method for screening and quantifying the diuretic activity of a test compound in rats or mice.[21][22] The protocol measures urine output and electrolyte concentration following administration of the compound.[23]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Modified Lipschitz Test in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).[21]

  • Grouping (n=6 per group):

    • Control Group: Vehicle (e.g., 0.9% saline).[21]

    • Standard Group: A known diuretic like Furosemide (e.g., 10 mg/kg, orally).[21]

    • Test Groups: Synthesized compound administered at various doses.

  • Procedure:

    • Fast the animals overnight (approx. 18 hours) with free access to water.[21][23]

    • On the day of the experiment, administer an oral saline load (e.g., 25 mL/kg) to all animals to ensure adequate hydration and a baseline urine flow.[21][24]

    • Immediately following the saline load, administer the respective treatments (vehicle, standard, or test compound) orally.[21]

    • Place each rat individually in a metabolic cage designed for the separate collection of urine and feces.[22][23]

    • Collect urine at specified time intervals (e.g., hourly for the first 6 hours, and then a final collection at 24 hours).[24]

  • Data Collection and Analysis:

    • Urine Volume: Measure the total volume of urine collected for each time period.[21]

    • Electrolyte Concentration: Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.[21]

    • Diuretic Index: Compare the urine output of the test groups to the control group to determine the diuretic activity. A higher value indicates greater efficacy.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects compared to the control group.

Section 4: Concluding Remarks & Best Practices

This compound is an indispensable starting material in medicinal chemistry, particularly for the development of loop diuretics. The protocols outlined in this guide provide a comprehensive framework, from chemical synthesis and characterization to biological validation. Researchers must adhere to strict safety protocols when handling all chemical reagents, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. For in vivo studies, all procedures must be ethically reviewed and approved. Rigorous analytical characterization is non-negotiable to ensure the quality and reproducibility of the synthesized drug candidates, forming the foundation of trustworthy and impactful drug discovery research.

Section 5: References

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.). Retrieved from --INVALID-LINK--

  • Loop Diuretics Unique Mechanism of Action. (2024, September 1). Japi.org. Retrieved from --INVALID-LINK--

  • Loop diuretic. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Studying the Diuretic Effects of Pentorex. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Loop Diuretics | Mechanism of Action, Side Effects & Examples. (n.d.). Study.com. Retrieved from --INVALID-LINK--

  • Loop Diuretics' Mechanism of Action: How Do These Water Pills Work?. (2024, October 1). GoodRx. Retrieved from --INVALID-LINK--

  • Wittner, M., Di Stefano, A., Wangemann, P., & Greger, R. (1991). How do loop diuretics act?. Drugs, 41 Suppl 3, 1–13. --INVALID-LINK--

  • 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0. (2025, August 24). Chemsrc. Retrieved from --INVALID-LINK--

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (2017, April 30). ResearchGate. Retrieved from --INVALID-LINK--

  • Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Furosemide (Frusemide). (n.d.). In Pharmaceutical Drugs. NCBI. Retrieved from --INVALID-LINK--

  • study of diuretic activity of given drugs to rats/mice using metabolic cage. (n.d.). RJPT SimLab. Retrieved from --INVALID-LINK--

  • Shume, T., Tadesse, S., & Mekonnen, W. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). Evidence-based complementary and alternative medicine : eCAM, 2020, 8872123. --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • CN105906589A - Preparation method of furosemide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • EP0788494B1 - Process for the preparation of furosemide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). Retrieved from --INVALID-LINK--

  • US5739361A - Process for the preparation of furosemide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Human Na-K-Cl Cotransporter 2 (NKCC2) ELISA Kit. (n.d.). MyBioSource. Retrieved from --INVALID-LINK--

  • WO1996012714A1 - Process for the preparation of furosemide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Hirani, D., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.

  • Liu, C., Zhang, Y., Zhou, M., Zhu, C., Feng, S., Zhang, X., ... & Jiang, H. (2022). Preparation and Characterization of Furosemide Solid Dispersion with Enhanced Solubility and Bioavailability. AAPS PharmSciTech, 23(2), 68. --INVALID-LINK--

  • Jiang, J., Zhuang, T., Guo, Z., & Zhu, Y. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules (Basel, Switzerland), 28(5), 2351. --INVALID-LINK--

  • Human Na-K-Cl Cotransporter 2 (NKCC2) ELISA Kit, Cat#EKL62595. (n.d.). Biomatik. Retrieved from --INVALID-LINK--

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023, March 6). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Human NKCC2(Na-K-Cl Cotransporter 2) ELISA Kit. (n.d.). ELK Biotechnology. Retrieved from --INVALID-LINK--

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | 4793-22-0. (2025, July 16). ChemicalBook. Retrieved from --INVALID-LINK--

  • 4793-22-0|this compound|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Analytical Techniques for Furosemide Determination. (2014, April 25). ResearchGate. Retrieved from --INVALID-LINK--

  • Human Na-K-Cl Cotransporter 2 (NKCC2) ELISA Kit. (n.d.). LifeSct. Retrieved from --INVALID-LINK--

  • de Oliveira, A. C. S., Paiva, F. F., & de Oliveira, L. A. (2022). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 9(22).

  • 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid;furosemide. (n.d.). Shanghai Chemlin. Retrieved from --INVALID-LINK--

  • Rinehart, J., Kahle, K. T., de Los Heros, P., Vazquez, N., Meade, P., Wilson, F. H., ... & Lifton, R. P. (2009). Regulation of NKCC2 by a chloride-sensing mechanism involving the WNK3 and SPAK kinases. Proceedings of the National Academy of Sciences of the United States of America, 106(38), 16433–16438. --INVALID-LINK--

References

Application Notes & Protocols: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1] Its molecular architecture, featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl groups, offers a unique combination of reactivity and stability, making it an invaluable tool for medicinal and organic chemists.

The strategic placement of these functional groups dictates its synthetic utility:

  • Carboxylic Acid (-COOH): This group provides a reactive handle for transformations such as esterification, amidation, or reduction. It also imparts acidic properties to the molecule.

  • Sulfamoyl Group (-SO₂NH₂): A polar moiety capable of hydrogen bonding, this group is crucial for modulating the solubility and biological activity of target molecules. It is a key pharmacophore in many diuretic drugs.

  • Halogen Atoms (-Cl, -F): The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring. The fluorine atom at the ortho position to the carboxylic acid is particularly susceptible to nucleophilic aromatic substitution (SₙAr), a feature that is central to its most prominent application.

This guide provides an in-depth exploration of the chemical properties and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 4793-22-0[2]
Molecular Formula C₇H₅ClFNO₄S[2][3]
Molecular Weight 253.64 g/mol [2]
Density 1.7 ± 0.1 g/cm³[3][4]
Boiling Point 474.8 ± 55.0 °C at 760 mmHg[3][4]
Flash Point 240.9 ± 31.5 °C[3][4]
Appearance White to slightly yellow solid[5][6]

Core Application: Synthesis of Furosemide

The most significant application of this compound is as the key precursor in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[6][7] This synthesis provides a classic example of nucleophilic aromatic substitution, where the fluorine atom is selectively displaced by furfurylamine.

Mechanistic Rationale

The reaction proceeds via an SₙAr mechanism. The fluorine atom at C2 is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the adjacent carboxylic acid group and the para-sulfamoyl group. The amine nitrogen of furfurylamine acts as the nucleophile, attacking the carbon bearing the fluorine atom. This pathway is significantly more efficient than routes starting from 2,4-dichlorobenzoic acid, which result in lower yields (35-50%).[5][6][8] The use of the fluoro-derivative allows for nearly quantitative yields in the condensation step.[8]

Furosemide_Synthesis cluster_workflow Reaction Workflow reagent 4-Chloro-2-fluoro- 5-sulfamoylbenzoic acid intermediate Meisenheimer Complex (Intermediate) reagent->intermediate  Nucleophilic  Attack amine Furfurylamine amine->intermediate product Furosemide intermediate->product  Loss of F⁻

Caption: Workflow for Furosemide Synthesis.

Experimental Protocol: Furosemide Synthesis

This protocol is adapted from established industrial processes described in patent literature.[5][8]

Materials:

  • This compound (1.0 eq)

  • Furfurylamine (≥1.1 eq)

  • An appropriate solvent (e.g., water, or an organic solvent like dichloromethane if specified)

  • Acid (e.g., HCl) for pH adjustment/precipitation

  • Base (e.g., Ammonium Hydroxide) for pH adjustment

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, charge this compound.

  • Solvent Addition: Add the chosen solvent. The reaction can be run in an aqueous medium where the benzoic acid forms a salt.

  • Amine Addition: Slowly add furfurylamine to the mixture. An exothermic reaction may occur, so controlled addition is crucial. Maintain the temperature within a specified range (e.g., 60-90°C, depending on the specific patented process).

    • Causality Note: The use of at least a slight excess of furfurylamine ensures the complete consumption of the starting benzoic acid derivative. The elevated temperature provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.

  • Reaction Monitoring: Stir the mixture for a period of 1 to 5 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).[5][6]

  • Product Isolation: Once the reaction is complete, cool the mixture. Acidify the solution with hydrochloric acid to a pH of approximately 3-4.[9] This protonates the carboxylate, causing the Furosemide product to precipitate out of the aqueous solution.

    • Self-Validation: The precipitation of a solid upon acidification is a key indicator of successful product formation, as Furosemide is significantly less water-soluble than its salt form.

  • Purification: Filter the crude product and wash it with water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>99%).[9]

  • Drying: Dry the purified Furosemide under vacuum to yield the final product.

General Application: Synthesis of Novel Amide Derivatives

The carboxylic acid moiety of this compound is a versatile handle for creating diverse libraries of compounds. One of the most fundamental transformations is its conversion to an amide. This typically involves a two-step process: activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Mechanistic Rationale

Direct amidation of a carboxylic acid is often difficult and requires high temperatures. A more efficient route involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride.[10] Thionyl chloride (SOCl₂) is a common reagent for this purpose. The resulting acid chloride is a potent electrophile that reacts readily with the nucleophilic amine to form a stable amide bond. A non-nucleophilic base, like triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction.[10]

Amide_Synthesis cluster_workflow General Amide Synthesis Workflow start 4-Chloro-2-fluoro- 5-sulfamoylbenzoic acid activated Acid Chloride Intermediate start->activated  Activation   reagent1 SOCl₂ or (COCl)₂ reagent1->activated product Target Amide activated->product  Amidation   reagent2 Primary/Secondary Amine (R-NH₂) reagent2->product

Caption: General workflow for amide synthesis.

Experimental Protocol: General Amide Synthesis

This protocol provides a general method for synthesizing amide derivatives from this compound.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride

  • Dry, aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Primary or secondary amine of interest (1.1 eq)

  • Tertiary amine base (e.g., Triethylamine (Et₃N)) (1.2 eq)

Procedure:

Step A: Formation of the Acid Chloride

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound in the dry aprotic solvent.

  • Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction with oxalyl chloride.[11]

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.

    • Causality Note: Refluxing ensures the reaction goes to completion. The inert atmosphere is critical as both the acid chloride intermediate and thionyl chloride are moisture-sensitive.

  • Isolation of Intermediate: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step B: Amide Formation

  • Reaction Setup: Dissolve the crude acid chloride in a fresh portion of dry aprotic solvent and cool the flask in an ice bath (0°C).

  • Amine Addition: In a separate flask, dissolve the desired amine and triethylamine in the same dry solvent. Add this solution dropwise to the cold acid chloride solution.

    • Causality Note: The reaction is performed at 0°C to control the exothermic reaction between the highly reactive acid chloride and the amine. Triethylamine acts as a base to neutralize the HCl formed, preventing the protonation of the reactant amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Handling: Handle in a well-ventilated place, such as a chemical fume hood.[4] Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and bases.

References

Application Notes and Protocols for 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Pharmaceutical and Materials Science

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in various fields of chemical synthesis.[1] Its unique molecular architecture, featuring a carboxylic acid, a sulfamoyl group, and halogen substituents (chloro and fluoro), imparts a versatile reactivity profile.[1] This makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. This guide provides an in-depth exploration of its applications, complete with detailed experimental protocols, for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 4793-22-0--INVALID-LINK--[2]
Molecular Formula C₇H₅ClFNO₄S--INVALID-LINK--[2]
Molecular Weight 253.64 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
Appearance White to slightly yellow solid--INVALID-LINK--[3]
Melting Point 248 °C--INVALID-LINK--[4]

Core Application: Synthesis of the Diuretic Furosemide

The most prominent application of this compound is as a key intermediate in the industrial synthesis of Furosemide.[5][6] Furosemide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. The following protocol outlines a common synthetic route.

Logical Workflow for Furosemide Synthesis

Furosemide_Synthesis cluster_0 Step 1: Photochlorination cluster_1 Step 2: Chlorosulfonylation & Ammonolysis cluster_2 Step 3: Condensation 4_Chloro_2_fluorotoluene 4-Chloro-2-fluorotoluene 4_Chloro_2_fluoro_benzotrichloride 4-Chloro-2-fluoro-benzotrichloride 4_Chloro_2_fluorotoluene->4_Chloro_2_fluoro_benzotrichloride Gaseous Chlorine, 85-95°C Target_Intermediate This compound 4_Chloro_2_fluoro_benzotrichloride->Target_Intermediate 1. Sulfuric chlorohydrin, H₂SO₄, 140-150°C 2. Ammonium hydroxide Furosemide Furosemide Target_Intermediate->Furosemide Furfurylamine

Caption: Synthetic pathway of Furosemide from 4-Chloro-2-fluorotoluene.

Detailed Protocol for Furosemide Synthesis

This protocol is a synthesis of procedures described in patent literature.[5][7]

Step 1: Photochlorination of 4-Chloro-2-fluorotoluene

  • In a photochemical reactor, treat 4-chloro-2-fluoro-toluene with gaseous chlorine.

  • Bubble the chlorine gas at a flow rate of 12-16 g/h per mole of the starting material.[5]

  • Maintain the reaction temperature at 85-95°C for 11-12 hours to yield 4-chloro-2-fluoro-benzotrichloride.[5]

Step 2: Synthesis of this compound

  • Prepare a mixture of sulfuric chlorohydrin and sulfuric acid, preheated to 60-140°C.

  • Add the 4-chloro-2-fluoro-benzotrichloride from Step 1 to this mixture.

  • Heat the reaction mixture to 140-150°C for 1-3 hours to effect chlorosulfonylation.[7]

  • Cool the reaction mixture and carefully pour it into ice water to precipitate the 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid.

  • Isolate the precipitate by filtration and wash with cold water.

  • Add the wet 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid portion-wise to a concentrated ammonium hydroxide solution, maintaining the temperature below 10°C.[3]

  • Stir the resulting solution for 2 hours, then treat with decolorizing carbon and filter.

  • Slowly acidify the filtrate with 30% sulfuric acid to a pH of 2.0 and cool to 0°C to precipitate the product, this compound.[3]

  • Collect the white to slightly yellow product by filtration and wash thoroughly with cold water. A purity of 94-97% as determined by HPLC can be expected.[3]

Step 3: Condensation with Furfurylamine to Yield Furosemide

  • Condense the this compound obtained in Step 2 with furfurylamine.

  • The reaction is typically carried out in a suitable solvent, and the crude Furosemide is collected by filtration.

  • Purify the crude product by recrystallization from ethanol.[6]

Emerging Applications in Medicinal Chemistry

Beyond its role in Furosemide synthesis, this compound is a valuable scaffold for the discovery of novel therapeutic agents. Its reactive functional groups allow for diverse chemical modifications.

Synthesis of CCR5 Antagonists for Anti-HIV-1 Therapy

Certain derivatives of sulfamoylbenzoic acids have been investigated as C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs used in the treatment of HIV-1 infection.[8][9] The following is a representative protocol for the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have shown promise as CCR5 antagonists.

Logical Workflow for CCR5 Antagonist Synthesis

CCR5_Antagonist_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Further Modification (Optional) Target_Intermediate This compound Amide_Product Coupled Amide Intermediate Target_Intermediate->Amide_Product Coupling Agent (e.g., HATU, EDCI) Amine_Intermediate N-benzyl-4-aminopiperidine Amine_Intermediate->Amide_Product Final_Product N-benzyl-N'-(4-piperidinyl)urea Derivative (CCR5 Antagonist) Amide_Product->Final_Product Further synthetic steps (e.g., urea formation)

Caption: General synthetic scheme for a CCR5 antagonist.

Representative Protocol for CCR5 Antagonist Synthesis

This protocol is a generalized procedure based on established medicinal chemistry principles for amide bond formation and urea synthesis.

Step 1: Amide Coupling

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine, for instance, N-benzyl-4-aminopiperidine (1 equivalent), to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

Step 2: Purification and Characterization

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified amide by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Applications in Material Science

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials, such as polymer electrolyte membranes (PEMs) for fuel cells.[5] The sulfamoyl and carboxylic acid groups can contribute to proton conductivity, while the halogenated aromatic ring can enhance thermal and chemical stability.

Conceptual Application in Polymer Electrolyte Membrane (PEM) Synthesis

Substituted benzoic acids can be used as monomers or additives in the synthesis of polymers like polybenzimidazoles (PBI), which are used in high-temperature PEM fuel cells.[10][11][12] The incorporation of sulfonic acid or related groups is a key strategy to enhance proton conductivity.

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is crucial for determining the purity of this compound and for monitoring reaction progress.

HPLC Method Parameters:

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A common starting gradient could be 40:60 acetonitrile:water.[1]
Flow Rate 1.0 mL/min
Detection UV at 250 nm or 272 nm[1][13]
Injection Volume 5-10 µL
Column Temperature Ambient

This method should provide good separation of the analyte from potential impurities and starting materials. The retention time can be adjusted by varying the ratio of acetonitrile to water or by changing the acidic modifier.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amine protons of the sulfamoyl group, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will be indicative of their positions on the substituted benzene ring.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Step-by-Step Recrystallization Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol-water or water) to just dissolve the solid.[14][15][16]

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.[14]

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[14]

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[16]

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[17]

  • Dry the crystals under vacuum to remove any residual solvent.

Safety and Handling

Hazard Identification:

  • Causes skin and serious eye irritation.[18][19]

  • May cause respiratory irritation.[18]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[20] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

    • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[13]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing.[21] Avoid breathing dust. Wash hands thoroughly after handling.[19]

Emergency Procedures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[14]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[21]

  • Spills: For small spills, sweep up the solid, avoiding dust generation, and place it in a suitable container for disposal.[20] For large spills, evacuate the area and follow emergency procedures.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

References

Application Notes and Protocols: The Strategic Role of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid in the Synthesis of Potent HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block in Modern Antiretroviral Therapy

The landscape of HIV-1 treatment has been revolutionized by the advent of highly active antiretroviral therapy (HAART), with protease inhibitors (PIs) forming a cornerstone of these regimens. Within the arsenal of PIs, Darunavir stands out for its high potency, formidable barrier to resistance, and efficacy against multi-drug-resistant HIV-1 strains. The intricate molecular architecture of Darunavir necessitates a strategic and efficient synthetic approach, where the choice of starting materials is paramount. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid has emerged as a critical precursor, offering a unique combination of functional groups that facilitate the construction of the Darunavir scaffold.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It elucidates the strategic importance of this compound and provides detailed, field-proven protocols for its application in the synthesis of Darunavir. The methodologies described herein are an amalgamation of established synthetic routes, designed to provide a robust and reproducible pathway to this vital therapeutic agent.

Chemical Properties and Strategic Significance

This compound (CAS 4793-22-0) is an aromatic compound characterized by a benzoic acid core functionalized with chloro, fluoro, and sulfamoyl groups.[1][2] Its molecular formula is C7H5ClFNO4S, and it has a molecular weight of approximately 253.64 g/mol .[1][2] The strategic placement of these functional groups makes it an exceptionally versatile intermediate in pharmaceutical synthesis.

  • The sulfamoyl group (-SO2NH2) is a key pharmacophore in many diuretic and antibacterial agents. In the context of Darunavir synthesis, it is the precursor to the sulfonamide linkage that is crucial for binding to the HIV-1 protease active site.

  • The carboxylic acid group (-COOH) provides a handle for activation, enabling the formation of a sulfonyl chloride, which is a highly reactive intermediate for the subsequent sulfonamide bond formation.

  • The chloro and fluoro substituents on the aromatic ring modulate the electronic properties of the molecule, influencing its reactivity and the physicochemical properties of the final drug substance, such as metabolic stability and binding affinity.[3]

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of the p-aminobenzenesulfonamide moiety of Darunavir.

Synthetic Pathway to Darunavir: A Multi-Step Approach

The synthesis of Darunavir from this compound is a multi-step process that involves the preparation of two key fragments, followed by their coupling and final deprotection steps. The overall synthetic strategy is depicted below.

Darunavir_Synthesis_Overview A This compound B Activated Sulfonyl Intermediate A->B Activation D Protected Sulfonamide B->D Coupling C Diamino Alcohol Core C->D G Darunavir D->G Coupling & Deprotection E (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol F Activated Furan Ligand E->F Activation F->G

Caption: Overview of the synthetic strategy for Darunavir.

Part 1: Synthesis of the Activated Sulfonamide Precursor

The initial and critical step involves the conversion of the carboxylic acid functionality of this compound into a more reactive species, typically a sulfonyl chloride. This transformation is pivotal for the subsequent coupling with the amino alcohol core of Darunavir. While direct conversion of the benzoic acid to a sulfonyl chloride is not a standard transformation, a common strategy involves the initial formation of the corresponding benzenesulfonyl chloride from a suitable precursor, which in the case of many industrial syntheses of Darunavir is p-nitrobenzenesulfonyl chloride.[4] However, for the purpose of this guide, we will outline a plausible synthetic route starting from our key building block.

A general and effective method for the preparation of aromatic sulfonyl chlorides from the corresponding sulfonic acids or their salts involves treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. While our starting material is a carboxylic acid, the sulfamoyl group can be converted to a sulfonyl chloride under forcing conditions, though a more common industrial approach is to start from a precursor where the sulfonyl chloride is already in place or can be readily formed. For a robust laboratory-scale synthesis, a reliable method is the conversion of the corresponding sulfonic acid to the sulfonyl chloride.

Protocol 1: Preparation of 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic Acid

This protocol describes a general method for the conversion of a sulfamoylbenzoic acid to the corresponding sulfonyl chloride, a crucial reactive intermediate.

Materials:

Reagent/SolventGradeSupplier Example
This compound≥98%Sigma-Aldrich
Thionyl chloride (SOCl2)Reagent grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (5-10 eq) and a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.

  • The resulting crude 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoyl chloride can be used directly in the next step without further purification.

Causality and Experimental Insights:

  • The use of a large excess of thionyl chloride drives the reaction to completion.

  • Catalytic DMF facilitates the formation of the Vilsmeier reagent, which is the active chlorinating species for the carboxylic acid.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride and acid chloride back to the corresponding acids.

Part 2: Synthesis of the Darunavir Core Amine

The synthesis of the core amino alcohol fragment of Darunavir is a well-established multi-step process. A common and efficient route starts from commercially available (S)-epichlorohydrin or a protected amino epoxide. The following protocol outlines the key steps to synthesize the sulfonamide intermediate ready for coupling with the bicyclic furan ligand.

Core_Amine_Synthesis A Boc-protected Amino Epoxide C Ring-opened Amino Alcohol A->C Epoxide Opening B Isobutylamine B->C E Protected Sulfonamide C->E Sulfonylation D Activated Sulfonyl Intermediate D->E G Core Amine (4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide) E->G Reduction & Deprotection F Reduction

Caption: Synthetic workflow for the core amine of Darunavir.

Protocol 2: Synthesis of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

This protocol is adapted from the seminal work by Ghosh et al. and subsequent process improvements.[4]

Materials:

Reagent/SolventGradeSupplier Example
(2R,3S)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane≥97%Commercially available
Isobutylamine≥99%Sigma-Aldrich
IsopropanolAnhydrous, 99.5%Sigma-Aldrich
4-Nitrobenzenesulfonyl chloride98%Sigma-Aldrich
Sodium bicarbonate (NaHCO3)ACS reagent, ≥99.7%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Palladium on carbon (10% Pd/C)-Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
Hydrogen (H2) gasHigh purity-

Procedure:

Step 2a: Epoxide Ring Opening

  • Dissolve (2R,3S)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane (1.0 eq) in isopropanol.

  • Add isobutylamine (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure to afford the crude amino alcohol.

Step 2b: Sulfonylation

  • Dissolve the crude amino alcohol from the previous step in a mixture of DCM and water.

  • Add sodium bicarbonate (3.0-4.0 eq) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected nitro-sulfonamide.

Step 2c: Reduction of the Nitro Group

  • Dissolve the purified nitro-sulfonamide in ethyl acetate.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired 4-amino-N-((2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide.

Step 2d: Deprotection of the Boc Group

  • The Boc-protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final core amine. This is often done in the final step of the Darunavir synthesis.

Quantitative Data:

StepTypical YieldPurity (by HPLC)
Epoxide Opening85-95%>95%
Sulfonylation70-80%>98%
Nitro Reduction90-98%>99%

Part 3: Synthesis of the Bicyclic Ligand and Final Coupling

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand is a key component of Darunavir that enhances its binding to the HIV-1 protease and contributes to its high genetic barrier to resistance. There are numerous reported syntheses for this chiral building block.[5][6][7][8]

Protocol 3: Synthesis of Darunavir

This protocol describes the final coupling of the core amine with the activated bicyclic ligand.

Materials:

Reagent/SolventGradeSupplier Example
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamideAs synthesized-
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl succinimidyl carbonate≥97%Commercially available
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich

Procedure:

  • Dissolve 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (1.0 eq) in anhydrous DCM.

  • Add triethylamine (3.0 eq) to the solution.

  • Add a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl succinimidyl carbonate (1.1 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, methanol/DCM gradient) or recrystallization to afford Darunavir.

Trustworthiness and Self-Validation:

Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, HPLC, LC-MS, and NMR) to confirm the identity and purity of the intermediates and the final product. The spectroscopic data of the synthesized Darunavir should be compared with reported literature values to ensure its authenticity.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of complex pharmaceutical agents, most notably the HIV-1 protease inhibitor Darunavir. Its unique substitution pattern provides a strategic advantage for the construction of the essential sulfonamide moiety. The protocols outlined in this guide offer a comprehensive and reproducible pathway for the laboratory-scale synthesis of Darunavir, empowering researchers in the field of medicinal chemistry and drug development to access this critical antiretroviral agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical furosemide intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your yield, enhance purity, and ensure the safety and reproducibility of your synthesis.

Introduction

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. This guide provides practical, experience-based insights into overcoming common challenges encountered during this synthesis, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Low Yield in the Overall Synthesis

Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low overall yield in this multi-step synthesis can be attributed to inefficiencies at one or more stages: photochlorination, chlorosulfonylation, or ammonolysis. A systematic approach to identify and optimize the critical step is essential.

  • Step 1: Photochlorination of 4-chloro-2-fluoro-toluene. Incomplete conversion or the formation of by-products such as benzyl chloride and benzal chloride derivatives can significantly reduce the yield of the desired 4-chloro-2-fluoro-benzotrichloride. Ensure your reaction is going to completion by monitoring it with Gas Chromatography (GC). Over-chlorination of the aromatic ring can also be a problem.[1]

  • Step 2: Chlorosulfonylation. This electrophilic aromatic substitution is sensitive to reaction conditions. The use of excess chlorosulfonic acid is common, but the temperature must be carefully controlled to prevent side reactions.[2] The electrophile in this reaction, SO₂Cl⁺, is generated from chlorosulfonic acid.[3][4]

  • Step 3: Ammonolysis. The conversion of the sulfonyl chloride to the sulfonamide is typically efficient. However, incomplete reaction or hydrolysis of the sulfonyl chloride can reduce the yield. The sulfonyl chloride is susceptible to hydrolysis, which can be a competing reaction.[5][6][7]

To improve your overall yield, analyze the purity and yield of the intermediate at each step to pinpoint the problematic stage.

Side Reactions During Photochlorination

Question: I am observing significant amounts of ring-chlorinated by-products in my photochlorination step. How can I improve the selectivity for side-chain chlorination?

Answer: The formation of ring-chlorinated species is a known side reaction in the photochlorination of toluene and its derivatives, competing with the desired free-radical side-chain chlorination.[1] Several factors can influence the selectivity:

  • Reaction Temperature: Higher temperatures generally favor side-chain chlorination over ring chlorination.

  • Light Source and Intensity: The reaction is initiated by UV light, which generates chlorine radicals for the side-chain reaction. The presence of Lewis acid catalysts (like iron filings from corrosion in the reactor) can promote electrophilic ring chlorination. Ensure your reactor is clean and free of such contaminants. Dynamic irradiation conditions have been shown to suppress the formation of ring-chlorinated products.[1]

  • Solvent: The choice of solvent can influence the reaction pathway. Non-polar solvents are generally preferred for free-radical reactions.

To enhance selectivity, maintain a consistent and appropriate reaction temperature and ensure the absence of any catalytic impurities that could promote electrophilic aromatic substitution.

Difficulties in the Chlorosulfonylation Step

Question: My chlorosulfonylation of 4-chloro-2-fluoro-benzotrichloride is giving a low yield of the desired sulfonyl chloride. What could be the issue?

Answer: The chlorosulfonylation of an electron-deficient aromatic ring, such as 4-chloro-2-fluoro-benzotrichloride, can be challenging. Key parameters to control are:

  • Reagent Stoichiometry: An excess of chlorosulfonic acid is typically required to drive the reaction to completion.

  • Temperature Control: The reaction is exothermic. Insufficient cooling can lead to side reactions and decomposition of the product. Conversely, if the temperature is too low, the reaction rate will be slow.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time for maximum conversion without significant by-product formation.

Consider the use of a co-reagent like thionyl chloride in the presence of chlorosulfonic acid, which has been reported to improve the synthesis of other aromatic sulfonyl chlorides.[2]

Impure Product After Ammonolysis

Question: After the ammonolysis step, my this compound is impure. What are the likely impurities and how can I remove them?

Answer: Impurities at this stage can originate from previous steps or from the ammonolysis reaction itself. Common impurities include:

  • Unreacted 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid: This can be due to incomplete ammonolysis. Ensure an adequate excess of ammonia and sufficient reaction time.

  • Hydrolysis product (sulfonic acid): The sulfonyl chloride intermediate can hydrolyze to the corresponding sulfonic acid, which will persist in the final product.[8] Work-up conditions should be controlled to minimize contact with water at elevated temperatures.

  • By-products from previous steps: Any impurities from the photochlorination and chlorosulfonylation steps will be carried through.

Purification is typically achieved by recrystallization. The choice of solvent is critical. For similar sulfamoylbenzoic acids, recrystallization from water or ethanol-water mixtures has been reported.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the photochlorination of 4-chloro-2-fluoro-toluene?

A1: While the optimal temperature should be determined empirically for your specific setup, a common starting point for side-chain photochlorination of toluenes is near the boiling point of the substrate, under reflux conditions.[12] This generally favors the desired free-radical pathway over electrophilic ring substitution.

Q2: How can I monitor the progress of the photochlorination reaction?

A2: Gas chromatography (GC) is an excellent technique to monitor the disappearance of the starting material (4-chloro-2-fluoro-toluene) and the appearance of the mono-, di-, and tri-chlorinated side-chain products. This will allow you to stop the reaction at the desired point, which in this case is the formation of 4-chloro-2-fluoro-benzotrichloride.

Q3: What are the safety precautions I should take when working with chlorosulfonic acid?

A3: Chlorosulfonic acid is a highly corrosive and reactive chemical. It reacts violently with water, releasing toxic and corrosive hydrogen chloride and sulfuric acid fumes.[13][14][15][16] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Ensure that an emergency shower and eyewash station are readily accessible.

Q4: Can I use a different aminating agent instead of ammonia for the final step?

A4: While ammonia is the standard reagent for this synthesis to produce the primary sulfonamide, other primary or secondary amines could be used to generate different N-substituted sulfonamides. However, this would result in a different final product, not this compound. The reaction of sulfonyl chlorides with amines is a well-established method for sulfonamide synthesis.[17][18]

Q5: What is a suitable solvent for the recrystallization of the final product?

A5: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, water, ethanol, or a mixture of the two are often good choices.[9][10] You may need to perform some small-scale solvent screening to find the optimal solvent or solvent system for your specific product purity profile.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-fluoro-benzotrichloride (Photochlorination)
  • Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp.

  • Charge the reactor with 4-chloro-2-fluoro-toluene.

  • Heat the toluene derivative to reflux.

  • Once refluxing, turn on the UV lamp and start bubbling chlorine gas through the solution at a controlled rate.

  • Monitor the reaction progress by GC.

  • Continue the chlorination until the starting material is consumed and the desired 4-chloro-2-fluoro-benzotrichloride is the major product.

  • Once the reaction is complete, turn off the chlorine gas flow and the UV lamp, and allow the mixture to cool.

  • Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

Protocol 2: Synthesis of this compound
  • Carefully add the crude 4-chloro-2-fluoro-benzotrichloride from the previous step to an excess of chlorosulfonic acid at a controlled temperature (typically below 20°C).

  • Slowly warm the reaction mixture and hold it at the desired temperature for several hours, monitoring the reaction progress.

  • After the reaction is complete, quench the reaction mixture by carefully adding it to ice.

  • The intermediate, 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid, will precipitate. Isolate the solid by filtration and wash it with cold water.

  • Add the wet filter cake of the sulfonyl chloride to a concentrated solution of aqueous ammonia at a low temperature.

  • Stir the mixture until the ammonolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the final product, this compound.

  • Isolate the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Data Presentation

ParameterEffect on PhotochlorinationRecommended Action
Temperature Higher temperatures favor side-chain chlorination.Maintain a consistent temperature, typically near the boiling point of the starting material.
Light Intensity Insufficient light will lead to a slow reaction. Excessive intensity might promote side reactions.Optimize the light intensity for your specific reactor setup.
Chlorine Flow Rate A low flow rate will result in a slow reaction. A high flow rate can lead to incomplete reaction and loss of chlorine.Control the flow rate to ensure efficient reaction without wasting the reagent.
Catalyst Contamination Lewis acid catalysts (e.g., iron) promote ring chlorination.Ensure the reactor is clean and free of any metal contaminants.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_photochlorination Step 1: Photochlorination cluster_sulfonylation_ammonolysis Step 2 & 3: Chlorosulfonylation & Ammonolysis cluster_purification Step 4: Purification start 4-chloro-2-fluoro-toluene intermediate1 4-chloro-2-fluoro-benzotrichloride start->intermediate1 Cl2, UV light intermediate2 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid intermediate1->intermediate2 1. Chlorosulfonic acid 2. H2O (quench) final_product This compound intermediate2->final_product NH3 (aq) purified_product Purified Product final_product->purified_product Recrystallization

Caption: Overall workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0). This document serves as a vital resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of this key chemical intermediate. The structural complexity and functional group arrangement of this molecule—featuring a carboxylic acid, a sulfonamide, and halogen atoms—present unique purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield, ensuring the integrity of your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My crude product is a discolored solid with multiple spots on the TLC plate. What is the most robust initial purification strategy?

Answer: For a solid crude product like this compound, recrystallization is the most effective and economical first-line purification technique. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

  • Causality: Impurities, often arising from side reactions or unreacted starting materials, typically have different polarity and solubility profiles from the desired product.[1] By dissolving the crude mixture in a minimum amount of a hot solvent in which the product has high solubility and impurities have either very high or very low solubility, you can selectively crystallize the pure product upon cooling. A structurally similar compound, 4-Chloro-3-sulfamoylbenzoic acid, is effectively purified using an ethanol-water mixture, which is a good starting point for your compound as well.[2]

  • Immediate Action:

    • Solvent Screening: Start with a polar protic solvent system, such as an ethanol/water or methanol/water mixture. The compound's polar carboxylic acid and sulfonamide groups suggest good solubility in hot alcohols, while its overall organic structure limits solubility in cold water.

    • Procedure: Dissolve the crude solid in a minimal volume of hot ethanol. If any insoluble impurities remain, perform a hot filtration. To the hot, clear solution, add hot water dropwise until persistent turbidity (cloudiness) appears. Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

    • Collection: Collect the resulting crystals by suction filtration, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry under vacuum.[2]

Question 2: My recrystallization yield is extremely low, or the product "oils out" instead of crystallizing. What's going wrong?

Answer: Low yield or "oiling out" are common recrystallization problems that typically point to improper solvent selection or cooling technique.

  • Causality:

    • Low Yield: This often means the compound is too soluble in the cold solvent system, and a significant amount remains in the mother liquor. Using an excessive volume of solvent will also drastically reduce yield.

    • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing the compound to separate as a liquid phase instead of forming a crystal lattice. This is common with impure samples or when the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Re-evaluate Solvent System: If the yield is low, your solvent system may be too "good." Decrease the proportion of the solvent in which the compound is highly soluble (e.g., reduce the amount of ethanol relative to water). The goal is a system where the compound is sparingly soluble at room temperature but highly soluble when hot. A patent for a related compound suggests purification of a crude product with ethanol followed by recrystallization.[3]

    • Control Cooling Rate: Cool the solution slowly. A gradual decrease in temperature allows for the ordered arrangement of molecules into a crystal lattice. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes precipitation over crystallization and can trap impurities and cause oiling out.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch.

    • Address Oiling Out: If the product oils out, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent and then allow it to cool much more slowly.

Solvent System (Trial)ProsConsRecommendation
Ethanol/Water Good solubility differential for polar compounds; economical.Can cause oiling out if cooled too quickly.Primary choice. Start with this system.
Methanol/Water Similar to ethanol/water; methanol is a stronger solvent.Higher volatility and toxicity.Good alternative if ethanol fails.
Acetonitrile/Hexane Useful for compounds with intermediate polarity.[4]Acetonitrile is expensive and toxic.Consider for difficult-to-purify samples.
Ethyl Acetate Good for moderately polar compounds.May not provide a sharp solubility difference.Use for screening if alcohol/water systems fail.

Question 3: After recrystallization, I still see a persistent neutral or basic impurity in my HPLC/NMR. How can I remove it?

Answer: When impurities have similar solubility profiles to your product, a technique based on chemical reactivity, such as acid-base extraction , is superior. This compound has a strongly acidic carboxylic acid group (predicted pKa ~3.4) that can be easily deprotonated.[2]

  • Causality: Acid-base extraction separates compounds based on their acidic or basic properties.[5] By treating an organic solution of your crude product with an aqueous base (like sodium bicarbonate), you can selectively convert the acidic target compound into its water-soluble carboxylate salt.[6][7] Neutral or basic impurities will remain in the organic layer, allowing for a clean separation.[8]

  • Workflow Diagram:

    Workflow for Acid-Base Extraction Purification.
  • Detailed Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and invert gently, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

    • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.[1]

    • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

    • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with litmus paper). Your product, being insoluble in acidic water, will precipitate out as a solid.[1][7]

    • Isolation: Collect the pure solid by suction filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities I should be aware of? A1: Impurities are highly dependent on the synthetic route. A common route to furosemide, a related drug, involves the condensation of an intermediate like 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[9][10] For your target compound, likely impurities could include unreacted starting materials from the sulfonation or chlorination steps, or byproducts from incomplete reactions. If the synthesis involves high temperatures, decarboxylation or disubstitution products could also be present.[10]

Q2: What is the best analytical method to confirm the final purity? A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. A reversed-phase method using a C18 column is ideal. The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is fully protonated for sharp, symmetrical peaks. Detection at a UV wavelength of ~272 nm is often effective for this class of compounds.[11] Additionally, ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure, and a melting point analysis can provide a quick check of purity.[2]

Q3: My compound streaks badly on my silica gel TLC plate. How can I fix this? A3: Streaking is a classic problem for acidic compounds on silica gel. The acidic protons of the carboxylic acid interact strongly with the slightly acidic silica surface, leading to poor separation and tailing. To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane). This keeps the compound fully protonated, minimizing its interaction with the stationary phase and resulting in a well-defined spot.[1]

Q4: How should I properly store the purified this compound? A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. As a solid, it is generally stable, but proper storage prevents moisture uptake and potential degradation over time.

References

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0). We will address common challenges, focusing on the identification and mitigation of byproducts to improve yield and purity.

Overview of the Primary Synthetic Pathway

The most common and industrially relevant synthesis of this compound proceeds in two main steps starting from 2-Chloro-4-fluorobenzoic acid. Understanding this pathway is crucial for diagnosing issues at each stage.

  • Step 1: Electrophilic Chlorosulfonation. 2-Chloro-4-fluorobenzoic acid is reacted with an excess of chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group onto the aromatic ring, yielding the intermediate 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid.

  • Step 2: Amination (Ammonolysis). The sulfonyl chloride intermediate is then carefully reacted with an ammonia source (e.g., aqueous ammonia) to form the final product, this compound.

The following diagram illustrates this core workflow and highlights the critical points where byproduct formation can occur.

Synthesis_Byproducts cluster_step1 Byproducts from Step 1 cluster_step2 Byproducts from Step 2 / Workup SM 2-Chloro-4-fluorobenzoic Acid INT 2-Chloro-5-chlorosulfonyl- 4-fluorobenzoic Acid SM->INT Step 1: Chlorosulfonic Acid (Excess) BP1 Isomeric Products (e.g., 3-sulfonyl chloride) SM->BP1 Poor Regioselectivity BP2 Disulfonated Byproduct SM->BP2 High Temp / High Excess ClSO₃H FP 4-Chloro-2-fluoro-5-sulfamoyl- benzoic Acid (Product) INT->FP Step 2: Ammonolysis (e.g., NH₄OH) BP3 Sulfonic Acid Hydrolysis Byproduct (Water Soluble) INT->BP3 Moisture during workup BP4 Unreacted Intermediate INT->BP4 Incomplete Reaction

Caption: Primary synthesis route and common byproduct formation points.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during your synthesis, from unexpected analytical results to low process yields.

Category 1: Purity Issues & Unexpected Analytical Peaks

Question 1: My HPLC/LC-MS analysis of the crude product shows a peak with a mass of +18 Da relative to my starting material but it disappears after the amination step. What is it?

Answer: You are likely observing the hydrolysis of the sulfonyl chloride intermediate (2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid) to its corresponding sulfonic acid, 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid. The chlorosulfonyl group (-SO₂Cl) is highly reactive and readily hydrolyzes upon contact with moisture, replacing the -Cl with an -OH group. This adds a net mass of 18 Da (after accounting for the loss of HCl and gain of H₂O).

  • Causality: This byproduct typically forms during the aqueous workup of the chlorosulfonation step. If the reaction mixture is quenched in ice/water and the resulting precipitate is not filtered and dried rapidly, hydrolysis will occur. The sulfonic acid is highly water-soluble and is often lost in the aqueous phase, which explains its "disappearance" after the next step's workup. However, if it co-precipitates, it will remain as an impurity.

  • Troubleshooting & Prevention:

    • Rapid Quenching & Filtration: When pouring the reaction mixture onto crushed ice, ensure vigorous stirring to dissipate heat and keep the temperature below 5°C.

    • Immediate Isolation: Do not allow the precipitated intermediate to remain in the acidic aqueous slurry for an extended period. Filter the solid immediately and wash with cold, dilute HCl to remove residual water-soluble acids.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before starting the reaction. Use a drying tube to protect the reaction from atmospheric moisture.

Question 2: I'm observing a significant impurity with a mass corresponding to a disulfonated product. How can I avoid this?

Answer: Disulfonation, the addition of a second chlorosulfonyl group, is a classic byproduct in electrophilic aromatic substitution reactions when forcing conditions are used.[1]

  • Causality: This side reaction is favored by:

    • High Reaction Temperature: Elevated temperatures provide the activation energy needed to overcome the deactivating effect of the first sulfonyl chloride group and add a second one.

    • Large Excess of Chlorosulfonic Acid: A high concentration of the electrophile (generated from ClSO₃H) increases the probability of a second substitution.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a strict reaction temperature, typically between 135-150°C, as higher temperatures can promote side reactions.[2]

    • Stoichiometry Control: Carefully control the molar ratio of chlorosulfonic acid to the starting material. While an excess is necessary, a very large excess (e.g., >10 equivalents) should be avoided unless empirically determined to be optimal.[2]

    • Reaction Time: Monitor the reaction progress (e.g., by TLC or a test quench/HPLC) to avoid unnecessarily long reaction times, which can increase byproduct formation.

Question 3: My final product's NMR shows aromatic signals that are inconsistent with the expected substitution pattern. Could isomers have formed?

Answer: Yes, the formation of constitutional isomers is possible, although the directing effects of the substituents on the starting material (2-Chloro-4-fluorobenzoic acid) strongly favor the desired product.

  • Causality: The substituents guide the incoming electrophile (-SO₂Cl):

    • -F (ortho, para-directing): Activates the C3 and C5 positions.

    • -Cl (ortho, para-directing): Also activates the C3 and C5 positions.

    • -COOH (meta-directing): Deactivates the ortho (C3) and para positions, directing to C5. All groups strongly direct the substitution to the C5 position. However, a small percentage of substitution at the C3 position is possible, especially at higher temperatures, leading to the formation of 4-Chloro-2-fluoro-3-sulfamoylbenzoic acid.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: As with disulfonation, lower reaction temperatures favor kinetic control and higher regioselectivity.

    • Purification: Isomeric byproducts are often difficult to remove. Careful recrystallization is the most effective method. A summary of solvents is provided in the table below.

Category 2: Low Yields and Reaction Inefficiency

Question 4: The overall yield of my final product is consistently low, even though the first step appears clean. What is happening during the amination step?

Answer: Low yields in the second step often point to two main culprits: incomplete reaction of the sulfonyl chloride intermediate or hydrolysis of this intermediate during the amination reaction itself.

  • Causality:

    • Incomplete Reaction: The sulfonyl chloride intermediate may have poor solubility in the reaction medium, leading to a slow or incomplete reaction with ammonia.

    • Competitive Hydrolysis: When using aqueous ammonia (NH₄OH), water is present and can compete with ammonia to react with the sulfonyl chloride, leading back to the undesired sulfonic acid byproduct.[1] This is especially problematic if the local temperature rises upon addition of the intermediate to the ammonia solution.

  • Troubleshooting & Prevention:

    • Temperature of Amination: Add the sulfonyl chloride intermediate to the ammonia solution slowly, while maintaining a low temperature (e.g., 0-10°C) to manage the exotherm and favor amination over hydrolysis.

    • pH Control during Workup: After amination, the product is in the form of a salt. Acidification is required to precipitate the final carboxylic acid. Perform this acidification slowly and with cooling to ensure complete precipitation without degrading the product.

    • Solvent Choice: Consider using a co-solvent like THF or dioxane during amination to improve the solubility of the sulfonyl chloride intermediate.

Data Summary & Protocols

Table 1: Common Byproducts and Identification
Byproduct NameChemical FormulaTypical Analytical Signature (LC-MS)Formation Stage
2-Chloro-4-fluoro-5-sulfobenzoic acidC₇H₄ClFO₅S[M-H]⁻ at m/z 253.95Step 1 / Step 2
2-Chloro-4-fluoro-3,5-bis(chlorosulfonyl)benzoic acidC₇H₂Cl₃FO₆S₂[M-H]⁻ at m/z 370.83Step 1
4-Chloro-2-fluoro-3-sulfamoylbenzoic acid (Isomer)C₇H₅ClFNO₄S[M-H]⁻ at m/z 252.96 (Same as product)Step 1
Protocol: Recrystallization for Final Product Purification

If isomeric impurities or residual starting materials are present, a carefully executed recrystallization is the most effective purification method.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures thereof). The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. A patent for the related compound 2,4-dichloro-5-sulfamoylbenzoic acid suggests recrystallization from an alcohol solution (e.g., ethanol or methanol).[2]

Troubleshooting Decision Flowchart

This flowchart provides a logical path for diagnosing common issues.

Troubleshooting_Flowchart start Problem Encountered in Synthesis purity Purity Issue / Extra Peaks? start->purity Analytical Data yield Low Yield? start->yield Process Result mass_plus_18 Mass +18 Da vs SM in Step 1 Crude? purity->mass_plus_18 Yes purity->yield No hydrolysis Likely Sulfonic Acid from Hydrolysis mass_plus_18->hydrolysis Yes disulf High Mass Peak (e.g., +100 Da)? mass_plus_18->disulf No hydrolysis_sol Action: Improve Workup (Fast, Cold Filtration) hydrolysis->hydrolysis_sol disulf_byproduct Likely Disulfonation disulf->disulf_byproduct Yes isomer_nmr Abnormal NMR signals? disulf->isomer_nmr No disulf_sol Action: Reduce Temp & Excess ClSO₃H disulf_byproduct->disulf_sol isomer_byproduct Possible Isomer Formation isomer_nmr->isomer_byproduct Yes isomer_sol Action: Recrystallize Product isomer_byproduct->isomer_sol step1_yield Low Yield after Step 1? yield->step1_yield Yes step2_yield Low Yield after Step 2? yield->step2_yield No step1_yield->hydrolysis Yes (Water-soluble loss) step1_yield->disulf_byproduct Yes (Side reaction) incomplete_s2 Action: Check Amination Temp (Keep Cold), Consider Co-Solvent step2_yield->incomplete_s2

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS 4793-22-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this critical pharmaceutical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the diuretic Furosemide, understanding its stability profile is paramount for successful and reproducible experimental outcomes.[1]

Introduction: A Chemist's Perspective on Stability

This compound is a substituted benzoic acid derivative containing several reactive functional groups: a carboxylic acid, a sulfonamide, and halogen substituents on the aromatic ring.[2] This structural complexity makes it a versatile reagent but also susceptible to degradation under various environmental conditions. The stability issues encountered with this intermediate are often analogous to those of Furosemide, the final API, given their shared core structure. This guide will leverage established knowledge on Furosemide degradation to provide scientifically grounded advice for handling and troubleshooting this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors of concern are exposure to light (photodegradation), non-neutral pH conditions (acidic or alkaline hydrolysis), and elevated temperatures (thermal degradation). Oxidative conditions can also contribute to its degradation.[3][4]

Q2: How can I visually identify if my sample of this compound has degraded?

A2: A pure, stable sample of this compound should be a white to slightly off-white powder. A noticeable yellowing of the substance is a common visual indicator of degradation, particularly due to light exposure.[3] However, the absence of color change does not guarantee stability, and analytical methods should be used for confirmation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[5] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly pH-dependent. It is most stable in neutral pH (around 7).[6] In acidic conditions (pH below 3), it is susceptible to hydrolysis of the sulfonamide group.[7] While its solubility increases in alkaline solutions, prolonged exposure to high pH can also lead to degradation.[3]

Q5: What are the likely degradation products I might encounter?

A5: Based on studies of the closely related compound Furosemide, potential degradation pathways include hydrolysis of the sulfonamide bond, which would yield 4-chloro-2-fluoro-5-carboxybenzenesulfonic acid and ammonia. Photodegradation may lead to more complex products resulting from reactions involving the aromatic ring and its substituents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Purity

Symptoms:

  • Lower than expected yield in a synthesis reaction.

  • Presence of unexpected impurities in the final product as detected by HPLC, LC-MS, or NMR.

Probable Cause: Degradation of the this compound starting material prior to or during the reaction.

Troubleshooting Steps:

  • Assess the Quality of the Starting Material:

    • Visually inspect the compound for any color change.

    • Perform a purity check using a suitable analytical method like RP-HPLC with UV detection. A fresh, high-purity standard should be used as a reference.

  • Review Reaction Conditions:

    • pH: If your reaction is conducted in a highly acidic or basic medium, consider if the this compound is stable under these conditions for the duration of the reaction. It may be necessary to adjust the pH or the order of reagent addition.

    • Temperature: High reaction temperatures can accelerate thermal degradation.[8] If possible, explore if the reaction can be performed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Light Exposure: Ensure your reaction vessel is protected from light, especially if the reaction is run for an extended period. Use amber glassware or wrap the reaction vessel in aluminum foil.[6]

  • Solvent Selection:

    • Ensure the chosen solvent is anhydrous and free of peroxides, as these can contribute to degradation.

    • The solubility of this compound is a key consideration. While it has low aqueous solubility, especially in acidic to neutral pH, its solubility is enhanced in some organic solvents and alkaline solutions.[3] Ensure complete dissolution to avoid issues with reaction kinetics.

Issue 2: Appearance of a Yellow Tint in Solutions

Symptoms:

  • A solution of this compound, which should be colorless, appears yellow or develops a yellow tint over time.

Probable Cause: Photodegradation is the most likely cause of yellowing.[3]

Troubleshooting Steps:

  • Immediate Action:

    • Discard the discolored solution as it contains impurities that could interfere with your experiment.

    • Prepare fresh solutions as needed and use them promptly.

  • Preventative Measures:

    • Use Light-Resistant Containers: Store solutions in amber vials or bottles.

    • Minimize Exposure During Handling: Work in a dimly lit area or under yellow light. Keep containers covered as much as possible.

    • Photostability Testing: If your application requires the solution to be stable under illumination, consider performing a photostability study according to ICH Q1B guidelines.[3]

Experimental Protocols

Protocol 1: Rapid Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to adjust the pH to the acidic range (around 2.5-3). This will ensure the carboxylic acid is protonated for better retention.

  • Standard Solution Preparation: Accurately weigh and dissolve a known high-purity standard of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare your sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 238 nm[9]

  • Analysis: Inject the standard and sample solutions. The purity of your sample can be estimated by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The appearance of earlier eluting peaks may indicate more polar degradation products.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under specific stress conditions, a forced degradation study can be performed.[4][10]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for a defined period (e.g., 2, 6, 12, 24 hours).[3]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a set time.[9]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide at room temperature.[3][9]

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70 °C) in an oven.

  • Photolytic Degradation: Expose a solution of the compound to a combination of fluorescent and UV light in a photostability chamber.[3]

Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for RP-HPLC analysis as described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to observe the formation of degradation products and the decrease in the main peak.

Visualizations

Degradation Pathway Logic

G A This compound (Stable Compound) B Stress Factors (Light, Heat, Acid, Base, Oxidizing Agents) C Degradation Products A->C Degradation D Hydrolysis (Cleavage of Sulfonamide Bond) B->D E Photodegradation (Complex Reactions) B->E F Thermal Degradation B->F D->C E->C F->C

Caption: Logical flow of degradation for this compound.

Troubleshooting Workflow for Purity Issues

G start Inconsistent Purity or Yield check_sm 1. Assess Starting Material Purity (Visual & HPLC) start->check_sm is_sm_ok Is Purity >98%? check_sm->is_sm_ok replace_sm Replace Starting Material is_sm_ok->replace_sm No review_cond 2. Review Reaction Conditions (pH, Temp, Light) is_sm_ok->review_cond Yes end Problem Resolved replace_sm->end optimize_cond Optimize Conditions (e.g., lower temp, protect from light) review_cond->optimize_cond check_solvent 3. Check Solvent Quality (Anhydrous, Peroxide-free) optimize_cond->check_solvent use_fresh_solvent Use Fresh, High-Purity Solvent check_solvent->use_fresh_solvent use_fresh_solvent->end

Caption: Step-by-step troubleshooting for experimental inconsistencies.

Summary of Stability Data

Stress ConditionPotential for DegradationKey Considerations
Light (UV & Visible) HighUse amber glassware; minimize exposure during handling.[3][6]
Acidic pH (<4) HighRisk of sulfonamide hydrolysis.[7]
Neutral pH (~7) LowOptimal pH for stability in solution.[6]
Alkaline pH (>9) ModerateIncreased solubility but potential for long-term degradation.[11][12]
Elevated Temperature Moderate to HighDegradation rate increases with temperature.[8][13]
Oxidizing Agents ModerateSusceptible to oxidation.[9]

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid and its derivatives. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including diuretics like furosemide, mastering its synthesis is crucial. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis.

I. Understanding the Core Synthesis and its Challenges

The synthesis of this compound typically proceeds through two key transformations: the chlorosulfonylation of a 4-chloro-2-fluorobenzoic acid precursor, followed by amination of the resulting sulfonyl chloride. The presence of both chloro and fluoro substituents on the aromatic ring introduces specific challenges in terms of reactivity and regioselectivity that require careful control of reaction conditions.

Synthesis_Overview Start 4-Chloro-2-fluorobenzoic Acid (Starting Material) Step1 Chlorosulfonylation (Chlorosulfonic Acid) Start->Step1 Intermediate 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic Acid Step1->Intermediate Step2 Amination (Ammonia) Intermediate->Step2 Product This compound (Final Product) Step2->Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting the Synthesis of the Starting Material: 4-Chloro-2-fluorobenzoic Acid

The quality of your starting material is paramount for a successful synthesis. 4-Chloro-2-fluorobenzoic acid is often prepared by the oxidation of 4-chloro-2-fluorotoluene.

Q1: My oxidation of 4-chloro-2-fluorotoluene is incomplete, and I have a mixture of starting material and product. How can I improve the conversion?

A1: Incomplete oxidation is a common issue. Here are several factors to consider for driving the reaction to completion:

  • Oxidant Choice and Stoichiometry: Potassium permanganate (KMnO₄) is a powerful and common oxidant for this transformation. Ensure you are using a sufficient molar excess of KMnO₄. A typical starting point is 3-4 equivalents relative to the toluene derivative.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Refluxing in an aqueous alkaline solution is a common practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Be cautious, as excessively long reaction times at high temperatures can lead to side reactions.

  • Phase Transfer Catalysis: If you are experiencing issues with the solubility of the reactants, consider using a phase transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the organic toluene derivative and the aqueous oxidant.

Q2: I am observing the formation of multiple isomers during the synthesis of 4-chloro-2-fluorobenzoic acid. How can I improve the regioselectivity?

A2: The formation of isomers often points to issues with the starting material's purity or side reactions during the synthesis. If you are preparing it from a precursor like m-chloroaniline, careful control of the halogenation and diazotization-fluorination steps is crucial to avoid isomeric impurities.[2] If you are starting from 4-chloro-2-fluorotoluene, ensure its isomeric purity before proceeding with the oxidation. Isomeric impurities in the starting material will be carried through to the final product.

III. Optimizing the Chlorosulfonylation Step

This electrophilic aromatic substitution is a critical step where the sulfonyl chloride group is introduced onto the aromatic ring. The directing effects of the existing substituents play a key role in the regioselectivity of this reaction.

Regioselectivity cluster_outcome Predicted Outcome mol 4-Chloro-2-fluorobenzoic Acid Structure COOH Carboxylic Acid (-COOH) Meta-directing (deactivating) Cl Chlorine (-Cl) Ortho, Para-directing (deactivating) F Fluorine (-F) Ortho, Para-directing (deactivating) Outcome The desired product is formed at position 5, which is ortho to the fluorine and meta to the carboxylic acid.

Caption: Directing effects of substituents on the chlorosulfonylation of 4-chloro-2-fluorobenzoic acid.

Q3: My chlorosulfonylation reaction is giving a low yield of the desired 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid. What are the likely causes and solutions?

A3: Low yields in chlorosulfonylation can stem from several factors:

  • Incomplete Reaction: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents). The reaction often requires heating to proceed to completion. A temperature range of 80-90°C for 2-4 hours is a good starting point, but should be optimized while monitoring with TLC or HPLC.[3]

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride product is highly susceptible to hydrolysis back to the sulfonic acid, especially during the work-up. To minimize this, pour the reaction mixture onto crushed ice and water quickly while maintaining a low temperature (0-5°C).[3] Filter the precipitated product promptly. An anhydrous work-up, where excess chlorosulfonic acid is removed under reduced pressure, can also be considered.

  • Formation of Diaryl Sulfones: This is a common side reaction, especially at elevated temperatures.[4] The initially formed sulfonyl chloride can act as an electrophile and react with another molecule of the starting benzoic acid. To prevent this, maintain strict temperature control, especially during the initial addition of the benzoic acid to the chlorosulfonic acid, keeping it below 20°C.[3]

Table 1: Troubleshooting Guide for Chlorosulfonylation

Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time and/or temperature. Use a larger excess of chlorosulfonic acid.[3]
Hydrolysis of productPerform a rapid quench on ice and filter promptly. Consider an anhydrous work-up.[3]
Formation of high-melting, insoluble solidDiaryl sulfone formationMaintain a low temperature during the addition of the starting material. Avoid prolonged reaction times at high temperatures.[3][4]
Presence of isomeric productsSuboptimal temperature controlMaintain a consistent and optimized reaction temperature.

IV. Navigating the Amination Step

The conversion of the sulfonyl chloride to the desired sulfamoylbenzoic acid is typically achieved by reaction with ammonia.

Q4: The amination of my 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid is inefficient. How can I improve the yield?

A4: Inefficient amination can be due to a few key issues:

  • Incomplete Reaction: Ensure you are using a sufficient excess of the aminating agent (e.g., concentrated aqueous ammonia). The reaction is typically stirred for several hours at or slightly above room temperature (around 30°C) to ensure completion.[5]

  • Hydrolysis of the Starting Material: As mentioned previously, the sulfonyl chloride is sensitive to water. While the amination is often performed in an aqueous medium, minimizing the time the sulfonyl chloride is in the aqueous solution before reacting with ammonia can be beneficial. Adding the sulfonyl chloride to the cold ammonia solution gradually can help.

  • Work-up and Isolation: The final product is typically precipitated by acidifying the reaction mixture to a pH of 2.[5] Ensure complete precipitation by cooling the mixture in an ice bath before filtration. Wash the collected solid with cold water to remove any remaining salts.

Q5: My final product is difficult to purify and appears to contain several impurities. What are the likely culprits and how can I improve the purity?

A5: Impurities in the final product can originate from any of the preceding steps.

  • Starting Material Impurities: Any isomers or unreacted starting material from the initial steps will be carried through. Ensure the purity of your 4-chloro-2-fluorobenzoic acid and the intermediate sulfonyl chloride.

  • Side Products from Chlorosulfonylation: Diaryl sulfones are a common impurity and can be difficult to remove. Optimizing the chlorosulfonylation to minimize their formation is the best strategy.

  • Incomplete Amination: Unreacted sulfonyl chloride can lead to impurities. Ensure the amination goes to completion.

  • Purification: Recrystallization is an effective method for purifying the final product. A mixture of ethanol and water is often a suitable solvent system.[5] Dissolve the crude product in a minimal amount of hot solvent, filter out any insoluble impurities, and allow the solution to cool slowly to obtain pure crystals.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic Acid
  • In a fume hood, carefully add chlorosulfonic acid (4 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to maintain a temperature below 20°C.

  • Slowly add 4-chloro-2-fluorobenzoic acid (1 equivalent) to the stirred chlorosulfonic acid.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90°C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water, ensuring the temperature of the quench mixture remains between 0-5°C.

  • A white precipitate will form. Continue stirring for an additional 15-30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration and wash it with cold water.

Protocol 2: Synthesis of this compound
  • Suspend the dried 4-chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in concentrated aqueous ammonia (excess) in a round-bottom flask with stirring.

  • Maintain the temperature at or below 30°C and stir the mixture for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of 2 with hydrochloric acid.

  • Cool the mixture in an ice bath to ensure complete precipitation of the product.

  • Collect the white solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

VI. Analytical Methods for Reaction Monitoring and Product Characterization

Table 2: Recommended Analytical Techniques

Technique Application Typical Parameters
TLC Rapid reaction monitoringStationary Phase: Silica gel 60 F254. Mobile Phase: Ethyl acetate/Hexane with a small amount of acetic acid (e.g., 7:3 v/v + 1% acetic acid).
HPLC Quantitative analysis of reaction progress and final product purityColumn: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile. Detection: UV at 272 nm.[6]
¹H NMR Structural confirmation of intermediates and final productSolvent: DMSO-d₆. Key signals for the final product include aromatic protons, the carboxylic acid proton, and the sulfamoyl protons.
LC-MS Identification of products and byproductsElectrospray ionization (ESI) in negative mode is often suitable for these acidic compounds.

VII. Conclusion

The synthesis of this compound derivatives, while presenting several challenges, can be successfully optimized through careful control of reaction parameters and a thorough understanding of the underlying chemical principles. This guide provides a framework for troubleshooting common issues and implementing robust synthetic and analytical protocols. By paying close attention to starting material purity, reaction temperature, and work-up procedures, researchers can achieve high yields and purity of this valuable pharmaceutical intermediate.

VIII. References

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (URL not available)

  • Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI - NIH. (URL: --INVALID-LINK--)

  • This compound | C7H5ClFNO4S | CID 12462572 - PubChem. (URL: --INVALID-LINK--)

  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. (URL: --INVALID-LINK--)

  • 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem. (URL: --INVALID-LINK--)

  • 4-Chloro-2-fluorobenzoic acid synthesis - ChemicalBook. (URL: --INVALID-LINK--)

  • US4822916A - Preparation of diaryl sulfones - Google Patents. (URL: --INVALID-LINK--)

  • Amination of the p-acetaminobenzene sulfonyl chloride. (URL: --INVALID-LINK--)

  • Furosemide-impurities | Pharmaffiliates. (URL: --INVALID-LINK--)

  • 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid - Echemi. (URL: --INVALID-LINK--)

  • Chlorosulfonic Acid - A Versatile Reagent. (URL: --INVALID-LINK--)

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (URL: --INVALID-LINK--)

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. (URL: --INVALID-LINK--)

  • 4-Chloro-2-fluorobenzoic acid 98 446-30-0 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar. (URL: --INVALID-LINK--)

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: --INVALID-LINK--)

  • 4-Chloro-2-fluorobenzoic acid | 446-30-0 - ChemicalBook. (URL: --INVALID-LINK--)

  • Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions - Benchchem. (URL: --INVALID-LINK--)

  • (PDF) Chlorosulfonation of N-Arylmaleimides - ResearchGate. (URL: --INVALID-LINK--)

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (URL: --INVALID-LINK--)

  • (PDF) Analytical Techniques for Furosemide Determination - ResearchGate. (URL: --INVALID-LINK--)

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - NIH. (URL: --INVALID-LINK--)

  • (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. (URL: --INVALID-LINK--)

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. (URL: --INVALID-LINK--)

  • This compound | 4793-22-0 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem. (URL: --INVALID-LINK--)

  • --INVALID-LINK--. (URL: --INVALID-LINK--)

  • Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides | Crystal Growth & Design - ACS Publications. (URL: --INVALID-LINK--)

  • 4-Chloro-2-fluorobenzoic acid 98 446-30-0 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents. (URL: --INVALID-LINK--)

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (URL: --INVALID-LINK--)

  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem. (URL: --INVALID-LINK--)

  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY - YouTube. (URL: --INVALID-LINK--)

  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | Benchchem. (URL: --INVALID-LINK--)

  • Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: --INVALID-LINK--)

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (URL: --INVALID-LINK--)

  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | CAS 4793-24-2 | SCBT. (URL: --INVALID-LINK--)

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (URL: --INVALID-LINK--)

  • Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)- - Substance Details. (URL: --INVALID-LINK--)

References

Navigating the Chromatographic Maze: A Troubleshooting Guide for 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers and Drug Development Professionals

Welcome to our dedicated technical support center for the HPLC analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. As a Senior Application Scientist, I understand that even the most routine analyses can present unexpected challenges. This guide is structured to provide you with not just solutions, but also the underlying scientific principles to empower your troubleshooting process. We will explore common issues encountered during the separation of this polar, acidic compound and provide a systematic approach to resolving them.

Understanding the Analyte: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of this compound's properties is paramount. These characteristics dictate its behavior in a chromatographic system.

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C7H5ClFNO4SIndicates the presence of heteroatoms that can influence polarity and UV absorbance.
Molecular Weight 253.64 g/mol [1]Basic property for calculations.
Predicted XLogP3 0.7[1][2]A low logP value suggests high polarity, indicating that a standard C18 column might not provide sufficient retention.
Key Functional Groups Carboxylic acid, Sulfamoyl, Chlorine, FluorineThe acidic carboxylic acid and polar sulfamoyl groups are key drivers of its chromatographic behavior. These groups can engage in hydrogen bonding and are ionizable.
pKa Not experimentally determined in searches.The pKa of the carboxylic acid and sulfamoyl groups will determine the analyte's charge at a given mobile phase pH, critically impacting retention in reversed-phase HPLC.
Solubility Not explicitly found in searches, but the polar nature suggests some aqueous solubility.Solubility in the mobile phase and sample diluent is crucial to prevent precipitation and ensure accurate injection.

Recommended Starting HPLC Method

Based on the physicochemical properties, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is a logical starting point. Here is a proposed method that will serve as the basis for our troubleshooting guide.

ParameterRecommendationRationale
Column Polar-embedded or Polar-endcapped C18, 250 mm x 4.6 mm, 5 µmTo enhance retention of the polar analyte and reduce secondary interactions with residual silanols.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress the ionization of the carboxylic acid group, promoting retention.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 15 minutesA generic gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 278 nmBased on methods for similar sulfonamide-containing compounds.[3]
Injection Volume 10 µLA typical injection volume.
Sample Diluent Mobile Phase A/Mobile Phase B (50:50)To ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am seeing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic protons of your analyte, leading to tailing.

    • Solution 1: Mobile Phase pH Adjustment: Ensure your mobile phase pH is low enough to fully protonate the carboxylic acid group. Using 0.1% formic acid (pH ~2.7) or trifluoroacetic acid (TFA) at 0.1% can help.

    • Solution 2: Use a "Base-Deactivated" or Polar-Endcapped Column: These columns have a higher degree of endcapping or a proprietary surface treatment to minimize silanol interactions.

    • Solution 3: Competitive Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help, but this is less common for acidic analytes.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use pre-cut capillaries and ensure all fittings are properly tightened.

Troubleshooting Workflow for Peak Tailing:

Caption: A logical workflow for troubleshooting peak tailing.

Q2: My analyte is eluting very early, close to the solvent front, and I have poor retention. How can I increase its retention time?

A2: Poor retention of this polar compound is expected on a standard C18 column. Several strategies can be employed to increase its interaction with the stationary phase.

Underlying Causes and Solutions:

  • High Polarity of the Analyte: The combination of the carboxylic acid and sulfamoyl groups makes the molecule highly polar, leading to weak hydrophobic interactions with a C18 stationary phase.

    • Solution 1: Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile at the start of your gradient will increase the retention of polar compounds.

    • Solution 2: Use a More Retentive Stationary Phase: A column with a higher carbon load or a different selectivity, such as a phenyl-hexyl phase, could provide alternative interactions.

    • Solution 3: Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic compounds) to the mobile phase can form a neutral complex with your ionized analyte, significantly increasing its retention on a reversed-phase column.

  • Mobile Phase pH is Too High: If the carboxylic acid is deprotonated (negatively charged), it will be repelled by the hydrophobic stationary phase, leading to poor retention.

    • Solution: As mentioned for peak tailing, ensure the mobile phase pH is sufficiently low to keep the analyte in its neutral form.

Experimental Protocol for Increasing Retention:

  • Initial Assessment: Run the recommended starting method. If the retention time is less than 2-3 times the void volume, proceed with the following steps.

  • Modify the Gradient: Change the initial mobile phase composition to 5% Acetonitrile (95% Aqueous).

  • Evaluate a Different Column: If retention is still insufficient, switch to a column designed for polar analytes, such as a polar-embedded C18 or a pentafluorophenyl (PFP) column.

  • Consider Ion-Pairing (Advanced): If other methods fail, prepare a mobile phase containing 5 mM tetrabutylammonium hydrogen sulfate and adjust the pH to around 7.0. This will require thorough column flushing before and after use.

Q3: I am observing split peaks for my analyte. What could be the cause?

A3: Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with the sample injection.

Underlying Causes and Solutions:

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Back-flush the column (disconnect from the detector first). If the problem persists, the frit may need to be replaced, or the column itself may be compromised. Using a guard column can help prevent this.

  • Column Void or Channeling: Over time, the packed bed of the column can settle, creating a void at the inlet. This leads to a non-uniform flow path and split peaks.

    • Solution: In most cases, this requires column replacement.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause localized "breakthrough" on the column, leading to a distorted or split peak.

    • Solution: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.

  • Co-eluting Impurity: It's possible that what appears to be a split peak is actually two closely eluting compounds.

    • Solution: Analyze a blank and a standard of your compound to confirm the peak is from the analyte. If so, try adjusting the mobile phase composition or gradient slope to improve resolution.

Decision Tree for Split Peak Troubleshooting:

Split_Peak_Troubleshooting start Split Peak Observed q1 Is the sample solvent stronger than the mobile phase? start->q1 a1_yes Dissolve sample in initial mobile phase q1->a1_yes Yes q2 Is there a guard column? q1->q2 No a1_yes->start Re-inject a2_yes Replace guard column q2->a2_yes Yes q3 Back-flush the column (disconnected from detector) q2->q3 No a2_yes->start Re-inject a3_improvement Problem Solved (likely blocked frit) q3->a3_improvement a3_no_improvement Consider column void. Replace column. q3->a3_no_improvement

Caption: A decision tree for diagnosing the cause of split peaks.

References

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CFSBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Understanding the Molecule: Why Solubility is a Challenge

This compound (Molecular Formula: C₇H₅ClFNO₄S, Molecular Weight: 253.64 g/mol ) is a multifaceted aromatic compound. Its structure, characterized by a carboxylic acid group, a sulfamoyl group, and halogen substituents, imparts a unique combination of properties. The carboxylic acid moiety renders it an acidic compound, allowing for pH-dependent solubility. However, the overall aromatic structure can contribute to low aqueous solubility, a common hurdle in experimental and formulation settings.

This guide will provide you with the foundational knowledge and practical solutions to effectively manage the solubility of CFSBA in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of CFSBA is primarily governed by:

  • pH: As a carboxylic acid, its solubility dramatically increases at pH values above its pKa due to the formation of the more soluble carboxylate salt.

  • Solvent Polarity: The principle of "like dissolves like" applies. CFSBA will exhibit varying degrees of solubility in organic solvents based on their polarity.

  • Temperature: For most solid solutes, solubility tends to increase with temperature.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Q2: My this compound is not dissolving in water. What should I do first?

A2: Given its acidic nature, CFSBA is expected to have very low solubility in neutral or acidic water. The first and most effective step is to adjust the pH. By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide), you will deprotonate the carboxylic acid group, forming a highly soluble salt.

Q3: Which organic solvents are likely to be effective for dissolving this compound?

A3: Polar aprotic solvents are generally good starting points for dissolving CFSBA. Based on the solubility of similar aromatic acids and sulfonamides, you can expect reasonable solubility in solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Methanol (may require heating)

It is always recommended to perform a solubility test with a small amount of material to determine the optimal solvent for your specific application.

Q4: Can I use co-solvents to improve the aqueous solubility of CFSBA?

A4: Yes, using co-solvents is a viable strategy.[1] A co-solvent system, which is a mixture of water and a water-miscible organic solvent, can increase the solubility of hydrophobic compounds.[1] Common co-solvents to consider include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into an Aqueous Buffer
  • Cause: This is a common phenomenon known as "antisolvent precipitation." CFSBA is likely highly soluble in your DMSO stock. When this concentrated stock is introduced into an aqueous buffer (the antisolvent), the overall solvent environment becomes less favorable for the compound, causing it to precipitate out of the solution.

  • Solutions:

    • Lower the Concentration of the Stock Solution: A more dilute stock solution may prevent precipitation upon dilution.

    • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer slowly to the stock solution while vortexing or stirring vigorously.

    • Adjust the pH of the Aqueous Buffer: Ensure your aqueous buffer has a pH that is sufficiently high to maintain the solubility of the deprotonated form of CFSBA. A pH of 7.4 or higher is a good starting point.

    • Incorporate a Co-solvent in the Final Solution: The presence of a small percentage of a co-solvent (e.g., 5-10% ethanol) in the final aqueous solution can help maintain solubility.

Issue 2: Inconsistent Solubility Results Between Batches
  • Cause: Variability in solubility between different batches of CFSBA can be due to differences in purity or the presence of different polymorphic forms.

  • Solutions:

    • Characterize Your Material: If possible, use techniques like X-ray powder diffraction (XRPD) to check for polymorphism and High-Performance Liquid Chromatography (HPLC) to confirm purity.

    • Standardize Your Dissolution Protocol: Ensure that you are using the exact same procedure (e.g., solvent, temperature, stirring rate, and time) for dissolving each batch.

    • Purify the Material: If impurities are suspected, recrystallization may be necessary to obtain a more consistent starting material.

Issue 3: The Compound Dissolves Initially but Crashes Out Over Time
  • Cause: This could be due to the formation of a supersaturated solution that is kinetically stable for a short period before reaching thermodynamic equilibrium and precipitating. It can also be caused by a change in temperature or pH over time.

  • Solutions:

    • Equilibrate for a Longer Period: Allow your solution to stir for an extended period (e.g., 24 hours) to ensure it has reached equilibrium solubility.

    • Control Temperature: Maintain a constant temperature throughout your experiment, as a decrease in temperature can reduce solubility.

    • Buffer the Solution: If working in an unbuffered aqueous environment, absorption of atmospheric CO₂ can lower the pH and cause precipitation of the acidic compound. Use a suitable buffer to maintain a stable pH.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to the solubility of this compound.

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.[3]

Materials:

  • This compound

  • A series of buffer solutions (e.g., pH 2, 4, 6, 7.4, 8, 10). Pharmacopoeial buffers are recommended.[4]

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector for quantification

Procedure:

  • Prepare Buffer Solutions: Prepare a range of buffers covering the desired pH range.[5]

  • Add Excess Compound: To a series of vials, add an excess amount of CFSBA (enough so that undissolved solid remains at equilibrium).

  • Add Buffer: Add a known volume of each buffer to the corresponding vials.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filter: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of dissolved CFSBA using a validated HPLC method.

  • Plot Data: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Data Presentation: pH-Dependent Aqueous Solubility of CFSBA (Illustrative)

pHTemperature (°C)Solubility (µg/mL)
2.025< 1
4.02515
6.025250
7.425> 1000
8.025> 2000

Note: The data in this table is illustrative and should be determined experimentally for your specific batch of this compound.

Protocol 2: Screening for Suitable Organic Solvents

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, acetone, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane)

  • Small vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh Compound: Weigh a small, known amount of CFSBA (e.g., 5 mg) into each vial.

  • Add Solvent: Add a small, measured volume of a solvent (e.g., 100 µL) to the first vial.

  • Assess Solubility: Cap the vial and vortex for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and inspection.

  • Determine Approximate Solubility: Continue adding the solvent incrementally until the compound is fully dissolved. Calculate the approximate solubility in mg/mL.

  • Repeat for All Solvents: Repeat the process for each of the selected organic solvents.

Data Presentation: Approximate Solubility of CFSBA in Common Organic Solvents (Illustrative)

SolventPolarity IndexApproximate Solubility (mg/mL)
DMSO7.2> 100
DMF6.4> 100
Acetone5.1~50
Methanol5.1~25 (may require heat)
Ethanol4.3~15
Acetonitrile5.8< 10
Ethyl Acetate4.4< 5
Dichloromethane3.1< 1

Note: The data in this table is for illustrative purposes. Actual solubility should be determined experimentally.

Visualizing Workflows

Workflow for Addressing Poor Aqueous Solubility

G start Start: Poor aqueous solubility of CFSBA ph_adjustment Adjust pH to > pKa (e.g., pH 7.4) start->ph_adjustment Primary approach co_solvent Use a co-solvent system (e.g., water/ethanol) start->co_solvent Alternative approach salt_formation Form a salt of CFSBA start->salt_formation For solid dosage forms dissolved Compound Dissolved ph_adjustment->dissolved co_solvent->dissolved salt_formation->dissolved

Caption: Troubleshooting workflow for poor aqueous solubility.

Workflow for Determining pH-Solubility Profile

G prep_buffers Prepare buffer solutions (pH 2-10) add_compound Add excess CFSBA to each buffer prep_buffers->add_compound equilibrate Equilibrate on shaker (24-48h) add_compound->equilibrate separate Centrifuge and filter supernatant equilibrate->separate quantify Quantify concentration by HPLC separate->quantify plot Plot solubility vs. pH quantify->plot

Caption: Experimental workflow for pH-solubility profiling.

References

Technical Support Center: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS No: 4793-22-0). This resource is designed for researchers, medicinal chemists, and drug development professionals to facilitate the safe and effective handling, storage, and application of this versatile chemical intermediate. This guide provides in-depth technical information, troubleshooting advice for common experimental challenges, and answers to frequently asked questions, all grounded in scientific principles and practical laboratory experience.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅ClFNO₄S and a molecular weight of 253.64 g/mol .[1][2] Its unique structure, featuring a carboxylic acid, a sulfamoyl group, and halogen substituents, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including the diuretic Furosemide.[3]

PropertyValueSource(s)
CAS Number 4793-22-0[1][2]
Molecular Formula C₇H₅ClFNO₄S[1][2]
Molecular Weight 253.64 g/mol [1][2]
Appearance White to off-white or slightly yellow powder/crystals[4]
Melting Point 245-248 °C (lit.)[5]
Boiling Point (Predicted) 474.8 ± 55.0 °C at 760 mmHg[6]
Density (Predicted) 1.7 ± 0.1 g/cm³[6]
pKa (Predicted) 2.30 ± 0.25[5]

Initial Handling and Purity Assessment

Upon receiving a new batch of this compound, a thorough inspection and preliminary purity assessment are crucial for the success of subsequent experiments.

Q: What should I look for when I receive a new container of this compound?

A: Visually inspect the container for an intact seal and any signs of damage. The compound should be a white to off-white or slightly yellow crystalline solid.[4] Any significant deviation in color, such as dark brown or black, may indicate decomposition or the presence of impurities. Check the supplier's Certificate of Analysis (CoA) for lot-specific information on purity, typically determined by HPLC, which should be in the range of 94-97% or higher.[4]

Q: How can I verify the identity and purity of the compound in my lab?

A: The identity of the compound can be confirmed using standard analytical techniques. While a publicly available, verified spectrum for this specific compound is not readily found, data for structurally similar compounds can be used for comparison.

  • FT-IR Spectroscopy: Look for characteristic peaks corresponding to the functional groups present: O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), N-H stretches of the sulfamoyl group (~3200-3400 cm⁻¹), and S=O stretches of the sulfamoyl group (~1160 and ~1350 cm⁻¹).[7][8]

  • ¹H and ¹³C NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show two distinct singlets or doublets. The chemical shifts in the ¹³C NMR spectrum will be characteristic of the substituted benzene ring.[9]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (253.64 g/mol ).[1]

Recommended Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound.

Q: What are the ideal storage conditions for this compound?

A: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Some suppliers recommend storage at room temperature under an inert atmosphere and protected from light.[5] Long-term storage in a desiccator is also advisable to prevent moisture absorption.

Q: Is this compound sensitive to light or moisture?

A: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to store halogenated aromatic compounds, which can be light-sensitive, in amber vials or in the dark. The carboxylic acid and sulfamoyl groups can make the compound hygroscopic; therefore, protection from moisture is crucial to prevent potential hydrolysis and degradation.

Solution Preparation and Stability

Careful consideration of solvent choice and solution stability is critical for reproducible experimental results.

Q: What solvents can I use to dissolve this compound?

A: The compound has limited solubility in many common organic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5] For reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are often used, especially for amide coupling reactions where the compound is converted to a more soluble salt or activated intermediate in situ.[10]

Q: How stable is the compound once in solution?

A: Solutions of this compound should ideally be prepared fresh for each experiment. The stability in solution can be affected by the solvent, pH, and exposure to light and temperature. In protic solvents, there is a risk of esterification or other reactions over time. In the presence of water, hydrolysis of the sulfamoyl group or other degradation pathways may occur, especially at elevated temperatures or non-neutral pH. It is recommended to store solutions for short periods at low temperatures (2-8 °C) and protected from light.

Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in synthetic applications, particularly in amide bond formation.

Amide Coupling Reactions

A primary application of this compound is in the synthesis of more complex molecules via amide bond formation at the carboxylic acid moiety.

Q: I am getting low yields in my amide coupling reaction. What could be the cause?

A: Low yields in amide coupling reactions with this substrate can be attributed to several factors:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing effects of the fluorine, chlorine, and sulfamoyl groups can influence the reactivity of the carboxylic acid. Ensure you are using an appropriate and sufficient amount of a suitable coupling reagent (e.g., HATU, HBTU, EDC with an additive like HOBt).[10]

  • Steric Hindrance: The substituents on the aromatic ring can create steric hindrance, slowing down the reaction. Extended reaction times or elevated temperatures may be necessary.

  • Side Reactions: The sulfamoyl group could potentially react under certain conditions. Ensure the reaction conditions are selective for the carboxylic acid.

  • Poor Solubility: The limited solubility of the starting material can lead to a heterogeneous reaction mixture and incomplete conversion. Try different solvent systems or add a co-solvent to improve solubility.

Q: I am observing unexpected byproducts in my reaction. What are they likely to be?

A: Potential side reactions include:

  • Reaction at the Sulfamoyl Group: While less reactive than the carboxylic acid, the sulfamoyl nitrogen can undergo reactions under harsh conditions.

  • Hydrolysis of the Activated Ester: If there is moisture in your reaction, the activated carboxylic acid intermediate can hydrolyze back to the starting material. Ensure all reagents and solvents are anhydrous.

  • Dimerization: The activated carboxylic acid can potentially react with another molecule of the starting material.

Workflow for Troubleshooting Low Yield in Amide Coupling

G cluster_ppe Personal Protective Equipment A Preparation B Handling (Solid) A->B Wear appropriate PPE Goggles Goggles A->Goggles Gloves Gloves A->Gloves LabCoat LabCoat A->LabCoat C Handling (Solution) B->C Use fume hood D Waste Disposal C->D Prepare fresh solutions E Spill Cleanup D->E Consult local regulations

References

Preventing degradation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding its stability profile, you can ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a multifaceted aromatic compound featuring a benzoic acid core substituted with chloro, fluoro, and sulfamoyl functional groups. This unique structure makes it a valuable building block in pharmaceutical synthesis and material science.[1] However, the presence of these reactive groups, particularly the sulfonamide and carboxylic acid moieties, also makes the molecule susceptible to degradation under various experimental and storage conditions. This guide provides a comprehensive framework for identifying potential stability issues and implementing strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The degradation of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The two main functional groups prone to degradation are the sulfonamide and the carboxylic acid.

  • Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly under acidic conditions, which can lead to cleavage of the S-N bond.[2] The carboxylic acid group is generally more stable but can be reactive under certain conditions.

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic degradation and may also lead to decarboxylation of the benzoic acid moiety, although this typically requires high temperatures.[3][4]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. It is crucial to evaluate the photostability of the compound as per ICH Q1B guidelines.[5][6][7]

  • Oxidation: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidative degradation products.[2][8]

Q2: What are the recommended general storage conditions for this compound in its solid form and in solution?

For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place to protect it from moisture, light, and high temperatures.[9]

For solutions, the optimal storage conditions will depend on the solvent and the required duration of storage. Based on the general stability of sulfonamides and benzoic acids, the following is recommended:

  • pH: Prepare solutions in a neutral to slightly acidic pH range (pH 5-7) to minimize hydrolysis of the sulfonamide group. Buffering the solution can help maintain a stable pH.[10]

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, consider storing at -20 °C or below.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[11]

Q3: Which solvents are recommended for dissolving this compound to prepare stock solutions?

The choice of solvent is critical for both solubility and stability.

  • Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good choices for creating high-concentration stock solutions due to their excellent solvating power. However, be aware that DMSO can be hygroscopic and may contain peroxide impurities, which could lead to oxidative degradation over time.

  • Alcohols: Methanol and ethanol can also be used, but their reactivity should be considered, especially for long-term storage, as esterification of the carboxylic acid group is a possibility under certain conditions.

  • Aqueous Solutions: The compound's solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.[12][13][14] It will be more soluble at higher pH values where the carboxylic acid is deprotonated. However, alkaline conditions might not be ideal for the stability of the sulfonamide group. A co-solvent system (e.g., water with a small percentage of DMSO or ethanol) is often a practical approach.

It is always recommended to prepare fresh solutions for experiments whenever possible. If storage is necessary, perform a preliminary stability study in the chosen solvent system.

Troubleshooting Guide: Degradation in Solution

This section provides a systematic approach to identifying and resolving degradation issues during your experiments.

Issue 1: Loss of Parent Compound Peak or Appearance of Unexpected Peaks in HPLC Analysis

This is a common indicator of degradation. The following workflow can help you diagnose and address the problem.

Workflow for Investigating Degradation

G parent This compound hydrolysis_prod 4-Chloro-2-fluorobenzoic acid-5-sulfonic acid + NH3 parent->hydrolysis_prod Acidic Hydrolysis decarboxylation_prod 1-Chloro-3-fluoro-4-sulfamoylbenzene + CO2 parent->decarboxylation_prod Thermal Stress dehalogenation_prod Hydroxylated derivatives parent->dehalogenation_prod Photodegradation/Extreme Conditions

References

Validation & Comparative

A Comparative Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the sulfamoylbenzoic acid scaffold stands as a privileged structure, forming the backbone of a multitude of clinically significant therapeutic agents. This guide provides an in-depth, objective comparison of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid and other key sulfamoylbenzoic acid derivatives. We will delve into their chemical properties, synthesis, diverse biological activities, and the critical structure-activity relationships that govern their performance, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Versatile Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid core, characterized by a benzoic acid substituted with a sulfonamide group, is a cornerstone in medicinal chemistry.[1] This versatile scaffold is most famously recognized in the structure of loop diuretics like furosemide, which have been indispensable in the management of edema and hypertension for decades. However, the therapeutic potential of this chemical family extends far beyond diuresis. By strategically modifying the substituents on the aromatic ring and the sulfonamide nitrogen, researchers have unlocked a wide spectrum of biological activities, including enzyme inhibition, anticancer, and antiviral properties.[2]

This compound (CAS 4793-22-0) is a key intermediate in the synthesis of many of these novel therapeutic agents.[3] Its unique substitution pattern, featuring a chlorine and a fluorine atom, influences the electronic properties and metabolic stability of the final drug molecule, often enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This guide will explore the known applications of derivatives of this important building block and compare them to other notable sulfamoylbenzoic acid derivatives.

Chemical and Physical Properties: A Comparative Overview

The physicochemical properties of sulfamoylbenzoic acid derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The table below provides a comparison of key properties for this compound and the well-known diuretic, furosemide (a derivative of 2-amino-4-chloro-5-sulfamoylbenzoic acid).

PropertyThis compoundFurosemide
CAS Number 4793-22-0[4]54-31-9
Molecular Formula C₇H₅ClFNO₄S[4]C₁₂H₁₁ClN₂O₅S
Molecular Weight 253.64 g/mol [4]330.74 g/mol
XLogP3 0.72.0
PSA (Polar Surface Area) 106 Ų135.5 Ų
Melting Point Not available206 °C
Boiling Point 474.7 °C at 760 mmHgNot available
Density 1.7 g/cm³Not available

Synthesis of the Sulfamoylbenzoic Acid Core

The synthesis of sulfamoylbenzoic acid derivatives typically involves a multi-step process. This compound itself is synthesized from simpler substituted benzene derivatives through a series of reactions including sulfonation, chlorination or fluorination, and the introduction of the carboxylic acid group.[3] The general synthetic workflow for creating N-substituted sulfamoylbenzoic acid derivatives from a chlorosulfonylated precursor is outlined below. The choice of the starting amine is crucial as it dictates the final properties of the molecule.

Synthesis_Workflow General Synthetic Workflow for N-Substituted Sulfamoylbenzoic Acids start Substituted Benzoic Acid chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic Acid) start->chlorosulfonation sulfonyl_chloride 4-(Chlorosulfonyl)benzoic Acid Derivative chlorosulfonation->sulfonyl_chloride sulfonamide_formation Sulfonamide Formation sulfonyl_chloride->sulfonamide_formation amination Amine (R-NH2) amination->sulfonamide_formation final_product N-Substituted Sulfamoylbenzoic Acid Derivative sulfonamide_formation->final_product

Caption: General synthesis workflow for N-substituted sulfamoylbenzoic acids.

Comparative Biological Activities and Performance

The true value of the sulfamoylbenzoic acid scaffold lies in its adaptability for various therapeutic targets. Below, we compare the performance of different derivatives across several key biological activities.

Diuretic Activity

The most well-established application of sulfamoylbenzoic acid derivatives is as loop diuretics. These compounds act by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently water.

Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Several sulfamoylbenzoic acid derivatives have been investigated as CA inhibitors.

CompoundTarget IsoformKᵢ (nM)Reference
Lasamide Derivative 11 hCA IX10.7[7]
Lasamide Derivative 12 hCA IX38.3[7]
Lasamide Derivative 15 hCA IX32.8[7]
Lasamide Derivative 16 hCA IX3.4[7]

Lasamide is 2,4-dichloro-5-sulfamoylbenzoic acid.

The data indicates that specific substitutions on the sulfamoylbenzoic acid core can lead to potent and selective inhibition of tumor-associated CA isoforms.

NTPDases are enzymes that regulate nucleotide signaling and are implicated in thrombosis, inflammation, and cancer. Certain sulfamoyl-benzamide derivatives have emerged as potent and selective inhibitors of these enzymes.

CompoundTarget IsoformIC₅₀ (µM)Reference
Compound 2a hNTPDase31.32 ± 0.06[2]
Compound 2d hNTPDase80.28 ± 0.07[2]
Compound 3i hNTPDase12.88 ± 0.13[2]
Compound 3i hNTPDase30.72 ± 0.11[2]
Compound 4d hNTPDase20.13 ± 0.01[2]

These findings underscore the potential of the sulfamoylbenzoic acid scaffold in developing targeted therapies for diseases involving purinergic signaling.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfamoylbenzoic acid derivatives. These compounds have been shown to exhibit selective cytotoxicity towards various cancer cell lines.

Compound ClassCancer Cell LineActivityReference
Sulfamoyl benz(sulfon)amides MCF-7 (Breast)Selective cytotoxicity[8]
Sulfamoyl benz(sulfon)amides K-562 (Bone-marrow)Selective cytotoxicity[8]
Sulfamoyl benz(sulfon)amides HeLa (Cervical)Selective cytotoxicity[8]
4-chloro-2-mercapto-5-methylbenzenesulfonamide derivative 3l Leukemia (SR), Melanoma (SK-MEL-5), CNS (SF-539), Ovarian (OVCAR-3, OVCAR-4), Breast (MDA-MB-231/ACTT)GI₅₀ in the range 0.3-0.9 µM
4-chloro-2-mercapto-5-methylbenzenesulfonamide derivative 8 Renal cancer (A498)GI₅₀ < 0.01 µM

The mechanism of action for the anticancer activity of these compounds is still under investigation but may involve the induction of apoptosis and cell cycle arrest.[8]

Antiviral Activity

The sulfamoylbenzoic acid scaffold has also shown promise in the development of antiviral agents. A notable example is its application against the Hepatitis B virus (HBV).

A series of fluorine-substituted sulfamoylbenzamide (SBA) derivatives were found to have submicromolar antiviral activity against HBV in human hepatoma cells. The mechanism of action was determined to be the inhibition of the formation of pregenomic RNA (pgRNA)-containing nucleocapsids, a critical step in the HBV replication cycle. This unique mechanism of action makes these compounds attractive candidates for further development as novel anti-HBV therapeutics.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

In Vivo Diuretic Activity Screening (Lipschitz Test)

This protocol is a standard method for evaluating the diuretic, natriuretic, and saluretic effects of a test compound in a rat model.

Diuretic_Assay_Workflow In Vivo Diuretic Activity Assay Workflow animal_prep Animal Preparation (Fasting, Hydration) dosing Oral Administration (Vehicle, Standard, Test Compound) animal_prep->dosing urine_collection Urine Collection (Metabolic Cages) dosing->urine_collection analysis Urine Analysis (Volume, pH, Electrolytes) urine_collection->analysis data_eval Data Evaluation (Diuretic Index, Saluretic Activity, Natriuretic Activity) analysis->data_eval

Caption: Workflow for the in vivo diuretic activity assay.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male Wistar rats (150-200g). Fast the animals for 18 hours with free access to water.

  • Hydration: Administer a priming dose of 0.9% saline solution (25 mL/kg) orally to ensure uniform hydration.

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Group I (Control): Vehicle (e.g., 0.9% saline).

    • Group II (Standard): Furosemide (10 mg/kg, p.o.).

    • Group III-V (Test): Test compound at different doses.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Urine Analysis:

    • Measure the total volume of urine for each animal at each time point.

    • Determine the pH of the urine samples.

    • Measure the concentration of Na⁺, K⁺, and Cl⁻ ions using a flame photometer or ion-selective electrodes.

  • Data Evaluation:

    • Diuretic Index: (Urinary excretion of test group) / (Urinary excretion of standard group).

    • Saluretic Activity: Na⁺ + Cl⁻ excretion.

    • Natriuretic Activity: Na⁺ excretion.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency of compounds against carbonic anhydrase.

Principle: The assay measures the esterase activity of CA on p-nitrophenyl acetate (p-NPA), which is hydrolyzed to the colored product p-nitrophenol, monitored at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO.

    • Inhibitor Stock Solutions: 10 mM in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the test compound at various dilutions (or DMSO for control).

    • Add 20 µL of the CA working solution.

    • Pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vitro NTPDase Inhibition Assay

This assay quantifies the inhibitory effect of compounds on NTPDase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The malachite green assay is a colorimetric method for detecting the inorganic phosphate released during ATP hydrolysis by NTPDases.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂.

    • Enzyme Solution: Diluted NTPDase enzyme in Assay Buffer.

    • Substrate Solution: ATP in Assay Buffer.

    • Malachite Green Reagent: Prepare fresh by mixing 3 volumes of 0.045% malachite green hydrochloride with 1 volume of 4.2% ammonium molybdate in 4 M HCl, then add Tween-20 to a final concentration of 0.01%.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound at various dilutions to the wells.

    • Add 20 µL of the NTPDase enzyme solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the ATP substrate solution.

    • Incubate at 37°C for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at 620-650 nm.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value.

Conclusion and Future Directions

The sulfamoylbenzoic acid scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. While the diuretic properties of its derivatives are well-established, emerging research continues to uncover novel activities, including potent and selective enzyme inhibition, as well as promising anticancer and antiviral effects.

This compound stands out as a key building block in this field, with its unique halogenation pattern offering advantages in terms of metabolic stability and target engagement. However, a notable gap in the current literature is the lack of direct comparative studies on the biological activity of this compound itself. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to fully explore its therapeutic potential. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, accelerating the discovery of the next generation of sulfamoylbenzoic acid-based medicines.

References

A Comparative Guide to the Diuretic Activity of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid scaffold represents a cornerstone in the development of high-ceiling or loop diuretics. These agents are critical in the clinical management of fluid overload states associated with congestive heart failure, renal disease, and liver cirrhosis.[1] Their profound therapeutic impact is derived from their ability to potently inhibit electrolyte reabsorption in the nephron. The parent compound, and its subsequent analogues, build upon the foundational structure-activity relationships (SAR) established by early loop diuretics like furosemide.

The introduction of a fluorine atom at the C-2 position is a strategic modification intended to modulate the electronic properties and conformational flexibility of the molecule, potentially influencing its binding affinity for the target protein and its overall pharmacokinetic profile. This guide provides a comprehensive comparison of the diuretic activity of analogues derived from this scaffold. We will delve into the underlying mechanism of action, present robust experimental protocols for evaluation, analyze critical structure-activity relationships, and offer a comparative analysis of key performance metrics based on experimental data.

Mechanism of Action: Targeting the Na-K-2Cl Cotransporter (NKCC2)

The primary molecular target for this compound and its analogues is the Na-K-2Cl cotransporter, specifically the NKCC2 isoform located on the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2] Inhibition of this transporter disrupts the reabsorption of approximately 25% of the filtered sodium load, leading to a massive increase in the urinary excretion of sodium, chloride, potassium, and consequently, water.[2] This potent disruption of ion reabsorption is the hallmark of "high-ceiling" diuretics. The blockade of the NKCC2 transporter is the foundational principle upon which both in vitro and in vivo screening assays are based.[2]

Mechanism_of_Action cluster_cell TAL Epithelial Cell cluster_blood Bloodstream Lumen_Ions Na+ K+ 2Cl- NKCC2 NKCC2 Transporter Lumen_Ions->NKCC2 Blood Reabsorption (Blocked) NKCC2->Blood Reabsorption Diuretic Sulfamoylbenzoic Acid Analogue Diuretic->NKCC2 Experimental_Workflow A Animal Acclimatization (Wistar Rats, 150-200g) B Fasting (15h) Food & Water Withdrawn A->B C Grouping (Control, Standard, Test) B->C D Oral Administration (Gavage) C->D E Saline Loading (0.9% NaCl) D->E F Placement in Metabolic Cages E->F G Urine Collection (5h & 24h) F->G H Urine Analysis (Volume, Na+, K+, Cl-) G->H I Data Evaluation (Diuretic Action, Saluretic Index) H->I SAR_Diuretics cluster_SAR Key Substituent Positions Core 5-Sulfamoylbenzoic Acid Core C1 C1: Acidic Group (e.g., -COOH) *Essential for Activity* Core->C1 C4 C4: Activating Group (e.g., -Cl, -CF3) *Crucial for Potency* Core->C4 C5 C5: Sulfamoyl Group (e.g., -SO2NH2) *Essential & Unsubstituted* Core->C5 C2_F C2: Fluoro Group *Modulates Electronics* Core->C2_F

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct, robust, and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. The methodologies presented herein are designed to meet the stringent requirements of pharmaceutical quality control and drug development, adhering to the principles of scientific integrity and the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Analytical Significance of this compound

This compound (C₇H₅ClFNO₄S) is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a benzoic acid core with chloro, fluoro, and sulfamoyl functional groups, contributes to its reactivity and utility as a building block in drug discovery.[5] The purity and concentration of this intermediate are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for its quality control.

This guide details two validated reversed-phase HPLC (RP-HPLC) methods: a rapid isocratic method suitable for routine quality control and a gradient method designed for comprehensive impurity profiling and stability studies.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₄S[5]
Molecular Weight 253.64 g/mol [5]
Appearance White to off-white powder or crystals[6]
IUPAC Name This compound[5]
CAS Number 4793-22-0[5]

The presence of the carboxylic acid and sulfamoyl groups suggests that the compound's retention on a reversed-phase column will be pH-dependent. The aromatic nature of the molecule allows for strong UV absorbance, making UV detection a suitable choice for quantification.

Method A: Rapid Isocratic RP-HPLC for Routine Quality Control

This method is designed for high-throughput analysis, prioritizing speed and efficiency for routine assays and content uniformity testing.

Experimental Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Run Time: 10 minutes.

Rationale for Method Parameters: The isocratic mobile phase provides a stable baseline and reproducible retention times, which is ideal for quantitative analysis. The C18 column is a versatile stationary phase for retaining moderately polar compounds like this compound. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to consistent retention.

Method Validation Summary

The validation of this method was performed according to ICH Q2(R2) guidelines.[3][4]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank and placebo at the retention time of the analyte.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 50-150 µg/mL.r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0%0.8% 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for small variations in flow rate, mobile phase composition, and temperature.Pass

Method B: Stability-Indicating Gradient RP-HPLC for Impurity Profiling

This gradient method is designed to separate the main analyte from potential process impurities and degradation products, making it suitable for stability studies and comprehensive quality assessment.[7][8]

Experimental Protocol
  • Instrumentation: An HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Run Time: 35 minutes.

Rationale for Method Parameters: The gradient elution allows for the separation of compounds with a wider range of polarities, which is crucial for impurity profiling.[7] The longer column provides higher resolution. The phosphate buffer offers excellent pH control for reproducible separations.

Method Validation Summary

The validation of this stability-indicating method was also conducted in accordance with ICH Q2(R2) guidelines.[3][4]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity (Forced Degradation) The method must resolve the analyte peak from all degradation product peaks. Mass balance should be between 95-105%.Pass (Significant degradation observed under basic hydrolysis; all degradants resolved)
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over LOQ to 150 µg/mL.r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% for the analyte.99.8% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0%0.6% 1.0%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for small variations in flow rate, pH, and gradient program.Pass

Visualizing the Experimental Workflows

General HPLC Method Validation Workflow

A Method Development & Optimization B Validation Protocol Design A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validation Report I->J

Caption: A flowchart of the HPLC method validation process.

Workflow for Accuracy Determination (Recovery Studies)

A Prepare Placebo Solution B Spike Placebo with Analyte at 3 Levels (e.g., 80%, 100%, 120%) A->B C Prepare 3 Replicates for Each Level B->C D Analyze Samples by HPLC C->D E Calculate % Recovery for Each Replicate D->E F Calculate Mean % Recovery and RSD at Each Level E->F G Compare with Acceptance Criteria (98-102%) F->G

Caption: Workflow for determining the accuracy of an analytical method.

Comparative Analysis and Recommendations

FeatureMethod A (Isocratic)Method B (Gradient)
Primary Application Routine QC, Assay, Content UniformityStability Studies, Impurity Profiling, Method Development
Speed Fast (~10 min)Slower (~35 min)
Complexity SimpleMore Complex
Resolution Power ModerateHigh
Sensitivity (LOQ) 0.3 µg/mL0.15 µg/mL
Solvent Consumption LowerHigher

Recommendations:

  • Method A is the preferred choice for laboratories conducting routine quality control testing where a rapid turnaround time is essential and the impurity profile is well-characterized.

  • Method B is recommended for use during drug development, for the analysis of stability samples where unknown degradation products may be present, and for the release testing of the final API where a comprehensive impurity profile is required.

By selecting the appropriate validated method for the intended purpose, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products.

References

A Comparative Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid and Furosemide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid and Furosemide, designed for researchers, scientists, and professionals in drug development. The focus is on the distinct roles these molecules play, from a crucial synthetic intermediate to a widely-used Active Pharmaceutical Ingredient (API), supported by their physicochemical properties, synthesis pathways, and analytical methodologies.

Introduction: From Building Block to Blockbuster Drug

In the landscape of pharmaceutical sciences, understanding the relationship between a final drug product and its synthetic precursors is fundamental. This guide examines two such related molecules: Furosemide, a potent loop diuretic, and this compound, a key intermediate in one of its modern synthesis routes.[1][2]

Furosemide (sold under brand names like Lasix) has been a cornerstone in the treatment of edema associated with heart failure, liver cirrhosis, and renal disease for decades.[3][4] Its efficacy stems from its profound impact on renal physiology. This compound, while not a therapeutic agent itself, is a structurally sophisticated benzoic acid derivative. Its importance lies in providing a critical molecular scaffold for the efficient synthesis of Furosemide, highlighting the elegant chemistry that underpins drug manufacturing.[1][2] This analysis will dissect their properties, from the atomic level to their functional implications, providing a comprehensive resource for laboratory and development settings.

Physicochemical Properties: A Tale of Two Structures

The functional differences between Furosemide and its precursor are rooted in their distinct molecular architectures. The addition of the furfurylamine group to the benzoic acid core dramatically alters the molecule's properties, transforming it from a chemical intermediate into a potent diuretic.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundFurosemide
IUPAC Name This compound[5]4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid[6]
CAS Number 4793-22-0[5]54-31-9[6]
Molecular Formula C₇H₅ClFNO₄S[5]C₁₂H₁₁ClN₂O₅S[7][8]
Molecular Weight 253.64 g/mol [5]330.74 g/mol [9]
Melting Point ~245-248 °C[10]~206-220 °C (decomposes)[11]
Appearance White to Off-White Solid[10]Off-white to pale yellow crystalline powder[7][11]
Solubility DMSO (Slightly), Methanol (Slightly)[10]Insoluble in water; Soluble in acetone, methanol, and dilute alkaline solutions[7][11]

Below are the chemical structures of the two compounds, illustrating the core difference: the presence of the N-furfuryl group in Furosemide.

G Chemical Structures cluster_0 This compound cluster_1 Furosemide struct1 struct1 struct2 struct2

Diagram 1: Chemical structures of the two compounds.

Synthesis Pathways: From Intermediate to API

The synthesis of Furosemide can be approached through various routes. One notable process involves the direct use of this compound as the penultimate intermediate. This pathway is advantageous due to its efficiency and high yield.

Synthesis of this compound

This intermediate is typically synthesized from 4-chloro-2-fluoro-toluene in a two-step process.[1][2] The choice of this starting material is strategic; the methyl group provides a handle for oxidation to the carboxylic acid, while the fluorine and chlorine atoms are already in their required positions.

Experimental Protocol:

  • Photochlorination: 4-chloro-2-fluoro-toluene is subjected to photochemical chlorination. Gaseous chlorine is bubbled through the heated starting material (e.g., 90°C) under UV light. This multi-hour process converts the methyl group into a trichloromethyl group, yielding 4-chloro-2-fluoro-benzotrichloride.[1][2]

  • Chlorosulfonylation and Ammonolysis: The resulting benzotrichloride is reacted with chlorosulfonic acid in the presence of sulfuric acid. This introduces the sulfonyl chloride group onto the aromatic ring. The intermediate product is then treated with ammonium hydroxide (ammonolysis) to convert the sulfonyl chloride into the desired sulfamoyl group (-SO₂NH₂) and hydrolyze the trichloromethyl group to a carboxylic acid, yielding 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid.[1][2]

Synthesis of Furosemide from the Intermediate

The final step is a nucleophilic aromatic substitution reaction where the fluorine atom on the intermediate is displaced by furfurylamine.

Experimental Protocol:

  • Condensation: A mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid and an excess of furfurylamine is heated (e.g., to 95°C) for several hours.[1] The reaction can be carried out in a suitable high-boiling solvent like dimethylformamide.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water and acidified (e.g., with acetic acid to pH 4).[1] This causes the Furosemide product to precipitate.

  • Recrystallization: The crude Furosemide is collected by filtration, washed with water, and then purified by recrystallization from a solvent such as ethanol to yield the final high-purity API.[1]

The following diagram illustrates this key synthetic transformation.

G Intermediate 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid Product Furosemide Intermediate->Product Condensation (Heat, Solvent) Reagent Furfurylamine Reagent->Product

Diagram 2: Synthesis of Furosemide from its key intermediate.

Mechanism of Action: The Basis of Diuretic Activity

The primary functional distinction between the two molecules lies in their biological activity. Furosemide is a potent inhibitor of a specific ion transporter in the kidney, whereas this compound is not recognized as a therapeutic agent.

Furosemide: Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the nephron.[3][12][13] By binding to the chloride-binding site of this transporter, Furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[14] This retention of ions within the tubule leads to a powerful osmotic effect, drawing water into the tubule and significantly increasing urine output (diuresis).[12] This action is responsible for its efficacy in reducing fluid overload and blood pressure.[3][15]

This compound: There is no established therapeutic mechanism of action for this compound. Its primary role is as a synthetic building block. While its sulfamoylbenzoic acid structure bears resemblance to the core of Furosemide, the absence of the N-furfuryl group likely prevents it from binding effectively to the NKCC2 transporter. Its main relevance in a biological context is as a potential process-related impurity in Furosemide preparations, which must be carefully controlled.[16]

G Furosemide's Mechanism of Action in the Nephron cluster_nephron Thick Ascending Limb Cell Lumen Tubular Lumen (Urine Side) Blood Interstitium (Blood Side) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Ions_out Reabsorption Blocked NKCC2->Ions_out Furosemide Furosemide Furosemide->NKCC2 Inhibits Ions_in Na+, K+, 2Cl- Ions_in->NKCC2 Normal Transport

Diagram 3: Furosemide inhibiting the NKCC2 transporter.

Pharmacokinetics: The Journey of a Drug

Pharmacokinetic properties are only relevant for Furosemide, as the intermediate is not intended for administration.

Table 2: Pharmacokinetic Profile of Furosemide
ParameterDescription
Absorption Rapid but variable and incomplete oral absorption. Bioavailability averages 50-60% but can range from 10-100%.[12][17][18][19] Peak plasma concentrations are reached 1-2 hours after oral administration.[18]
Distribution Highly bound to plasma proteins (>95%), primarily albumin.[4][12] This limits its glomerular filtration. The volume of distribution at steady state is approximately 8.3 L.[17]
Metabolism A portion of the drug is conjugated to glucuronic acid in the kidney.[18][20]
Excretion Primarily excreted via the kidneys through both glomerular filtration and active tubular secretion by the organic acid transport system.[3][12][18] The terminal half-life is approximately 2 hours.[4]

Analytical Methodologies

The analysis of both compounds is crucial, for Furosemide as part of quality control and for this compound as an intermediate and potential impurity. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[16][21]

Protocol: RP-HPLC for Furosemide and Impurities

This method is designed to separate Furosemide from its related substances, including potential process impurities like its precursor.

  • Objective: To quantify Furosemide and detect related impurities in a drug substance or product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[22]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 1% glacial acetic acid in water) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.[22] The isocratic mobile phase composition is chosen to achieve optimal separation between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min.[22]

  • Detection: UV detection at 272 nm.[22] Furosemide has a strong UV absorbance at this wavelength.

  • Procedure:

    • Prepare standard solutions of Furosemide and any known impurities (like this compound) of known concentration in a suitable diluent (e.g., the mobile phase).

    • Prepare the sample solution by dissolving the Furosemide drug substance or product in the diluent.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards. The retention time for Furosemide under these conditions is approximately 7 minutes.[22]

    • Quantify the amount of Furosemide and any impurities by comparing their peak areas to those of the standards.

Causality Behind Experimental Choices:

  • Reverse-Phase (RP) Column: The C18 stationary phase is nonpolar, making it ideal for retaining and separating the moderately nonpolar Furosemide and related benzoic acid derivatives.

  • Acidified Mobile Phase: The addition of acetic acid suppresses the ionization of the carboxylic acid groups on both molecules, leading to better peak shape and more reproducible retention times.

  • UV Detection at 272 nm: This wavelength corresponds to a high absorbance region for the chromophores present in the Furosemide molecule, ensuring high sensitivity for both the API and related impurities.

Concluding Comparative Analysis

The relationship between this compound and Furosemide is a classic example of the journey from a chemical intermediate to a life-saving drug.

  • Function: this compound is a synthetic precursor , while Furosemide is the final Active Pharmaceutical Ingredient .

  • Structure: The key structural difference is the N-furfuryl group in Furosemide, which is essential for its biological activity.

  • Biological Activity: Furosemide is a potent loop diuretic , while its precursor has no established therapeutic activity.

  • Application: The application of this compound is in organic synthesis , whereas Furosemide is used in clinical medicine .

  • Analytical Relevance: For Furosemide, analysis focuses on potency, purity, and dissolution. For its precursor, analysis confirms its identity and purity for use in synthesis and its potential presence as a controlled impurity in the final drug product.

References

Comparative Efficacy of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid derivatives, primarily focusing on their role as carbonic anhydrase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds relative to established alternatives.

Introduction: The Therapeutic Promise of Sulfonamide-Based Inhibitors

This compound is a versatile chemical scaffold that serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its structural features, particularly the presence of a sulfonamide group, make it a prime candidate for the development of enzyme inhibitors. The primary focus of research on derivatives of this compound has been the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[2]

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and certain cancers.[2] Consequently, the development of potent and selective CA inhibitors is a significant area of therapeutic research. This guide will delve into the biological efficacy of derivatives of this compound, comparing them with established carbonic anhydrase inhibitors, Dorzolamide and Acetazolamide.

Mechanism of Action: Targeting Carbonic Anhydrase

The therapeutic effect of this compound derivatives as anti-glaucoma and anti-cancer agents stems from their inhibition of carbonic anhydrase. The sulfonamide moiety (-SO₂NH₂) is key to this activity, as it coordinates to the zinc ion in the active site of the enzyme, preventing the binding of the natural substrate.

CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Binds to H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 Catalyzes Inhibitor 4-Chloro-2-fluoro-5- sulfamoylbenzoic acid derivative ActiveSite CA Active Site (Zn2+) Inhibitor->ActiveSite Binds to & Blocks ActiveSite->CA cluster_prep Reagent Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis CO2_sol Prepare CO2-saturated water Load_syringes Load syringes with CO2 solution and enzyme/inhibitor CO2_sol->Load_syringes Buffer_prep Prepare reaction buffer with pH indicator Buffer_prep->Load_syringes Enzyme_prep Prepare enzyme stock solution Enzyme_prep->Load_syringes Inhibitor_prep Prepare serial dilutions of inhibitor Inhibitor_prep->Load_syringes Mix_react Rapidly mix and monitor absorbance change Load_syringes->Mix_react Record_rate Record initial reaction rate Mix_react->Record_rate Calc_inhibition Calculate % inhibition Record_rate->Calc_inhibition Det_IC50_Ki Determine IC50 / Ki Calc_inhibition->Det_IC50_Ki

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a vital building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its molecular structure, featuring carboxylic acid, sulfamoyl, and halogen functional groups, makes it a versatile precursor.[1] However, the multi-step synthesis required to produce this intermediate can introduce a variety of impurities, including starting materials, by-products, and degradation products.[2]

The presence of these impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[3] Therefore, a robust and comprehensive purity assessment is not merely a quality control step but a foundational requirement for regulatory approval and patient safety. This guide eschews a one-size-fits-all template, instead focusing on an orthogonal approach—employing multiple, complementary analytical techniques to build a comprehensive and trustworthy purity profile, in alignment with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Anticipating the Enemy: Potential Impurities in Synthesis

Understanding the potential impurities is the first step in designing a robust analytical strategy. The synthesis of this compound likely involves steps such as chlorosulfonation and amidation of a substituted benzoic acid precursor.[6] Based on this, we can anticipate several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions (e.g., isomers, over-chlorinated species).

  • Degradation Products: Impurities formed by the degradation of the target molecule under specific storage or process conditions.

  • Residual Solvents: Solvents used during synthesis and purification.

  • Elemental Impurities: Trace metals originating from catalysts, reagents, or manufacturing equipment.[][8][9]

An Orthogonal Framework for Purity Assessment

A single analytical technique is rarely sufficient to declare a compound "pure." We advocate for an orthogonal approach, where different methods measure the same attribute (purity) based on different chemical or physical principles. This provides a self-validating system for impurity detection and quantification.

Purity_Assessment_Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Results & Profile Synthesized_Batch Synthesized Batch (4-Chloro-2-fluoro-5- sulfamoylbenzoic acid) HPLC HPLC (Quantitative Purity, Impurity Detection) Synthesized_Batch->HPLC Orthogonal Testing LCMS LC-MS (Impurity Identification, Mass Verification) Synthesized_Batch->LCMS Orthogonal Testing NMR NMR Spectroscopy (Structural Confirmation, Impurity Elucidation) Synthesized_Batch->NMR Orthogonal Testing EA Elemental Analysis (CHNS & ICP-MS) Synthesized_Batch->EA Orthogonal Testing HPLC->LCMS Peaks > Threshold Purity_Value Quantitative Purity (%) HPLC->Purity_Value Impurity_Profile Impurity Profile (Identified & Unidentified) LCMS->Impurity_Profile NMR->Impurity_Profile EA->Purity_Value Confirmatory Data Final_Report Certificate of Analysis (CoA) Purity_Value->Final_Report Impurity_Profile->Final_Report

Caption: Overall workflow for the orthogonal purity assessment of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis

HPLC is the primary technique for determining the purity of a drug substance and quantifying its impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its closely related impurities.

Expertise & Rationale: We choose RP-HPLC for its versatility and suitability for moderately polar compounds like our target molecule. A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, is designed to elute compounds based on their polarity. Acidification (e.g., with acetic or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring sharp, symmetrical peaks. Detection at 272 nm is chosen based on the UV absorbance of the aromatic system, a wavelength where both the parent compound and likely impurities show a response.[10]

Experimental Protocol: RP-HPLC Method
  • System: Waters e2695 or equivalent HPLC system with a UV detector.

  • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[10]

  • Mobile Phase A: 1% Glacial Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When the HPLC analysis reveals impurities above the ICH identification threshold (typically ≥0.10%), their identity must be determined.[3] LC-MS is the ideal tool for this, providing the molecular weight of each impurity, which is a critical clue to its structure.

Expertise & Rationale: By coupling the HPLC separation directly to a mass spectrometer, we can obtain mass data for each peak in the chromatogram. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing fragmentation and providing a clear molecular ion (or protonated/deprotonated molecule). This allows for the confident assignment of a molecular weight to each impurity, which, when combined with knowledge of the synthetic pathway, can lead to a tentative identification.

Experimental Protocol: LC-MS Method
  • System: Agilent 1200 HPLC coupled to a 6410 Triple Quadrupole MS or equivalent.[11]

  • Chromatography: Utilize the same HPLC method as described above to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI), negative and positive modes.

  • Scan Range: m/z 100-800.

  • Gas Temperature: 350 °C.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 4000 V (positive), 3500 V (negative).

  • Data Analysis: Extract the mass spectrum for each impurity peak observed in the HPLC-UV chromatogram. Compare the observed molecular ion with the masses of potential process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While LC-MS provides molecular weight, NMR spectroscopy provides definitive structural information. It is used to confirm the identity of the main component and, if an impurity is isolated or present at a high enough concentration, to elucidate its exact structure.

Expertise & Rationale: ¹H and ¹³C NMR are fundamental for organic structure determination. The ¹H NMR spectrum will confirm the number and connectivity of protons in the molecule, while the ¹³C NMR will do the same for the carbon skeleton. For our target compound, we expect to see distinct signals for the aromatic protons, with splitting patterns influenced by the fluoro and chloro substituents, as well as signals for the amine and carboxylic acid protons. This provides an unambiguous fingerprint of the molecule. This technique is indispensable for confirming the structure of a newly synthesized compound and for characterizing any significant unknown impurities that have been isolated.

Experimental Protocol: NMR Analysis
  • System: Bruker Avance 400 MHz or equivalent NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D NMR (if necessary): For complex structures or impurity identification, experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be invaluable.

Elemental Analysis: Confirming Fundamental Composition

Elemental analysis provides a fundamental check on the compound's composition, serving as a bulk purity assessment. It is divided into two key areas: CHNS analysis for the primary organic elements and ICP-MS for inorganic elemental impurities.

Expertise & Rationale:

  • CHNS Analysis: This combustion-based technique quantifies the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.[12] The experimental results are compared against the theoretical values calculated from the molecular formula (C₇H₅ClFNO₄S). A close match provides strong evidence that the bulk of the sample consists of the target compound.

  • ICP-MS/OES: Inductively Coupled Plasma-Mass Spectrometry (or Optical Emission Spectrometry) is a highly sensitive technique for detecting and quantifying trace metals.[9][13] This is crucial for complying with ICH Q3D guidelines on elemental impurities, which may be present from catalysts (e.g., Palladium, Iron) used in the synthesis.[4]

Comparative Data Summary

To illustrate the power of this orthogonal approach, the table below presents hypothetical but realistic data for a newly synthesized batch of this compound compared to a certified reference standard.

Analytical Technique Parameter Reference Standard Synthesized Batch Interpretation & Action
HPLC Purity (Area %)99.85%99.12%Meets typical specification (>99.0%).
Impurity A (RRT 0.85)Not Detected0.25%Impurity exceeds identification threshold (0.10%). Action: Proceed to LC-MS.
Impurity B (RRT 1.15)0.08%0.11%Impurity exceeds identification threshold. Action: Proceed to LC-MS.
Total Impurities0.15%0.88%Higher impurity level, but potentially acceptable if identified and qualified.
LC-MS Main Peak [M-H]⁻m/z 251.95m/z 251.95Confirms molecular weight of the target compound (Theoretical: 251.96).
Impurity A [M-H]⁻N/Am/z 267.91Corresponds to a potential dichlorinated by-product. Action: Further structural analysis needed.
Impurity B [M-H]⁻m/z 172.98m/z 172.98Matches the molecular weight of a known starting material (4-chloro-2-fluorobenzoic acid).
NMR ¹H & ¹³C SpectraConforms to structureConforms to structureConfirms the bulk material is the correct molecule. No major structural impurities visible.
Elemental Analysis % Carbon (Theory: 33.15)33.12%32.95%Slight deviation, consistent with 99.1% purity.
% Nitrogen (Theory: 5.52)5.50%5.46%Consistent with purity value.
ICP-MS Palladium (Pd)< 1 ppm8 ppmWithin typical limit (<10 ppm). Acceptable.

Data Interpretation Logic

The data from different techniques are not viewed in isolation but are integrated to build a complete picture.

Data_Interpretation cluster_trigger Trigger cluster_investigation Investigation cluster_conclusion Conclusion HPLC_Peak HPLC reveals Impurity A at 0.25% (>0.10% threshold) LCMS_Analysis LC-MS analysis of Peak A HPLC_Peak->LCMS_Analysis Triggers MW_Data Observed MW = 268 LCMS_Analysis->MW_Data Provides Synthesis_Review Review Synthesis Pathway for potential by-products Hypothesis Hypothesize structure: Dichlorinated Isomer Synthesis_Review->Hypothesis Leads to Isolation Isolate Impurity A (if necessary) Confirmation Confirm with NMR of isolated impurity Isolation->Confirmation Enables MW_Data->Hypothesis Leads to Hypothesis->Isolation Requires

Caption: Logical flow for the investigation of an unknown impurity detected by HPLC.

Conclusion

The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. Relying on a single method provides an incomplete and potentially misleading picture. By employing an orthogonal approach that combines the quantitative power of HPLC, the identification capabilities of LC-MS, the definitive structural information from NMR, and the fundamental confirmation from elemental analysis, we create a self-validating and scientifically sound purity profile. This comprehensive approach not only ensures the quality of the intermediate but also builds a robust data package that satisfies the stringent requirements of regulatory bodies and ultimately contributes to the development of safe and effective medicines.

References

Bridging the Benchtop and the Biological: A Comparative Guide to In Vitro and In Vivo Studies of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a key sulfonamide-containing benzoic acid derivative. While this compound is a crucial intermediate in the synthesis of potent diuretics like furosemide, its own biological activities warrant thorough investigation. This guide will delve into the experimental rationale, detailed protocols, and comparative data interpretation, offering a comprehensive view for its potential therapeutic applications.

Introduction to this compound: From Chemical Structure to Biological Potential

This compound is an aromatic compound featuring a benzoic acid core with chlorine, fluorine, and sulfamoyl functional groups. Its molecular structure, particularly the sulfamoyl group, is suggestive of diuretic properties, acting as a cornerstone for the synthesis of loop diuretics. Understanding its intrinsic activity is the first step in harnessing its full therapeutic potential, necessitating a rigorous evaluation through both in vitro and in vivo studies.

The journey of a drug candidate from a laboratory curiosity to a clinical reality is a meticulous process. In vitro studies provide the initial, mechanistic insights in a controlled environment, while in vivo studies offer a holistic view of a compound's effects within a complex biological system. This guide will dissect these two critical phases of research for this compound.

In Vitro Evaluation: Unraveling the Molecular Mechanism

In vitro studies are indispensable for elucidating the direct molecular interactions and cellular effects of a compound. For a potential diuretic like this compound, the primary targets are renal transporters.

Rationale for In Vitro Experimental Choices

The selection of in vitro assays is driven by the predicted mechanism of action. Based on its structural similarity to loop diuretics, the primary hypothesis is the inhibition of the Na-K-2Cl (NKCC) cotransporter in the thick ascending limb of the loop of Henle. Therefore, the chosen assays aim to directly measure the inhibition of this transporter and downstream cellular consequences.

Key In Vitro Experimental Protocols

2.2.1. Carbonic Anhydrase Inhibition Assay

Some diuretics also exhibit inhibitory effects on carbonic anhydrase.[1] This assay determines the compound's potential to inhibit this enzyme, which can contribute to its overall diuretic effect.

Protocol:

  • Prepare a solution of purified carbonic anhydrase (human or bovine).

  • Add a known concentration of this compound to the enzyme solution and incubate.

  • Initiate the enzymatic reaction by adding a substrate (e.g., p-nitrophenyl acetate).

  • Measure the rate of product formation (p-nitrophenol) spectrophotometrically at 400 nm.

  • Compare the rate of reaction in the presence of the test compound to a control (enzyme and substrate only) and a positive control (a known carbonic anhydrase inhibitor like acetazolamide).

  • Calculate the percentage of inhibition and the IC50 value.

2.2.2. Patch Clamp Electrophysiology on Renal Tubular Cells

This technique provides direct evidence of ion channel and transporter modulation.[1][2]

Protocol:

  • Culture a suitable renal cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) that expresses the NKCC cotransporter.

  • Isolate a single cell and establish a high-resistance seal with a glass micropipette (giga-seal).

  • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular ionic composition.

  • Apply voltage clamps to measure ion currents across the cell membrane.

  • Perfuse the cell with a solution containing this compound.

  • Record changes in the ion currents, specifically those mediated by the NKCC cotransporter.

Expected In Vitro Data and Interpretation

The anticipated results from these assays would quantify the inhibitory potency of this compound on its molecular targets.

Assay Parameter Measured Expected Outcome with this compound
Carbonic Anhydrase InhibitionIC50 (µM)Moderate to low inhibition, providing insight into a secondary mechanism.
Patch Clamp Electrophysiology% Inhibition of NKCC-mediated currentDose-dependent inhibition of the cotransporter, confirming the primary mechanism.

The following diagram illustrates the hypothesized molecular mechanism of action based on its structural similarity to loop diuretics.

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Basolateral Interstitium Na+ Na+ NKCC2 NKCC2 Cotransporter Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Na+_cell Na+_cell NKCC2->Na+_cell Na+ K+_cell K+_cell NKCC2->K+_cell K+ 2Cl-_cell 2Cl-_cell NKCC2->2Cl-_cell 2Cl- ROMK ROMK Channel ROMK->K+ NaK_ATPase Na+/K+ ATPase Na+_out Na+ NaK_ATPase->Na+_out NaK_ATPase->K+_cell ClC-Kb ClC-Kb Channel Cl-_out Cl- ClC-Kb->Cl-_out K+_in K+ K+_in->NaK_ATPase 2 K+ Compound 4-Chloro-2-fluoro- 5-sulfamoylbenzoic acid Compound->NKCC2 Inhibition Na+_cell->NaK_ATPase 3 Na+ K+_cell->ROMK Recycling 2Cl-_cell->ClC-Kb Cl-

Caption: Hypothesized mechanism of action at the NKCC2 transporter.

In Vivo Assessment: Evaluating Physiological Effects

In vivo studies are crucial to understand the pharmacokinetic and pharmacodynamic properties of a compound in a living organism, providing data on its efficacy, potency, and safety.[3]

Rationale for In Vivo Experimental Design

The primary goal of in vivo studies for a potential diuretic is to confirm its ability to increase urine output (diuresis) and electrolyte excretion (natriuresis and kaliuresis). The Lipschitz test in rats is a standard and widely accepted model for this purpose.[1][4]

Key In Vivo Experimental Protocol

3.2.1. Diuretic Activity in Rats (Lipschitz Test)

This model assesses the diuretic activity by measuring urine volume and electrolyte content after administration of the test compound.[1][5]

Protocol:

  • Use male Wistar rats (150-200g), fasted overnight with free access to water.

  • Divide the animals into at least three groups: a control group (vehicle, e.g., normal saline), a standard group (e.g., furosemide, 20 mg/kg), and a test group (this compound, at various doses).

  • Administer the respective treatments orally or intraperitoneally.

  • Immediately after administration, place each rat in an individual metabolic cage equipped for urine collection.

  • Collect urine at regular intervals (e.g., every hour for 5 hours) and measure the total volume.

  • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the diuretic action (ratio of urine volume of the test group to the control group) and saliuretic indices (Na+, K+, Cl- excretion).

Expected In Vivo Data and Interpretation

The data from the Lipschitz test will provide a comprehensive picture of the compound's diuretic efficacy.

Parameter Control Group (Vehicle) Standard Group (Furosemide) Test Group (this compound)
Urine Volume (mL/5h) BaselineSignificantly IncreasedDose-dependent increase
Na+ Excretion (mEq/L) BaselineSignificantly IncreasedDose-dependent increase
K+ Excretion (mEq/L) BaselineSignificantly IncreasedDose-dependent increase
Cl- Excretion (mEq/L) BaselineSignificantly IncreasedDose-dependent increase

The following workflow illustrates the in vivo experimental process.

G cluster_setup Experimental Setup cluster_collection Data Collection cluster_analysis Data Analysis Animal_Prep Male Wistar Rats (Fasted) Grouping Group Allocation (Control, Standard, Test) Animal_Prep->Grouping Dosing Oral/IP Administration Grouping->Dosing Metabolic_Cages Placement in Metabolic Cages Dosing->Metabolic_Cages Urine_Collection Urine Collection (0-5 hours) Metabolic_Cages->Urine_Collection Volume_Measurement Measure Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze Na+, K+, Cl- (Flame Photometry) Urine_Collection->Electrolyte_Analysis Data_Interpretation Calculate Diuretic Action & Saliuretic Indices Volume_Measurement->Data_Interpretation Electrolyte_Analysis->Data_Interpretation

Caption: Workflow for the in vivo diuretic activity assay.

Bridging the Gap: Correlating In Vitro and In Vivo Findings

A successful drug development program hinges on the strong correlation between in vitro potency and in vivo efficacy.

  • Positive Correlation: If this compound demonstrates potent inhibition of the NKCC cotransporter in vitro and a significant diuretic effect in vivo, this establishes a clear mechanism-of-action to physiological response link.

  • Discrepancies and Their Implications:

    • High in vitro potency, low in vivo efficacy: This could suggest poor pharmacokinetic properties, such as low absorption, rapid metabolism, or high plasma protein binding. Further studies, including pharmacokinetic profiling, would be warranted.

    • Low in vitro potency, high in vivo efficacy: This might indicate that the compound is a prodrug, being converted to a more active metabolite in vivo. Metabolite identification studies would be necessary.

Conclusion: A Roadmap for Future Research

This guide has outlined a comprehensive strategy for the preclinical evaluation of this compound. The synergistic use of in vitro and in vivo models is essential to build a complete profile of this promising compound. The proposed studies will not only confirm its diuretic potential but also provide critical data to guide its journey from a chemical intermediate to a potential therapeutic agent. For researchers in the field, a thorough understanding of these comparative methodologies is fundamental to making informed decisions in the drug discovery and development pipeline.

References

A Comparative Benchmarking Guide: Evaluating 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the inhibitory potential of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary to compare this molecule against well-characterized inhibitors targeting the human carbonic anhydrase enzyme family.

Introduction: The Rationale for Investigation

This compound is a synthetic organic compound featuring a key pharmacophore: the aromatic sulfonamide. This structural motif is the hallmark of a major class of therapeutic agents known as carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3]

This fundamental reaction is pivotal in numerous physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[4] Consequently, various CA isoforms have emerged as critical therapeutic targets for a range of pathologies:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.[2][5][6]

  • Edema and Diuresis: Renal CA inhibition in the proximal convoluted tubule leads to reduced reabsorption of sodium bicarbonate, causing a diuretic effect.[7][8]

  • Epilepsy: CAIs can stabilize neuronal activity by altering ionic and pH balance in the central nervous system.[5][6]

  • Oncology: Tumor-associated isoforms, particularly the transmembrane hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[3][9] Selective inhibition of these isoforms is a promising anticancer strategy.[3][10]

Given its chemical structure, this compound is a prime candidate for evaluation as a CAI. This guide establishes a head-to-head comparison against three well-known inhibitors, chosen to represent different mechanisms and therapeutic classes:

  • Acetazolamide: The archetypal, non-selective CAI used clinically for glaucoma, altitude sickness, and epilepsy.[1][5][11] It serves as our primary positive control for broad-spectrum CA inhibition.

  • Furosemide: A potent loop diuretic whose primary mechanism is the inhibition of the Na-K-Cl cotransporter in the loop of Henle.[12][13][14] Although it possesses a sulfonamide group and exhibits weak CA inhibitory activity, it provides a crucial point of comparison for distinguishing between primary diuretic mechanisms.

  • Hydrochlorothiazide: A thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubule.[15][16][17] It represents another major class of sulfonamide-containing diuretics with a distinct primary target, allowing for a comprehensive mechanistic comparison.

Experimental Design: A Strategy for Comprehensive Benchmarking

To objectively evaluate this compound, we must quantify its inhibitory potency and, critically, its selectivity across different CA isoforms. High selectivity is paramount in modern drug design to maximize therapeutic efficacy while minimizing off-target side effects.[10][18][19] Our benchmarking strategy is therefore centered on two key experimental phases.

Phase 1: Determining Inhibitory Potency (IC50 and Ki)

The initial goal is to measure the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value). This is subsequently used to calculate the inhibition constant (Ki), which reflects the intrinsic binding affinity of the inhibitor for the enzyme. We will utilize a well-established, high-throughput compatible colorimetric assay.[4]

Phase 2: Profiling Isoform Selectivity

Achieving isoform-selective inhibition is a significant challenge due to the high degree of similarity in the active sites among different CAs.[20] A therapeutically promising inhibitor should ideally target a disease-relevant isoform (e.g., hCA IX for cancer) while sparing ubiquitous, physiologically critical isoforms (e.g., hCA I and hCA II).[3][10] Therefore, we will perform the inhibition assay across a panel of four key human CA isoforms:

  • hCA I: A low-activity, cytosolic isoform abundant in red blood cells.

  • hCA II: A high-activity, ubiquitous cytosolic isoform involved in numerous physiological processes.

  • hCA IX: A transmembrane, tumor-associated isoform.

  • hCA XII: Another transmembrane, tumor-associated isoform.

The following diagram illustrates the logical workflow for our comparative analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis & Comparison reagents Prepare Reagents (Buffer, Enzyme Stocks, Substrate) test_cpds test_cpds test_cpd Prepare Test Compound Stock (this compound) ref_cpds Prepare Reference Inhibitor Stocks (Acetazolamide, Furosemide, HCTZ) serial_dil Create Serial Dilutions of all Inhibitors plate Plate Controls & Dilutions (Max Activity, Blank, Inhibitors) serial_dil->plate preincubate Add Enzyme (hCA I, II, IX, or XII) Pre-incubate to allow binding plate->preincubate initiate Initiate Reaction (Add p-NPA Substrate) preincubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure rates Calculate Initial Reaction Velocities measure->rates ic50 Determine IC50 Values (Non-linear Regression) rates->ic50 ki Calculate Ki Values (Cheng-Prusoff Equation) ic50->ki compare Tabulate & Compare Data (Potency & Selectivity Profile) ki->compare G cluster_cell Hypoxic Cancer Cell cluster_ecm Tumor Microenvironment (Extracellular) hif1 HIF-1α Activation ca9 hCA IX Expression (Membrane Protein) hif1->ca9 Upregulates h2co3 H₂CO₃ ca9->h2co3 Catalyzes co2 Metabolic CO₂ co2->h2co3 protons H⁺ (Protons) h2co3->protons HCO₃⁻ + acidosis Extracellular Acidosis (Promotes Invasion & Metastasis) protons->acidosis bicarb HCO₃⁻ inhibitor Selective Inhibitor (e.g., 4-Chloro-2-fluoro- 5-sulfamoylbenzoic acid) inhibitor->ca9 Blocks

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0), a halogenated aromatic compound. The procedures outlined here are designed to ensure operational safety, maintain regulatory compliance, and build a culture of trust and accountability in the laboratory.

Core Principles: Hazard Identification and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound and its structural analogs present specific risks that dictate our handling and disposal strategy.

Known and Anticipated Hazards: Based on data from similar compounds, this chemical should be handled as a hazardous substance. Key hazards include:

  • Serious Eye Irritation: Contact can cause significant eye damage.[1][2]

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]

The most critical characteristic for disposal is its classification as a halogenated organic compound .[4] The presence of chlorine and fluorine atoms necessitates a specific waste stream to comply with environmental regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Essential Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields (ANSI Z87.1 or EN166 compliant).Protects against splashes and airborne dust particles, preventing serious eye irritation.[1]
Hand Protection Nitrile rubber gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required for normal handling in a fume hood. Use a NIOSH-approved respirator if dust formation is likely.All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[4]

The Cornerstone of Compliance: Waste Segregation

Proper segregation is the single most important step in chemical waste management. Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.

Causality: Mixing halogenated waste with non-halogenated streams contaminates the entire volume, leading to significantly higher disposal costs and potential regulatory violations.[8][9] Therefore, a dedicated waste container for "Halogenated Organic Waste" is mandatory.

Segregation Protocol:

  • DO collect this compound and any materials contaminated with it in a designated Halogenated Waste container.[4][10]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes) unless the solvent is used for rinsing, in which case the rinsate is also halogenated waste.[4][8]

  • DO NOT mix with acids, bases, or oxidizers.[9]

  • DO NOT dispose of this chemical down the drain. This practice is a serious environmental violation.[10][11]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures that all waste streams containing this compound are collected safely and in compliance with institutional and federal guidelines.

1. Container Selection and Labeling:

  • Obtain a chemically compatible waste container from your institution's Environmental Health and Safety (EHS) department. A 4-liter polyethylene bottle is typically suitable for liquid waste, while a wide-mouth container is appropriate for solids.[8]
  • Affix a "Hazardous Waste" tag to the container before adding any waste.[8]
  • Clearly write the full chemical name, "this compound," and list all other components (e.g., contaminated gloves, weigh boats, rinsate solvent).

2. Waste Collection:

  • Conduct all operations, including weighing the chemical and rinsing glassware, inside a chemical fume hood.[4]
  • Solid Waste: Collect the pure compound, contaminated weigh paper, and any contaminated PPE (e.g., gloves, wipes) directly into the designated solid waste container.
  • Liquid Waste (Rinsate): Decontaminate glassware by rinsing with a minimal amount of a suitable solvent (e.g., acetone). Collect this rinsate in the designated liquid halogenated waste container. This rinsate is now considered hazardous halogenated waste.[4]

3. Container Management and Storage:

  • Keep the waste container securely closed at all times, except when adding waste.[8]
  • Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.
  • Ensure the container is in a secondary containment bin to mitigate leaks or spills.

4. Spill Management:

  • In the event of a small spill, ensure proper PPE is worn.
  • Contain the spill with an inert absorbent material, such as vermiculite or sand.[3][8]
  • Carefully sweep up the absorbed material and place it in the hazardous waste container.
  • Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.
  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[8]

5. Arranging for Final Disposal:

  • Once the container is nearly full (do not overfill), or if the project is complete, seal it securely.
  • Complete the hazardous waste tag with all required information (e.g., generator name, date).
  • Submit a chemical waste pickup request to your EHS department according to institutional procedures.[4] Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (e.g., expired chemical, contaminated gloves, rinsate) is_halogenated Is the waste this compound or contaminated with it? start->is_halogenated collect_halogenated Collect in a designated, labeled 'Halogenated Hazardous Waste' container. is_halogenated->collect_halogenated Yes collect_non_halogenated Follow disposal procedures for non-halogenated waste. is_halogenated->collect_non_halogenated No storage Keep container closed. Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_halogenated->storage spill Spill Occurs spill_cleanup Contain with inert absorbent. Collect all cleanup materials as halogenated hazardous waste. spill->spill_cleanup spill_cleanup->collect_halogenated ehs_pickup Request pickup from Environmental Health & Safety (EHS) per institutional protocol. storage->ehs_pickup end Proper & Compliant Disposal ehs_pickup->end

Caption: Decision workflow for handling and disposing of halogenated chemical waste.

References

Mastering the Handling of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Safety Principles

Due to the absence of a comprehensive Safety Data Sheet (SDS) with specific GHS classifications for 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, a cautious approach is mandated. Based on the chemical structure—a halogenated aromatic carboxylic acid—and data from structurally similar compounds, we must assume it poses, at a minimum, the following risks:

  • Skin Irritation: Potential to cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Potential to cause significant eye damage upon contact.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. The core principle is ALARP (As Low As Reasonably Practicable) exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- N95 RespiratorTo prevent skin contact with fine powder, protect eyes from airborne particles, and avoid inhalation of dust.
Solution Preparation and Transfers - Nitrile Gloves- Chemical Splash Goggles- Lab CoatTo protect against splashes of the dissolved compound.
Reaction Work-up and Purification - Nitrile Gloves- Chemical Splash Goggles- Lab CoatTo protect against accidental exposure during separation and purification steps.
Waste Disposal - Nitrile Gloves- Chemical Splash Goggles- Lab CoatTo prevent contact with residual chemical on contaminated materials.

Important Considerations:

  • Glove Selection: Nitrile gloves provide good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields do not provide adequate protection from splashes.

  • Respiratory Protection: An N95 respirator is recommended as a minimum precaution when handling the solid material outside of a certified chemical fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to guide the user through the process of handling this compound from receipt to disposal, minimizing exposure at every step.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available SDS for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe Proceed to handling prep_hood Prepare and verify chemical fume hood prep_ppe->prep_hood Proceed to handling weigh Weigh solid in ventilated enclosure or fume hood prep_hood->weigh Proceed to handling dissolve Dissolve in a suitable solvent within the fume hood weigh->dissolve Experimental steps react Conduct reaction in closed system within the fume hood dissolve->react Experimental steps decontaminate Decontaminate glassware with appropriate solvent react->decontaminate Post-reaction segregate Segregate halogenated waste decontaminate->segregate dispose Dispose of waste according to institutional guidelines segregate->dispose

Caption: A logical workflow for handling this compound.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation:

    • Before beginning, consult the most current institutional chemical hygiene plan and any available safety information for halogenated aromatic compounds.

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment, including spatulas, weigh boats, glassware, and the appropriate solvent.

    • Don the required PPE as outlined in the table above.

  • Handling the Solid:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • To minimize dust generation, gently handle the container and avoid rapid movements.

    • Use a dedicated, clean spatula for transferring the solid.

    • Weigh the desired amount of this compound onto a weigh boat.

  • Solution Preparation:

    • Carefully add the weighed solid to the desired glassware containing the solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

    • Cap the glassware and agitate gently to dissolve the solid.

Disposal Plan: Responsible Management of Chemical Waste

Proper segregation and disposal of chemical waste are crucial to environmental stewardship and laboratory safety.

Waste Segregation and Collection
  • Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and rinsates from glassware, must be collected in a designated, properly labeled container for halogenated organic waste.[1]

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a separate, sealed bag and disposed of as solid hazardous waste.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.

disposal_plan cluster_waste_streams Waste Generation cluster_containers Waste Containers cluster_disposal Final Disposal liquid_waste Liquid Waste (reaction mixtures, solvents, rinsates) halogenated_container Labeled Halogenated Organic Waste Container liquid_waste->halogenated_container solid_waste Solid Waste (gloves, weigh boats, paper towels) solid_waste_bag Sealed Hazardous Solid Waste Bag solid_waste->solid_waste_bag sharps_waste Sharps Waste (needles, etc.) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) halogenated_container->ehs_pickup solid_waste_bag->ehs_pickup sharps_container->ehs_pickup

Caption: A clear plan for segregating and disposing of waste generated during the handling of this compound.

Decontamination and Final Disposal
  • Glassware Decontamination:

    • Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove residual compound.

    • Collect this rinsate in the designated halogenated organic waste container.

    • After the initial rinse, glassware can be washed according to standard laboratory procedures.

  • Waste Container Management:

    • Keep waste containers closed at all times, except when adding waste.

    • Do not overfill waste containers.

    • Ensure all waste containers are clearly and accurately labeled with their contents.

  • Final Disposal:

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult your institution's chemical hygiene officer for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.